Technical Documentation Center

4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide
  • CAS: 1006452-11-4

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. In the absence of direct empirical data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related analogs to postulate its primary biological targets and molecular interactions. The core of this analysis centers on the well-established role of the 5-aminopyrazole-4-carboxamide scaffold as a potent "hinge-binding" motif in various enzyme inhibitors, particularly protein kinases. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrazole derivatives.

Introduction: The 5-Aminopyrazole-4-Carboxamide Scaffold as a Privileged Structure

The pyrazole ring is a fundamental five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] The substituted 5-aminopyrazole-4-carboxamide scaffold, in particular, has emerged as a "privileged structure" due to its ability to mimic the adenine moiety of ATP and form key hydrogen bonding interactions with the hinge region of ATP-dependent enzymes. This has led to the development of numerous potent and selective inhibitors for a variety of targets, most notably protein kinases.

This guide will focus on elucidating the probable mechanism of action for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide by examining the established activities of its structural analogs.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive research into analogous compounds, the primary hypothesized mechanism of action for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is the inhibition of protein kinases.[1][2] Specifically, the 5-aminopyrazole-4-carboxamide core is anticipated to function as a hinge-binder, a critical interaction for ATP-competitive kinase inhibition.

The Hinge-Binding Motif

The "hinge" region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and is crucial for the conformational changes required for catalysis. The 5-aminopyrazole-4-carboxamide scaffold is adept at forming two key hydrogen bonds with the backbone of the hinge region, in a manner analogous to the adenine of ATP. This interaction anchors the inhibitor in the ATP-binding pocket, allowing its substituents to confer potency and selectivity.

Diagram 1: Proposed Hinge-Binding Interaction

G cluster_0 Kinase Hinge Region cluster_1 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide hinge_aa1 Amino Acid 1 (Backbone NH) hinge_aa2 Amino Acid 2 (Backbone C=O) pyrazole_core 4-Amino-1-methyl-pyrazole-5-carboxamide Core 4-Amino Group 5-Carboxamide Group pyrazole_core:f2->hinge_aa1 H-Bond pyrazole_core:f1->hinge_aa2 H-Bond

Caption: Proposed hydrogen bonding between the inhibitor and the kinase hinge.

Role of Substituents in Conferring Selectivity

The N-benzyl and 1-methyl groups of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide are predicted to play a crucial role in determining its kinase selectivity:

  • N-benzyl Group: This lipophilic group is likely to be directed towards a hydrophobic pocket within the ATP-binding site. The specific shape and size of this pocket vary among different kinases, and the benzyl group's ability to form favorable interactions will be a key determinant of the inhibitor's potency and selectivity.

  • 1-methyl Group: This smaller group is projected to occupy the ribose-binding pocket of the ATP-binding site.

Potential Kinase Targets

A significant body of research has focused on 5-aminopyrazole-4-carboxamide derivatives as "bumped kinase inhibitors" (BKIs).[1] These inhibitors are designed to target kinases that possess a small "gatekeeper" residue (typically glycine or alanine) in the ATP-binding pocket. This small residue creates a hydrophobic pocket that can accommodate a bulky "bumping" substituent on the inhibitor, a feature that is not present in most human kinases which have a larger gatekeeper residue. This structural difference allows for the design of highly selective inhibitors.

Given this precedent, it is highly probable that 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide will exhibit inhibitory activity against kinases with small gatekeeper residues. A primary example of such a target is Calcium-Dependent Protein Kinase 1 (CDPK1) , a key virulence factor in apicomplexan parasites such as Toxoplasma gondii and Cryptosporidium parvum.[1][3]

Another potential target class is the Tec family of kinases , including Bruton's Tyrosine Kinase (BTK) .[2][4] While not possessing a small gatekeeper in the same manner as CDPK1, the 5-aminopyrazole-4-carboxamide scaffold has been successfully employed to develop potent BTK inhibitors.

Diagram 2: Potential Kinase Signaling Pathways Affected

G cluster_0 Hypothesized Inhibition cluster_1 Potential Target Kinases cluster_2 Downstream Cellular Processes Inhibitor 4-amino-N-benzyl-1-methyl- 1H-pyrazole-5-carboxamide CDPK1 CDPK1 Inhibitor->CDPK1 BTK BTK Inhibitor->BTK Parasite Invasion\n& Egress Parasite Invasion & Egress CDPK1->Parasite Invasion\n& Egress B-cell Receptor\nSignaling B-cell Receptor Signaling BTK->B-cell Receptor\nSignaling

Caption: Potential kinase targets and their associated cellular pathways.

Secondary Hypothesized Mechanism of Action: Inhibition of Other ATP-Dependent Enzymes

While kinase inhibition is the most probable mechanism, the ability of the 5-aminopyrazole-4-carboxamide scaffold to mimic ATP suggests that other ATP-dependent enzymes could also be targets. Notably, a study on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides demonstrated inhibitory activity against co-activator associated arginine methyltransferase 1 (CARM1) , a protein that utilizes S-adenosylmethionine (a molecule with an adenosine core similar to ATP) as a methyl donor.[5] This finding opens the possibility that 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide could also inhibit CARM1 or other methyltransferases.

Proposed Experimental Validation

To empirically determine the mechanism of action of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, a systematic experimental approach is required.

Step-by-Step Experimental Workflow
  • Synthesis and Characterization:

    • Synthesize the target compound using established methods for pyrazole-5-carboxamide formation.

    • Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.

  • In Vitro Enzyme Inhibition Assays:

    • Primary Screen: Screen the compound against a broad panel of protein kinases to identify potential targets.

    • Dose-Response Analysis: For any identified "hits," perform dose-response assays to determine the IC50 value, a measure of the compound's potency.

    • Mechanism of Inhibition Studies: Conduct kinetic experiments (e.g., Michaelis-Menten kinetics) to confirm ATP-competitive inhibition.

    • Secondary Target Assays: Test the compound against other ATP-dependent enzymes, such as CARM1, to explore off-target effects or alternative mechanisms.

  • Cellular Assays:

    • Target Engagement: Utilize cellular thermal shift assays (CETSA) or related techniques to confirm that the compound binds to its putative target in a cellular context.

    • Phenotypic Assays:

      • If CDPK1 is the target, assess the compound's ability to inhibit parasite invasion and replication in cell culture models of Toxoplasma gondii or Cryptosporidium parvum.

      • If BTK is the target, measure the inhibition of B-cell receptor signaling pathways in relevant cell lines.

    • Cytotoxicity Assays: Evaluate the compound's toxicity in mammalian cell lines to determine its therapeutic window.

  • Structural Biology:

    • Co-crystallization: Attempt to co-crystallize the compound with its target enzyme to obtain a high-resolution X-ray crystal structure. This will provide definitive evidence of the binding mode and key interactions.

Diagram 3: Experimental Workflow for Mechanism of Action Elucidation

G Synthesis Synthesis Biochemical Screening Biochemical Screening Synthesis->Biochemical Screening Pure Compound Dose-Response Dose-Response Biochemical Screening->Dose-Response Identified Hits Cellular Assays Cellular Assays Dose-Response->Cellular Assays Potent Inhibitors Structural Biology Structural Biology Cellular Assays->Structural Biology Validated Hits Mechanism Confirmed Mechanism Confirmed Structural Biology->Mechanism Confirmed

Caption: A streamlined workflow for validating the mechanism of action.

Quantitative Data from Analog Studies

While no direct quantitative data exists for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, data from closely related analogs can provide an estimate of its potential potency.

Analog ScaffoldTargetReported IC50 Range
5-Aminopyrazole-4-carboxamide (BKI)CDPK1Low nanomolar
5-Aminopyrazole-4-carboxamideBTKSub-nanomolar to low nanomolar
N-Benzyl-pyrazole-5-carboxamideCARM1Micromolar

Synthesis Protocol

The synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step process, likely starting from commercially available materials. A plausible synthetic route is outlined below, based on general methods for pyrazole synthesis.

Diagram 4: Proposed Synthesis Route

G Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Intermediate_1 Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Ethyl 2-cyano-3-ethoxyacrylate->Intermediate_1 Methylhydrazine Intermediate_2 5-Amino-1-methyl- 1H-pyrazole-4-carboxylic acid Intermediate_1->Intermediate_2 Hydrolysis Final_Product 4-amino-N-benzyl-1-methyl- 1H-pyrazole-5-carboxamide Intermediate_2->Final_Product Benzylamine, Coupling Agent

Caption: A potential synthetic pathway for the target compound.

Conclusion

While direct experimental evidence is currently lacking, a strong hypothesis can be formulated for the mechanism of action of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide based on the extensive literature on its core scaffold. The most probable mechanism is the ATP-competitive inhibition of protein kinases, particularly those with a small gatekeeper residue such as CDPK1, or members of the Tec kinase family like BTK. A secondary possibility is the inhibition of other ATP-dependent enzymes like methyltransferases. The experimental workflow outlined in this guide provides a clear path for the empirical validation of these hypotheses. Further investigation into this compound and its analogs holds significant promise for the development of novel therapeutics.

References

  • Huang, W., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry.
  • Johnson, S. M., et al. (2012). Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold. ACS Medicinal Chemistry Letters.
  • Ojo, K. K., et al. (2014). Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) In Vitro by Pyrazolopyrimidine Derivatives Does Not Correlate with Sensitivity of Cryptosporidium parvum Growth in Cell Culture. Antimicrobial Agents and Chemotherapy.
  • DiMauro, E. F., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters.
  • Norman, M. H., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters.
  • Barf, T., et al. (2017). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry.
  • Schenck, R. M., et al. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Journal of Medicinal Chemistry.
  • Allan, M., et al. (2009). N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). Bioorganic & Medicinal Chemistry Letters.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

Sources

Foundational

In Vitro Pharmacological Profiling of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide: A Technical Guide

Abstract This guide provides a comprehensive framework for the in vitro pharmacological characterization of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, a novel small molecule with therapeutic potential. The pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in vitro pharmacological characterization of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, a novel small molecule with therapeutic potential. The pyrazole carboxamide scaffold is a well-established pharmacophore present in numerous compounds targeting a range of biological entities, most notably protein kinases.[1][2][3] This document outlines a phased, systematic approach, beginning with broad-based screening to identify primary biological targets and progressing to detailed secondary and cellular assays to validate hits, determine potency, and assess initial safety profiles. The protocols herein are designed to be self-validating, incorporating essential controls and decision-making logic to ensure data integrity and guide a robust drug discovery process.[4][5]

Introduction: The Rationale for a Phased Profiling Approach

The 1-methyl-1H-pyrazole-5-carboxamide core is a privileged scaffold in medicinal chemistry. Derivatives have shown activity against a variety of targets, including cyclin-dependent kinases (CDKs), Aurora kinases, and receptor-interacting protein 2 (RIP2) kinase.[1][2][6] Given this precedent, a logical starting hypothesis is that 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is likely to interact with one or more protein kinases. However, to avoid investigational bias and uncover potential novel activities, a multi-pronged strategy is essential. Small molecules often exhibit polypharmacology, interacting with multiple targets, which can lead to both therapeutic benefits and off-target side effects.[7][8]

This guide is structured as a cascading workflow, designed to efficiently allocate resources by first identifying promising activities in broad, cost-effective screens before committing to more intensive, hypothesis-driven studies.

G P1_Kinase Kinase Panel Screen P2_IC50 IC50 Determination (Dose-Response) P1_Kinase->P2_IC50 Identified Hits (e.g., >50% Inhibition) P1_GPCR GPCR Panel Screen P1_GPCR->P2_IC50 P2_MoA Mechanism of Action (e.g., ATP Competition) P2_IC50->P2_MoA P3_Cyto Cytotoxicity Assay (e.g., CellTiter-Glo) P2_IC50->P3_Cyto Assess Therapeutic Window P3_TE Target Engagement (e.g., NanoBRET) P2_MoA->P3_TE Validated Mechanism

Figure 1: Phased In Vitro Profiling Workflow.

Phase 1: Primary Target Identification

The initial goal is to screen the compound broadly against large panels of diverse biological targets to identify potential "hits." Based on the pyrazole carboxamide scaffold, protein kinase and G-protein coupled receptor (GPCR) panels are high-priority starting points.

Protocol: Broad-Panel Kinase Inhibition Screen

Causality: Kinase screening is prioritized due to the frequent appearance of the pyrazole carboxamide scaffold in known kinase inhibitors.[1][2][3] An initial screen at a single, high concentration (e.g., 10 µM) across a diverse panel (e.g., >300 kinases) is a cost-effective method to identify potential targets for follow-up.

Methodology: A common method is an ATP-based luminescence assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibition by the test compound.

Step-by-Step Protocol (Adapted for a generic kinase):

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, and substrate solution. Prepare the test compound stock in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mix.

  • Compound Addition: Add 25 nL of the test compound (final concentration 10 µM) or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

  • Initiate Reaction: Add 2.5 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 1 hour.[9][10]

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Calculate percent inhibition relative to controls: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_max_inhibition) / (Lumi_DMSO - Lumi_max_inhibition))

Protocol: GPCR Binding Screen (Radioligand Displacement)

Causality: To ensure comprehensive profiling, screening against other major druggable target classes is critical. GPCRs represent the largest family of cell surface receptors and are common targets for small molecules. A radioligand binding assay is a robust, gold-standard method for measuring the affinity of a compound to a receptor.[11]

Methodology: This assay measures the ability of the test compound to compete with a known radioactively labeled ligand ('radioligand') for binding to the target receptor, typically in a membrane preparation.[12] A reduction in radioactivity indicates displacement by the test compound.

Step-by-Step Protocol (Adapted for a generic GPCR):

  • Reagent Preparation: Prepare assay buffer, membrane preparations containing the target GPCR, a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and the test compound.

  • Assay Plate Setup: In a 96-well filter plate, combine the membrane preparation, the radioligand (at a fixed concentration near its dissociation constant, Kd), and the test compound (e.g., at 10 µM).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[12]

  • Separation: Harvest the plate contents onto a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filter mat rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection: Dry the filter mat and add scintillation cocktail. Count the radioactivity for each well using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of radioligand binding caused by the test compound relative to controls.

Table 1: Representative Data from Phase 1 Screening

Target ClassAssay TypeTest ConcentrationResult (% Inhibition)Interpretation
KinaseADP-Glo10 µMCDK2: 89%Strong Hit
KinaseADP-Glo10 µMABL1: 75%Strong Hit
KinaseADP-Glo10 µMVEGFR2: 15%No significant activity
GPCRRadioligand Binding10 µMA₂A Receptor: 45%Weak/Moderate Hit
GPCRRadioligand Binding10 µMD₂ Receptor: 8%No significant activity

Phase 2: Hit Validation and Mechanism of Action (MoA)

Hits identified in Phase 1 (typically >50% inhibition) must be validated through secondary assays. The primary goals are to confirm the activity, determine potency (IC₅₀), and understand the mechanism of inhibition.

Protocol: IC₅₀ Determination via Dose-Response Curve

Causality: A single-point screen can be misleading. Determining the half-maximal inhibitory concentration (IC₅₀) through a dose-response curve provides a quantitative measure of the compound's potency, which is crucial for ranking and prioritizing hits.

Methodology: The same assay format as the primary screen (e.g., ADP-Glo for a kinase hit) is used. The test compound is serially diluted across a wide concentration range to generate a sigmoidal dose-response curve.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A common approach is an 11-point, 1:3 dilution series starting from 100 µM.

  • Assay Performance: Perform the kinase inhibition assay as described in Section 2.1, but use the range of compound concentrations instead of a single point.

  • Data Analysis:

    • Calculate % Inhibition for each concentration.

    • Plot % Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative IC₅₀ Data for Validated Hits

TargetAssay TypeIC₅₀ (nM)Hill SlopeInterpretation
CDK2ADP-Glo851.1Potent and specific interaction
ABL1ADP-Glo4500.9Moderately potent interaction
Elucidating Mechanism of Action

Causality: For enzyme targets like kinases, understanding how the compound inhibits is critical. Most kinase inhibitors are ATP-competitive, binding in the same pocket as the enzyme's natural substrate, ATP. Confirming this mechanism adds confidence that the inhibition is specific and not due to an artifact like compound aggregation.

G cluster_0 ATP-Competitive Inhibition E Kinase (E) ES E-S Complex E->ES EI E-I Complex E->EI S ATP (S) S->ES I Inhibitor (I) I->EI P ADP (P) ES->E ES->P

Sources

Exploratory

receptor binding affinity 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide This guide provides a comprehensive framework for the characterization of the receptor bindi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] While specific binding data for the titular compound is not yet in the public domain, this document outlines a robust, multi-faceted approach for its determination, from initial target identification to in-depth biophysical characterization.

Part 1: Strategic Target Identification and Prioritization

The initial and most critical phase in characterizing a novel compound is the identification of its potential biological targets. An uninformed screening against a broad panel of receptors can be both time-consuming and cost-prohibitive. A more strategic approach involves leveraging computational methods to generate a data-driven hypothesis.

In Silico Target Fishing

In silico target fishing, or reverse screening, utilizes the three-dimensional structure of the small molecule to identify potential protein targets from extensive databases.[4] This approach is predicated on the principle that molecules with similar structures often exhibit similar biological activities by binding to related targets.[5]

Workflow for In Silico Target Identification:

cluster_0 Computational Phase cluster_1 Prioritization Compound_Structure 3D Structure of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide Reverse_Docking Reverse Docking Algorithms Compound_Structure->Reverse_Docking Ligand_Based Ligand-Based Similarity Search Compound_Structure->Ligand_Based Databases Protein Databases (e.g., PDB, UniProt) Databases->Reverse_Docking Scoring Scoring and Ranking of Potential Targets Reverse_Docking->Scoring Ligand_Based->Scoring Hit_List Generate Prioritized Hit List Scoring->Hit_List Experimental_Validation Proceed to Experimental Validation Hit_List->Experimental_Validation

Figure 1: Workflow for in silico target identification.

Methodological Considerations:

  • Reverse Docking: This technique screens a library of protein structures to find those that can favorably bind the compound of interest. The quality of the prediction is heavily dependent on the scoring functions used to estimate binding affinity.[5][6]

  • Ligand-Based Similarity Searching: This method identifies known bioactive molecules that are structurally similar to the query compound. The identified targets of these similar molecules are then considered potential targets for the query compound.

The output of this computational phase is a prioritized list of potential protein targets, which then guides the subsequent experimental validation.

Part 2: Synthesis and Characterization of the Ligand

A prerequisite for any binding study is the availability of a pure, well-characterized sample of the ligand. The synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide would likely follow established routes for related 5-aminopyrazole derivatives.

A common and versatile method involves the condensation of a β-ketonitrile with a substituted hydrazine.[3] The resulting 5-aminopyrazole can then be further modified to yield the desired N-benzyl carboxamide.

General Synthetic Scheme:

Start β-Ketonitrile + Methylhydrazine Cyclization Cyclization Start->Cyclization Aminopyrazole 1-methyl-5-aminopyrazole intermediate Cyclization->Aminopyrazole Acylation Acylation with N-benzyl protected amino acid Aminopyrazole->Acylation Final_Compound 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide Acylation->Final_Compound

Figure 2: Generalized synthetic pathway.

Following synthesis, rigorous characterization using techniques such as NMR, mass spectrometry, and HPLC is essential to confirm the structure and purity of the compound.

Part 3: In Vitro Binding Assays - Methodologies and Protocols

With a prioritized list of potential targets and a pure compound in hand, the next step is to experimentally determine the binding affinity using a suite of biophysical techniques. The choice of assay depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput.

A. Radioligand Binding Assays

Radioligand binding assays are considered the "gold standard" for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[7] These assays measure the binding of a radiolabeled ligand to its receptor.

Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration using a standard method like the BCA assay.[8]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H or ¹²⁵I-labeled), and assay buffer.

    • Non-specific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

    • Competition Wells: Add membrane preparation, the radioligand, and varying concentrations of the test compound (4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[8]

B. Fluorescence Polarization (FP)

FP is a homogeneous, non-radioactive technique that measures the change in the polarization of fluorescent light upon binding. It is well-suited for high-throughput screening (HTS).[9] The principle relies on the fact that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a larger protein, its rotation slows, and the polarization of the emitted light increases.[10]

Protocol for a Competitive FP Assay:

  • Reagent Preparation:

    • Prepare a solution of the target protein in a suitable buffer.

    • Prepare a solution of a fluorescently labeled tracer that is known to bind to the target.

    • Prepare serial dilutions of the test compound.

  • Assay Setup (384-well plate format):

    • Add the target protein, fluorescent tracer, and varying concentrations of the test compound to the wells.

    • Include control wells with only the tracer (for minimum polarization) and wells with the tracer and the target protein (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

C. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity.[11] It detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Protocol for an SPR Binding Assay:

  • Immobilization: Covalently immobilize the purified target receptor onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation of the analyte.

  • Regeneration: After each cycle, inject a regeneration solution to remove the bound analyte from the immobilized ligand, preparing the surface for the next injection.

D. Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[12] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[13]

Protocol for an ITC Experiment:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in the sample cell.

    • Prepare a solution of the test compound in the injection syringe, using the same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein to generate a binding isotherm.

Part 4: Data Analysis and Interpretation

The analysis of the raw data from these assays is crucial for determining the key binding parameters.

ParameterDescriptionDerived From
IC₅₀ The concentration of a competitor that inhibits 50% of the specific binding of the radioligand.Competitive Radioligand Assay, FP Assay
Kᵢ The inhibition constant; the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.Calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Kₑ The dissociation constant; the concentration of ligand at which half of the binding sites are occupied at equilibrium.Saturation Radioligand Assay, SPR, ITC
Bₘₐₓ The maximum number of binding sites.Saturation Radioligand Assay
kₐ (kₒₙ) The association rate constant.SPR
kₑ (kₒff) The dissociation rate constant.SPR
ΔH The change in enthalpy upon binding.ITC
ΔS The change in entropy upon binding.ITC

Part 5: Downstream Functional Validation

Demonstrating that a compound binds to a receptor is a critical first step. However, it is equally important to show that this binding event leads to a functional consequence. Therefore, the binding data should be correlated with results from cell-based functional assays.

Workflow for Functional Validation:

Binding_Confirmed Binding to Target Receptor Confirmed (e.g., via SPR, ITC) Cell_Based_Assay Cell-Based Functional Assay (e.g., cAMP assay, calcium flux, reporter gene assay) Binding_Confirmed->Cell_Based_Assay Dose_Response Generate Dose-Response Curve Cell_Based_Assay->Dose_Response EC50_IC50 Determine EC₅₀ or IC₅₀ for Functional Response Dose_Response->EC50_IC50 Correlation Correlate Binding Affinity (Kᵢ/Kₑ) with Functional Potency (EC₅₀/IC₅₀) EC50_IC50->Correlation

Figure 3: Workflow for correlating binding with function.

A strong correlation between high binding affinity and high functional potency provides compelling evidence that the observed biological effect of the compound is mediated through its interaction with the identified target.

Conclusion

Determining the receptor binding affinity of a novel compound such as 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a systematic process that integrates computational prediction with rigorous experimental validation. By employing a multi-pronged approach that includes in silico target fishing followed by a suite of orthogonal biophysical binding assays and functional validation, researchers can confidently characterize the pharmacological profile of this and other promising new chemical entities. This guide provides a comprehensive roadmap for such an endeavor, ensuring scientific integrity and fostering the development of the next generation of therapeutics.

References

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC. (2020). National Institutes of Health. [Link]

  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC. National Institutes of Health. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. National Institutes of Health. [Link]

  • Computational/in silico methods in drug target and lead prediction. (2019). Oxford Academic. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH. National Institutes of Health. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist. (2023). Portland Press. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. National Institutes of Health. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. National Institutes of Health. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Synthesis of 4‐thiocarbamoyl‐5‐aminopyrazoles | Request PDF. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]

  • Isothermal Titration Calorimeters - Affinity ITC. TA Instruments. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives.
  • Isothermal titration calorimetry - Wikipedia. Wikipedia. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (2020). Frontiers. [Link]

  • A Guide to In Silico Drug Design - PMC - NIH. National Institutes of Health. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • Calorimetry to Quantify Protein-Ligand Binding. (2022). IntechOpen. [Link]

  • In Silico Drug Target Identification. MtoZ Biolabs. [Link]

  • Surface plasmon resonance - Wikipedia. Wikipedia. [Link]

  • Recent Advances in In Silico Target Fishing. (2021). MDPI. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

Sources

Foundational

pharmacokinetics of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in animal models

An In-Depth Technical Guide to the Pharmacokinetics of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in Animal Models Prepared by: Gemini, Senior Application Scientist Introduction: Contextualizing the Inquiry The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in Animal Models

Prepared by: Gemini, Senior Application Scientist

Introduction: Contextualizing the Inquiry

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-obesity effects.[1][2] The specific molecule, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, belongs to this privileged class. A thorough understanding of a drug candidate's pharmacokinetics (PK)—the study of its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to the drug development process.[3] It provides the critical link between the administered dose and the resulting concentration profile in the body, which in turn drives the pharmacological and toxicological response.

This guide provides a comprehensive framework for designing, executing, and validating preclinical pharmacokinetic studies for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in animal models. Given the absence of specific public data for this exact molecule, this document establishes a robust strategy based on established principles for small molecules, closely related pyrazole derivatives, and authoritative regulatory guidelines. The methodologies outlined herein are designed to generate reliable, reproducible, and defensible data to support informed decision-making in a drug development program.

Part 1: Strategic Design of Preclinical Pharmacokinetic Studies

The primary goal of a preclinical PK study is to characterize the disposition of a new chemical entity (NCE) in a living system. This data is vital for predicting human pharmacokinetics, selecting appropriate doses for efficacy and toxicology studies, and identifying potential drug-drug interaction liabilities.

The Rationale for Animal Model Selection

The choice of animal species is a critical decision that directly impacts the human relevance of the resulting data.[3] The selection should be based on scientific justification, considering physiological and metabolic similarities to humans.[3][4]

  • Rodent Models (Mice, Rats): Rodents are typically the first species used in PK screening due to their small size, cost-effectiveness, well-characterized genetics, and the feasibility of high-throughput studies.[3][5][6][7] They are invaluable for initial PK profiling, dose-range finding, and early toxicity assessments.

  • Non-Rodent Models (Dogs, Minipigs, Non-Human Primates): Regulatory guidelines often require PK data in at least one non-rodent species before advancing to human trials.[3] The choice depends on which species' metabolic pathways most closely resemble those of humans for the compound class.[5] Dogs are frequently used due to their size and extensive historical database, while minipigs are gaining favor for their anatomical and physiological similarities to humans, especially in gastrointestinal and dermal research.[3][5]

Table 1: Key Characteristics of Common Animal Models in Pharmacokinetic Studies

SpeciesKey AdvantagesCommon ApplicationsConsiderations
Mouse Small size, low cost, rapid breeding, availability of transgenic models.[7]High-throughput screening, initial PK, efficacy models.High metabolic rate may not always reflect human metabolism.
Rat Larger than mice allowing for serial blood sampling, extensive historical data.[5][6]PK/PD modeling, toxicology studies.[4]Some metabolic pathways can differ significantly from humans.
Beagle Dog Larger size facilitates instrumentation and serial sampling, calm temperament.[5]Regulatory toxicology, cardiovascular safety studies.Ethical considerations are significant; specific metabolic pathways (e.g., acetylation) may be absent.[3]
Minipig Physiological and anatomical similarities to humans (GI tract, skin).[3]Dermal absorption studies, oral bioavailability assessment.Higher cost and specialized housing requirements.
Experimental Design: Dosing, Formulation, and Sampling

A well-designed study protocol is essential for generating meaningful data.

Causality in Experimental Choices:

  • Route of Administration: An intravenous (IV) administration is crucial for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd), as it provides 100% bioavailability by definition. An oral (PO) or other extravascular route is necessary to assess absorption characteristics and determine oral bioavailability (F%).

  • Formulation: The vehicle used to dissolve or suspend the compound must be non-toxic and should not interfere with the compound's intrinsic ADME properties. A simple formulation (e.g., saline with a co-solvent like DMSO or PEG400) is preferred for initial studies.

  • Dose Selection: Doses should be selected based on in vitro potency and any available toxicology data. It is common to test at least two to three dose levels to assess dose proportionality (linearity).

  • Blood Sampling: The frequency and duration of blood sampling must be adequate to capture the entire concentration-time profile, including the absorption phase, the peak concentration (Cmax), and the elimination phase. For rodents, where serial bleeding can be challenging, composite or sparse sampling designs may be employed. Cannulation of a major blood vessel, such as the jugular vein, is a recommended surgical procedure for studies requiring frequent sampling.

Workflow for a Typical Preclinical PK Study

The following diagram illustrates the end-to-end process for a comprehensive PK study.

PK_Workflow cluster_design Phase 1: Study Design cluster_in_vivo Phase 2: In-Vivo Execution cluster_bioanalysis Phase 3: Bioanalysis cluster_analysis Phase 4: Data Interpretation Model Select Animal Model (e.g., Rat) Dose Define Dose & Route (IV and PO) Model->Dose Sample Establish Sampling Schedule Dose->Sample Formulate Prepare Dosing Formulation Administer Administer Compound Formulate->Administer Collect Collect Blood Samples (e.g., K2EDTA Plasma) Administer->Collect Prepare Process Plasma Samples (e.g., Protein Precipitation) Collect->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Quantify Concentrations Analyze->Quantify ModelPK Perform PK Modeling (NCA) Quantify->ModelPK Report Generate PK Parameters (AUC, Cmax, T½, etc.) ModelPK->Report Interpret Interpret Results & Report Report->Interpret

Caption: End-to-end workflow for a preclinical pharmacokinetic study.

Part 2: Bioanalytical Methodology via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[8]

Step-by-Step Protocol for Method Development

This protocol is based on established methods for similar heterocyclic compounds, such as pyrazinamide.[9][10][11]

Step 1: Analyte and Internal Standard (IS) Preparation

  • Obtain certified reference standards of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide and a suitable internal standard. An ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization efficiency can be used.

  • Prepare separate stock solutions (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

Step 2: Mass Spectrometry Optimization

  • Infuse a dilute solution of the analyte and IS directly into the mass spectrometer to optimize ionization parameters.

  • Determine the optimal ionization mode (positive or negative electrospray ionization, ESI). Given the presence of basic nitrogen atoms, ESI positive mode is the likely choice.[8][9]

  • Identify the precursor ion (typically [M+H]+).

  • Perform fragmentation (Collision-Induced Dissociation) to identify stable, high-intensity product ions.

  • Establish Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS. For example, for a related compound Pyrazinamide (MW 123.11), a common transition is m/z 124.1 → 79.1.[8][10]

Step 3: Chromatographic Separation

  • Select a suitable HPLC column. A reverse-phase C18 column (e.g., 50-100 mm length, <3.5 µm particle size) is a common starting point for small molecule analysis.[9]

  • Develop a mobile phase gradient using common solvents like water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any matrix components.[9]

Step 4: Sample Preparation

  • The objective is to remove proteins and other interfering components from the plasma sample.

  • Protein Precipitation (PPT): This is the simplest and fastest method. Add a volume of cold organic solvent (e.g., acetonitrile containing the IS) to the plasma sample (e.g., 3:1 ratio). Vortex to mix, then centrifuge at high speed to pellet the precipitated proteins. The resulting supernatant is injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): This method offers a cleaner extract. The plasma sample is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether).[9] After vortexing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and reconstituted in the mobile phase.

Part 3: The Imperative of Bioanalytical Method Validation (BMV)

A bioanalytical method is not fit for purpose until it has been rigorously validated to ensure its reliability.[12] Validation must be performed according to established regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[13][14]

Core Pillars of a Self-Validating System

A validated method is a self-validating system because it includes Quality Control (QC) samples at multiple concentrations within every analytical run. These QCs must meet predefined acceptance criteria for the run to be considered valid, ensuring ongoing performance monitoring.

The validation process establishes through objective evidence that the method consistently produces a result meeting its predetermined specifications.[13]

Key Validation Parameters and Acceptance Criteria

The following parameters are essential for a full validation of a bioanalytical method intended for regulatory submission.[13][14][15]

Table 2: FDA/ICH Bioanalytical Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[13][14]Response in blank matrix from at least six sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[16]
Calibration Curve To define the relationship between concentration and instrument response.[13]A minimum of 6-8 non-zero standards. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[13]
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[13]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.[16]
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[15]Analyte response must be at least 5 times the response of a blank sample. Must meet accuracy and precision criteria.
Recovery The extraction efficiency of the analytical method.[16]Should be consistent, precise, and reproducible. While no absolute value is required, it should be optimized.
Stability To ensure the analyte is stable under various conditions encountered during the study.Analyte concentration should be within ±15% of the baseline value under tested conditions (e.g., freeze-thaw, bench-top, long-term storage).
Validation Logic Diagram

Validation_Logic cluster_qcs Assessed Using QC Samples BMV Bioanalytical Method Validation Selectivity Selectivity BMV->Selectivity CalCurve Calibration Curve (Linearity & Range) BMV->CalCurve AccPrec Accuracy & Precision BMV->AccPrec Stability Stability BMV->Stability LLOQ LLOQ QC CalCurve->LLOQ AccPrec->LLOQ LowQC Low QC AccPrec->LowQC MidQC Mid QC AccPrec->MidQC HighQC High QC AccPrec->HighQC

Caption: Core components of bioanalytical method validation.

Part 4: Data Analysis and Potential Biological Fate

Pharmacokinetic Parameter Calculation

Once plasma concentrations are determined, they are plotted against time. Pharmacokinetic parameters are then calculated using non-compartmental analysis (NCA), the most common method for preclinical studies.

  • Cmax: Maximum observed concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the drug concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Hypothetical Metabolic Pathways

While the exact metabolic fate of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is unknown, we can predict likely biotransformations based on its structure. These pathways are important to consider, as metabolites can be active or toxic.

Metabolism Parent 4-amino-N-benzyl-1-methyl- 1H-pyrazole-5-carboxamide (Parent Compound) M1 Phase I Metabolite: N-debenzylation Parent->M1 CYP-mediated M2 Phase I Metabolite: Aromatic Hydroxylation (on Benzyl Ring) Parent->M2 CYP-mediated M3 Phase I Metabolite: Amide Hydrolysis Parent->M3 Amidase M4 Phase II Metabolite: Glucuronidation (on Hydroxylated Metabolite) M2->M4 UGT-mediated

Caption: Plausible metabolic pathways for the title compound.

Integrating PK with Toxicology

It is crucial to interpret PK data in the context of toxicology. A study on structurally related 1-methyl-1H-pyrazole-5-carboxamides revealed unexpected acute toxicity in mice, which was linked to the inhibition of mitochondrial respiration.[17] This highlights the importance of monitoring for adverse events during in-vivo PK studies and suggests that specific in vitro safety assays, such as mitochondrial toxicity screening, should be considered early in the development pipeline for this chemical class.[17]

Conclusion

Characterizing the pharmacokinetics of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a critical step in its evaluation as a potential drug candidate. This guide provides a comprehensive, scientifically-grounded framework for this endeavor. By adhering to a logical study design, employing a robust and fully validated LC-MS/MS bioanalytical method, and interpreting the data within a broader pharmacological and toxicological context, researchers can generate the high-quality data necessary to confidently advance their drug development programs.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. Available at: [Link]

  • An Improved LC-MS/MS Method for the Simultaneous Determination of Pyrazinamide, Pyrazinoic Acid and 5-hydroxy Pyrazinoic Acid in Human Plasma for a Pharmacokinetic Study - PubMed. Available at: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. Available at: [Link]

  • Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. - ResearchGate. Available at: [Link]

  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Agent, Dacarbazine, in Rats. Available at: [Link]

  • Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography - Walsh Medical Media. Available at: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. Available at: [Link]

  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]

  • Role of animal models in biomedical research: a review - PMC. Available at: [Link]

  • Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS - ResearchGate. Available at: [Link]

  • Animal models - EUPATI Toolbox. Available at: [Link]

  • Bioanalytical Method Validation - Food and Drug Administration. Available at: [Link]

  • N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). - EMBL-EBI. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones - ResearchGate. Available at: [Link]

  • Pharmacokinetics and biodistribution of topical phosphosulindac and its metabolites in mice and a mouse model for chemotherapy-induced peripheral neuropathy | Medical Research Archives - European Society of Medicine. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration. Available at: [Link]

  • How to select the right animal species for TK/PK studies? - Patsnap Synapse. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. | Semantic Scholar. Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

  • Bioanalytical method validation: An updated review - PMC. Available at: [Link]

  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences. Available at: [Link]

  • In vivo animal models for drug delivery across the lung mucosal barrier. - RCSI Repository. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available at: [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling of 4-Amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide: Molecular Weight, Lipophilicity, and Structural Implications in Drug Design

Executive Summary The compound 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1006452-11-4) represents a highly functionalized, privileged scaffold frequently utilized in modern medicinal chemistry and drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1006452-11-4) represents a highly functionalized, privileged scaffold frequently utilized in modern medicinal chemistry and drug discovery[1]. Pyrazole-core derivatives are ubiquitous in kinase inhibitors and central nervous system (CNS) agents due to their favorable hydrogen-bonding profiles and predictable metabolic stability.

As a Senior Application Scientist, evaluating a novel building block requires moving beyond basic structural identification. We must rigorously quantify its physicochemical properties—specifically its molecular weight (MW) and lipophilicity (LogP/LogD)—to predict its behavior in biological systems (ADME profile). This whitepaper provides an in-depth technical breakdown of the compound's structural causality, alongside self-validating experimental workflows for empirical property determination.

Structural Breakdown and Causality

The molecular formula of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is C12H14N4O [1]. Compounds sharing this exact formula possess an average molecular weight of 230.27 g/mol and a monoisotopic mass of 230.11676 Da [2][3].

Understanding why this specific arrangement of atoms is valuable requires analyzing the causality of its substituents. Each functional group plays a distinct role in modulating the overall physicochemical profile:

  • 1H-Pyrazole Core : Acts as the rigid, polar foundation. It dictates the spatial orientation of the peripheral groups.

  • N-Benzyl Group : Introduces significant hydrophobic bulk. This moiety is primarily responsible for driving the molecule's lipophilicity upward, allowing it to anchor into hydrophobic pockets of target proteins (e.g., the DFG-out pocket in kinases).

  • 4-Amino Group : Acts as a critical hydrogen-bond donor. In kinase inhibitor design, this group frequently interacts with the backbone carbonyls of the kinase hinge region. However, it also lowers the overall LogP by increasing aqueous solubility.

  • 5-Carboxamide Group : Provides both hydrogen-bond donor and acceptor capabilities.

  • Intramolecular Masking (Chameleonic Effect) : The ortho-relationship between the 4-amino and 5-carboxamide groups allows for potential intramolecular hydrogen bonding. When traversing a lipid bilayer, this internal bond can "mask" the polarity of these groups, artificially increasing the apparent lipophilicity compared to simple additive models.

G Molecule 4-Amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide MW: 230.27 g/mol Core 1H-Pyrazole Core Polar Scaffold Molecule->Core Benzyl N-benzyl Group Hydrophobic (+LogP) Molecule->Benzyl Methyl 1-Methyl Group Slightly Hydrophobic Molecule->Methyl Amino 4-Amino Group H-Bond Donor (-LogP) Molecule->Amino Amide 5-Carboxamide Group H-Bond Acceptor/Donor (-LogP) Molecule->Amide

Structural contributions of molecular moieties to the overall lipophilicity and molecular weight.

Lipophilicity (LogP) Assessment

Lipophilicity is the most critical parameter for predicting a drug's absorption, distribution, and toxicity. For isomers of the C12H14N4O formula, computed XLogP3 values typically range from 0.3 to 1.4 , depending on the exact topological distribution of the polar atoms[2][3].

For 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, the theoretical LogP is estimated to be near 1.4 . This falls perfectly within the optimal "Rule of 5" range (LogP < 5), suggesting excellent oral bioavailability.

Why LogD Matters

While LogP measures the partitioning of the unionized molecule, physiological environments (pH 7.4) require the assessment of LogD. The 4-amino group on an electron-withdrawing pyrazole ring is generally a very weak base (pKa ~ 2.0 - 3.0). Consequently, at physiological pH, the molecule remains almost entirely unionized. Therefore, for this specific compound, LogD(7.4) ≈ LogP .

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, theoretical values must be empirically validated. Below are the authoritative, self-validating protocols for determining the exact mass and lipophilicity of this compound.

Protocol 1: Exact Mass Validation via LC-ESI-HRMS

To confirm the identity and exact molecular weight (230.11676 Da)[3], High-Resolution Mass Spectrometry (HRMS) is employed.

  • Causality of Ionization : The 4-amino group is highly susceptible to protonation in acidic media. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory mode.

  • Step 1 (Sample Prep) : Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Step 2 (Mobile Phase) : Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The formic acid acts as the proton source to drive the formation of the [M+H]+ ion at m/z 231.1240.

  • Step 3 (Validation) : Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer using a known standard (e.g., Leucine Enkephalin) to ensure mass accuracy is within < 5 ppm.

Protocol 2: Empirical LogP Determination via RP-HPLC (OECD Test Guideline 117)

While the shake-flask method (OECD 107) is traditional, it is prone to emulsion formation and requires high-purity macroscopic samples. As an industry standard, we utilize OECD Test Guideline 117 , which employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[4].

  • Causality of the Method : Hydrophilic substances elute first, while lipophilic substances are retained longer by the C18 hydrocarbon chains of the stationary phase[4]. The mode of operation must be isocratic; gradient elution alters the thermodynamic activity of the mobile phase, invalidating the steady-state partitioning assumption[4].

  • Step 1 (Reference Calibration) : Inject a mixture of 5-6 reference substances with known LogP values (spanning LogP 0 to 6)[4][5].

  • Step 2 (Isocratic Elution) : Run the column using an isocratic mobile phase (e.g., 50:50 Methanol/Water).

  • Step 3 (Retention Measurement) : Determine the retention time ( tR​ ) of the test substance twice[4]. Measure the dead time ( t0​ ) using an unretained compound (e.g., thiourea).

  • Step 4 (Capacity Factor) : Calculate the capacity factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ [4].

  • Step 5 (Interpolation) : Plot logk′ of the reference standards against their known LogP values. Interpolate the LogP of the pyrazole compound from this linear calibration graph[4][5].

Workflow Step1 1. Reference Calibration Step2 2. Isocratic HPLC Elution Step1->Step2 Step3 3. Retention Time Measurement Step2->Step3 Step4 4. Capacity Factor Calculation Step3->Step4 Step5 5. LogP Interpolation Step4->Step5

OECD 117 RP-HPLC workflow for the empirical determination of the octanol-water partition coefficient.

Data Presentation

The following tables summarize the quantitative physicochemical parameters and the structural mass contributions for the target compound.

Table 1: Fragment-based Contribution to Molecular Weight

MoietyChemical FormulaExact Mass Contribution (Da)Functional Role in Drug Design
1H-Pyrazole Core C3H2N266.02Rigid polar structural scaffold
N-Benzyl C7H8N106.07Hydrophobic bulk (DFG-pocket binding)
1-Methyl CH315.02Steric direction / vectorization
4-Amino NH216.02H-bond donor (Kinase hinge interaction)
5-Carbonyl CO28.00H-bond acceptor
Total Molecule C12H14N4O 230.12 Target Ligand

Table 2: Physicochemical Properties Summary

PropertyValueValidating Analytical Method
Molecular Formula C12H14N4O[1]Elemental Analysis / NMR
Average Molecular Weight 230.27 g/mol [2]Low-Resolution Mass Spectrometry
Monoisotopic Mass 230.11676 Da[3]LC-ESI-HRMS (TOF/Orbitrap)
Theoretical LogP ~1.4[3]XLogP3 Computational Modeling
Empirical LogP Range 0 to 6 (Method limit)[4][5]OECD 117 (Isocratic RP-HPLC)

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24698543, 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile | C12H14N4O. Available at:[Link][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23729157, Tirasemtiv | C12H14N4O. Available at:[Link][3]

  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Available at: [Link][4]

  • Environment Agency, GOV.UK. (2025). Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117: summary. Available at:[Link][5]

Sources

Foundational

Preliminary Toxicity Screening of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide: A Mechanistic and Methodological Guide

Executive Summary The preclinical toxicological evaluation of small molecules is a critical bottleneck in modern drug discovery. For derivatives of the 1-methyl-1H-pyrazole-5-carboxamide scaffold—specifically 4-amino-N-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preclinical toxicological evaluation of small molecules is a critical bottleneck in modern drug discovery. For derivatives of the 1-methyl-1H-pyrazole-5-carboxamide scaffold—specifically 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1006452-11-4) —standard in vitro toxicity screens often yield dangerously misleading safety profiles[1]. While these compounds exhibit potent efficacy against targets such as parasitic nematodes and show no overt cytotoxicity in standard mammalian cell lines, they have been proven to cause severe, unexpected acute toxicity in vivo[2][3].

This whitepaper outlines a specialized, mechanism-aware screening framework designed to uncover the hidden mitochondrial liabilities of this chemical class. By synthesizing metabolic respirometry with high-content genotoxicity profiling, we provide a self-validating system to ensure scientific integrity and prevent late-stage developmental failures.

Mechanistic Rationale: The "Hidden" Toxicity of Pyrazole-5-Carboxamides

The fundamental failure of standard cytotoxicity assays (e.g., MTT, LDH) when applied to 1-methyl-1H-pyrazole-5-carboxamides lies in the metabolic rewiring of immortalized cell lines[4]. In standard high-glucose culture media, cell lines like HepG2 rely heavily on aerobic glycolysis for ATP production rather than mitochondrial respiration—a phenomenon known as the Crabtree effect[5].

Recent toxicological studies have demonstrated that 1-methyl-1H-pyrazole-5-carboxamide derivatives act as potent, dose-dependent inhibitors of mitochondrial respiration[2][3]. Because standard in vitro models are not dependent on oxidative phosphorylation (OXPHOS) for survival, they mask this respiratory inhibition, leading to false-negative safety profiles[2]. However, when these compounds transition to in vivo models, highly metabolic organs (e.g., the liver) suffer rapid ATP depletion, resulting in acute mammalian toxicity and hepatic failure[2][6]. Therefore, a tiered screening approach must explicitly bypass glycolysis to interrogate mitochondrial function.

ToxicityWorkflow Start Compound: 4-amino-N-benzyl-1-methyl- 1H-pyrazole-5-carboxamide Phase1 Phase 1: General Cytotoxicity (HepG2 / Primary Hepatocytes) Start->Phase1 Decision1 Overt Toxicity? Phase1->Decision1 Phase2 Phase 2: Mitochondrial Toxicity (Seahorse XF / Galactose Media) Decision2 Respiratory Inhibition? Phase2->Decision2 Phase3 Phase 3: Genotoxicity & Safety (Ames / hERG / MNT) InVivo Proceed to In Vivo Acute Toxicity Models Phase3->InVivo Decision1->Phase2 No / Low Halt Structural Optimization (Mitigate Toxicity) Decision1->Halt Yes Decision2->Phase3 No Decision2->Halt Yes

Caption: Tiered toxicity screening workflow emphasizing mitochondrial assessment.

Phase 1 & 2: Cytotoxicity and Mitochondrial Respirometry

To establish a trustworthy toxicological profile, we must bypass the Crabtree effect and directly measure respiratory flux. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: The Galactose-Conditioned Cytotoxicity Assay

Causality: Substituting glucose with galactose yields no net ATP from glycolysis, forcing the cells to rely entirely on mitochondrial OXPHOS. Compounds inhibiting the electron transport chain (ETC) will exhibit a dramatic leftward shift in their IC50 values under galactose conditions[2][4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two separate 96-well plates.

  • Media Conditioning: Incubate Plate A in standard DMEM (25 mM glucose) and Plate B in glucose-free DMEM supplemented with 10 mM galactose. Allow 24 hours for metabolic adaptation.

  • Compound Dosing: Treat both plates with 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in a 10-point serial dilution (0.1 µM to 100 µM).

  • Incubation & Detection: Incubate for 48 hours at 37°C. Add an ATP-monitoring luminescence reagent (e.g., CellTiter-Glo) to quantify viable cells[5].

  • System Validation: Include Rotenone (a Complex I inhibitor) as a positive control. The assay is only valid if Rotenone demonstrates an IC50 < 1 µM in galactose and > 50 µM in glucose. A Galactose/Glucose IC50 ratio of < 0.3 for the test compound confirms mitochondrial toxicity.

Protocol 2: High-Resolution Respirometry (Seahorse XF)

Causality: Direct, real-time measurement of the Oxygen Consumption Rate (OCR) isolates the exact nature of the mitochondrial dysfunction, confirming whether the compound is an uncoupler or a direct ETC inhibitor[2].

Step-by-Step Methodology:

  • Preparation: Seed primary rat hepatocytes in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight[6].

  • Assay Media: Replace growth media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4).

  • Compound Injection: Load the sensor cartridge ports:

    • Port A: 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (uncoupler).

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors).

  • Measurement: Execute the standard Mito Stress Test on the analyzer.

  • System Validation: The sequential injection of Oligomycin, FCCP, and Rotenone/Antimycin A validates the baseline health of the mitochondria. If the baseline OCR does not spike in response to FCCP (indicating a lack of spare respiratory capacity), the hepatocyte preparation is metabolically compromised, and the data must be discarded.

MitoPathway Compound 1-methyl-1H-pyrazole- 5-carboxamide Derivative ETC Electron Transport Chain (Complex I-IV) Compound->ETC Binds/Inhibits OxPhos Oxidative Phosphorylation (ATP Production) ETC->OxPhos Decreases OCR Glycolysis Compensatory Glycolysis (In Standard Media) OxPhos->Glycolysis Triggers Shift (In Vitro Survival) Toxicity Acute Mammalian Toxicity (In Vivo Hepatic Failure) OxPhos->Toxicity ATP Depletion (In Vivo Lethality)

Caption: Pathway of pyrazole-5-carboxamide-induced mitochondrial toxicity and glycolytic compensation.

Phase 3: Genotoxicity & Off-Target Safety

Once the metabolic profile is established, the compound must be screened for DNA damage. Early-stage genotoxicity screening is a regulatory prerequisite for de-risking small molecules[7].

Protocol 3: In Vitro Micronucleus Test (MNT) via High-Content Screening

Causality: The MNT detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events. High-content screening automates this process, removing human bias and providing robust statistical power[7].

Step-by-Step Methodology:

  • Cell Culture: Cultivate CHO-K1 cells in 96-well plates.

  • Treatment: Expose cells to the compound for 24 hours, both with and without S9 rat liver extract (to evaluate reactive metabolites generated by phase I enzymes)[6][7].

  • Staining: Fix cells and stain with Hoechst 33342 (nuclear DNA) and an anti-kinetochore antibody.

  • Imaging & Validation: Use an automated high-content imager to quantify binucleated cells containing micronuclei[7]. The assay is validated by concurrent positive controls (e.g., Mitomycin C for clastogenicity; Colchicine for aneugenicity).

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes for 1-methyl-1H-pyrazole-5-carboxamide derivatives based on historical class data, highlighting the critical divergence between standard and mechanism-aware assays.

Assay TypeCell Model / OrganismConditionExpected Outcome (IC50 / LD50)Mechanistic Implication
Standard Cytotoxicity HepG2 / HEK293High Glucose (25 mM)> 50 µM (Low Toxicity)Cells survive via compensatory glycolysis (Crabtree effect).
Metabolic Cytotoxicity HepG2Galactose (10 mM)< 5 µM (High Toxicity)Forced reliance on OXPHOS reveals mitochondrial liability.
Respirometry (OCR) Primary HepatocytesUnbuffered XF MediumDose-dependent OCR dropDirect inhibition of the Electron Transport Chain.
Acute In Vivo Toxicity Murine ModelOral AdministrationMTD ~ 1 mg/kg (Lethal)Systemic ATP depletion and acute hepatic failure.

Conclusion

The evaluation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide requires a strict departure from traditional, generalized cytotoxicity screens. By implementing a tiered approach grounded in metabolic respirometry and high-content genotoxicity profiling, drug development professionals can accurately identify hidden liabilities. This self-validating framework ensures that only structurally optimized, safe candidates progress to costly in vivo models.

References

  • Title: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: PubMed URL: 3

  • Title: A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide Source: Benchchem URL: 5

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: 4

  • Title: New Early Stage Genotoxicity Screening Approach for Food Additives Source: Evotec URL: 7

  • Title: Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance Source: PMC URL: 6

  • Title: 4-Amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide,1006452-11-4 Source: Amadis Chemical URL: 1

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

An Application Note for the Synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, multi-step protocol for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1] This guide details a robust synthetic route starting from the commercially available ethyl 1-methyl-1H-pyrazole-5-carboxylate. The protocol covers the nitration of the pyrazole ring, subsequent reduction of the nitro group to a primary amine, hydrolysis of the ethyl ester to a carboxylic acid, and the final amide coupling with benzylamine. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and methods for characterization, ensuring both reproducibility and a thorough understanding of the process.

Introduction and Synthetic Strategy

Substituted pyrazole carboxamides are prevalent structural motifs in a wide array of biologically active compounds, demonstrating activities ranging from kinase inhibition to anti-inflammatory and anticancer properties.[2] The target molecule, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, incorporates key pharmacophoric features: a primary amino group for potential hydrogen bonding, a flexible N-benzyl amide side chain, and a methylated pyrazole core.

The synthetic strategy outlined herein is a linear four-step sequence designed for efficiency and reliability in a standard laboratory setting. The causality behind this chosen route is as follows:

  • Electrophilic Nitration: We begin with the regioselective introduction of a nitro group at the C4 position of the pyrazole ring. This position is electronically activated for electrophilic substitution. The nitro group serves as a precursor to the desired amine.

  • Nitro Group Reduction: The 4-nitro group is then selectively reduced to the 4-amino group. This transformation is a classic and high-yielding reaction in aromatic and heterocyclic chemistry, with several reliable methods available.[3][4]

  • Ester Saponification: The ethyl ester at the C5 position is hydrolyzed to the corresponding carboxylic acid. This step is crucial to prepare the molecule for the final amide bond formation.

  • Amide Coupling: Finally, the carboxylic acid is activated and coupled with benzylamine to furnish the target carboxamide. This is achieved using a standard peptide coupling agent to ensure high efficiency and minimize side reactions.[5][6]

This strategic sequence allows for the systematic construction of the target molecule, with purification and characterization performed at key intermediate stages to validate the progression of the synthesis.

Overall Reaction Scheme

The complete synthetic pathway is illustrated below:

Synthetic_Pathway A Ethyl 1-methyl-1H- pyrazole-5-carboxylate B Ethyl 1-methyl-4-nitro-1H- pyrazole-5-carboxylate A->B Step 1: Nitration H2SO4, HNO3 C Ethyl 4-amino-1-methyl-1H- pyrazole-5-carboxylate B->C Step 2: Reduction SnCl2·2H2O, EtOH D 4-Amino-1-methyl-1H- pyrazole-5-carboxylic acid C->D Step 3: Hydrolysis NaOH, H2O/EtOH E 4-Amino-N-benzyl-1-methyl-1H- pyrazole-5-carboxamide D->E Step 4: Amide Coupling Benzylamine, EDC, HOBt

Caption: Four-step synthesis of the target compound.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Principle: This step involves the electrophilic nitration of the pyrazole ring. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion. The C4 position of the 1-methyl-1H-pyrazole-5-carboxylate is the most nucleophilic and sterically accessible position for electrophilic attack.[7]

Materials:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and set in an ice-salt bath, slowly add concentrated sulfuric acid (5 mL) to ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq). Maintain the temperature below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (3 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol to obtain ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate as a solid.

Table 1: Reagent Quantities for Step 1

Reagent Molar Mass ( g/mol ) Quantity (mmol) Mass/Volume Equivalents
Ethyl 1-methyl-pyrazole-5-carboxylate 154.17 10.0 1.54 g 1.0
Fuming Nitric Acid (>90%) 63.01 11.0 ~0.73 mL 1.1

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 8 mL | - |

Step 2: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Principle: This reaction reduces the aromatic nitro group to a primary amine. Tin(II) chloride (SnCl₂) in an acidic medium (generated in situ) is a classic and effective reducing agent for this transformation.[4] Other methods like catalytic hydrogenation with Pd/C are also effective but may require specialized equipment. The SnCl₂ method is convenient for a standard laboratory setup.[8]

Materials:

  • Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol (20 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add ethyl acetate (50 mL) and water (50 mL) to the residue.

  • Cool the mixture in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the acid and basify the mixture to pH > 8. A tin hydroxide precipitate will form.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, which can be used in the next step without further purification or can be purified by column chromatography.

Table 2: Reagent Quantities for Step 2

Reagent Molar Mass ( g/mol ) Quantity (mmol) Mass Equivalents
Ethyl 1-methyl-4-nitro-pyrazole-5-carboxylate 199.16 5.0 1.0 g 1.0

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 20.0 | 4.51 g | 4.0 |

Step 3: Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

Principle: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which upon acidification yields the carboxylic acid. Sodium hydroxide is a common and effective base for this transformation. The reaction is typically performed in a mixed aqueous-organic solvent system to ensure solubility of the starting material.

Materials:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, 2M)

Procedure:

  • Dissolve the crude ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol (15 mL) and water (15 mL).

  • Add sodium hydroxide pellets (2.5 eq) to the solution.

  • Heat the mixture to reflux for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of 2M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Table 3: Reagent Quantities for Step 3

Reagent Molar Mass ( g/mol ) Quantity (mmol) Mass Equivalents
Ethyl 4-amino-1-methyl-pyrazole-5-carboxylate 169.19 4.0 677 mg 1.0

| Sodium Hydroxide (NaOH) | 40.00 | 10.0 | 400 mg | 2.5 |

Step 4: Synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Principle: This final step is an amide bond formation. The carboxylic acid is activated using a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive, 1-Hydroxybenzotriazole (HOBt). HOBt reacts with the activated acid to form an active ester, which suppresses side reactions and minimizes racemization (if applicable). This activated species then reacts with the primary amine (benzylamine) to form the stable amide bond.[5]

Materials:

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC.

  • Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

Table 4: Reagent Quantities for Step 4

Reagent Molar Mass ( g/mol ) Quantity (mmol) Mass/Volume Equivalents
4-Amino-1-methyl-pyrazole-5-carboxylic acid 141.13 2.0 282 mg 1.0
Benzylamine 107.15 2.2 236 mg (0.24 mL) 1.1
EDC 191.70 2.4 460 mg 1.2

| HOBt | 135.12 | 2.4 | 324 mg | 1.2 |

Characterization of Final Product

The structure of the final compound, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals for the pyrazole proton, the N-CH₃ group, the benzylic CH₂ protons, the aromatic protons of the benzyl group, and the NH₂ and NH protons.

  • ¹³C NMR: Expect distinct signals for the pyrazole ring carbons, the amide carbonyl carbon, the N-CH₃ carbon, the benzylic CH₂ carbon, and the carbons of the benzyl ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass [M+H]⁺ should be observed.

  • Infrared Spectroscopy (IR): Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching should be present.

Workflow Visualization

The laboratory workflow for the crucial amide coupling step can be visualized as follows:

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrazole Acid in Anhydrous DMF B Add EDC and HOBt A->B C Add Benzylamine B->C D Stir 12-18h at RT under N2 C->D E Monitor by TLC D->E F Quench with Water, Extract with DCM E->F If Complete G Wash with NaHCO3 and Brine F->G H Dry, Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J

Caption: Workflow for the EDC/HOBt mediated amide coupling.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]3]

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71490, 1-Hydroxybenzotriazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398565, EDC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13172, Tin(II) chloride. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]4]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1118, Nitric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1118, Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]8]

Sources

Application

Application Note and Protocol: Solubilization of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide for Cell-Based Assays

Introduction 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide belongs to the pyrazole carboxamide class of small molecules, a scaffold of significant interest in drug discovery and chemical biology.[1][2][3][4] Compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide belongs to the pyrazole carboxamide class of small molecules, a scaffold of significant interest in drug discovery and chemical biology.[1][2][3][4] Compounds with this core structure have been explored as potential modulators of various cellular processes, including apoptosis and autophagy in cancer cells.[1] The therapeutic potential of pyrazole derivatives has been investigated for a range of diseases, underscoring the importance of robust and reproducible in vitro testing.[3][5][6]

A critical prerequisite for accurate cell-based assays is the proper dissolution of the test compound. Due to its hydrophobic nature, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is largely insoluble in aqueous solutions such as water or phosphate-buffered saline (PBS).[7][8] This application note provides a detailed protocol for the effective solubilization and preparation of this compound for use in cell culture experiments, ensuring reliable and reproducible results.

Scientific Principles of Solubilization for Cell Culture

The transition of a hydrophobic small molecule from a solid state to a biologically active solution requires careful consideration of the solvent and dilution strategy. The primary goal is to achieve a homogenous solution at the desired final concentration in the cell culture medium without inducing compound precipitation or solvent-mediated cytotoxicity.

Solvent Selection: The ideal solvent should possess strong solubilizing power for the compound and be miscible with the aqueous cell culture medium.[9] For many nonpolar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high capacity to dissolve a wide range of organic molecules.[7][9]

Stock Solutions: Preparing a high-concentration stock solution in an organic solvent allows for the addition of a small volume to the cell culture medium, thereby minimizing the final solvent concentration.[8][10] This is crucial as organic solvents can exert toxic effects on cells.[11][12][13][14][15]

Preventing Precipitation: A common challenge is the precipitation of the hydrophobic compound upon dilution into the aqueous cell culture medium, an effect often referred to as "crashing out".[8][16] This can be mitigated by performing serial dilutions, which gradually lowers the solvent concentration and allows the compound to remain in solution.[10]

Materials and Reagents

Material/ReagentSpecifications
4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamideSolid, powder form
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterile, anhydrous
Complete Cell Culture Mediume.g., DMEM, RPMI-1640, supplemented with serum and antibiotics
Sterile, deionized, filtered water (ddH₂O)For buffer and media preparation
Sterile microcentrifuge tubes1.5 mL or 2.0 mL
Sterile serological pipettes and pipette tips
Analytical balance
Vortex mixer
Sonicator (water bath or probe)Optional, but recommended
Laminar flow hoodFor sterile handling

Experimental Protocols

Part 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution, a commonly used starting concentration for small molecule inhibitors.[7] Adjust the amounts as needed based on the molecular weight of your specific compound and desired final concentration.

1. Calculation of Required Mass:

  • Determine the molecular weight (MW) of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

  • Use the following formula to calculate the mass required for your desired stock concentration and volume: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) Example: For a 10 mM stock in 1 mL, with a hypothetical MW of 244.29 g/mol , the required mass is 2.44 mg.

2. Weighing the Compound:

  • In a sterile microcentrifuge tube, accurately weigh the calculated amount of the compound using an analytical balance.

3. Dissolution in DMSO:

  • Add the appropriate volume of cell culture grade DMSO to the tube containing the compound.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[8]

  • Visually inspect the solution for any undissolved particles. If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator.[7][16] Gentle warming to 37°C may also aid dissolution, but ensure the compound is heat-stable.[16][17]

4. Storage of Stock Solution:

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.

  • Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[9]

Part 2: Preparation of Working Solutions in Cell Culture Medium

This part of the protocol details the dilution of the DMSO stock solution into the final working concentration in your complete cell culture medium. A step-wise dilution is highly recommended to prevent precipitation.[10]

1. Thaw Stock Solution:

  • Thaw one aliquot of the 10 mM stock solution at room temperature.

2. Intermediate Dilution (Recommended):

  • To minimize the risk of precipitation, first prepare an intermediate dilution. For example, create a 1 mM solution by diluting the 10 mM stock 1:10 in complete cell culture medium.

  • To do this, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.

3. Final Dilution:

  • Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed complete cell culture medium to achieve the desired working concentration.

  • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 1 mL of complete cell culture medium.

  • The final DMSO concentration in this example would be 0.1%.

Workflow for Preparing 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide for Cell Culture

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Intermediate Dilution (e.g., 1 mM) stock->intermediate Dilute in Culture Medium final Final Working Solution (e.g., 10 µM) intermediate->final cell_culture Cell-Based Assay final->cell_culture Add to Cells

Caption: Workflow for preparing stock and working solutions of the compound.

Key Considerations and Troubleshooting

IssuePotential CauseRecommended Solution
Compound does not fully dissolve in DMSO Insufficient mixing or low solubility.Continue vortexing and/or sonicate for a longer duration. Gentle warming (37°C) can be attempted. If still unsuccessful, a lower stock concentration may be necessary.
Precipitation upon dilution in aqueous medium The compound is "crashing out" of the solution due to poor aqueous solubility.Perform serial dilutions instead of a single large dilution.[10] Ensure the final solvent concentration is as low as possible. Adding the compound to pre-warmed media while gently swirling can also help.[16]
Cell toxicity observed in control wells The final concentration of DMSO is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, with 0.1% being preferable for most cell lines.[11][14][15] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Variability in experimental results Inconsistent compound concentration due to incomplete dissolution or precipitation.Always visually inspect your solutions at each step to ensure complete dissolution. Prepare fresh working solutions for each experiment from a frozen stock aliquot.

Hypothetical Mechanism of Action

While the specific targets of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide require empirical validation, compounds with a similar pyrazole carboxamide core have been shown to act as inhibitors of signaling pathways implicated in cell proliferation and survival.[10][18][19][20] For instance, they may interfere with protein kinases or other enzymes that are crucial for tumor growth.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Compound 4-amino-N-benzyl-1-methyl- 1H-pyrazole-5-carboxamide Compound->Pathway Inhibition

Caption: Hypothetical inhibition of a cell signaling pathway by the compound.

Conclusion

The protocol described in this application note provides a reliable method for dissolving 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide for use in cell culture-based assays. By following these steps, researchers can prepare homogenous, stable working solutions that will yield reproducible and meaningful data in their investigations of the biological effects of this and similar small molecules.

References

  • BenchChem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • PubChem. 4-amino-1-methyl-1h-pyrazole-5-carboxamide.
  • Edelmann, F. T., et al. (2015). How can I dissolve hydrophobic compounds in DMEM media?
  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
  • Ding, X. L., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters.
  • PubMed Central. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • Emulate. (2019).
  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • MDPI. (2023). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A.
  • PubMed Central. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • Ambeed, Inc. 4-Amino-1H-pyrazole-5-carboxamide.
  • ResearchGate. (2017).
  • BenchChem.
  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry.
  • Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
  • ACS Publications. (2019). Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK)
  • Reddit. (2021).
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • ChemicalBook. (2023). 1H-PYRAZOLE-5-CARBOXAMIDE, 4-[[2-ETHOXY-5-[(4-METHYL-1-PIPERAZINYL)SULFONYL]BENZOYL]AMINO]-1-METHYL-3-PROPYL.
  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
  • Thermo Fisher Scientific.
  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.?.
  • Springer. (2011).
  • PubMed. (2009). In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT.
  • PubMed Central. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PNAS. (2020). Discovery of small-molecule inhibitors of multidrug-resistance plasmid maintenance using a high-throughput screening approach.
  • Sigma-Aldrich.
  • JOCPR.
  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Max Delbrück Center. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis.
  • Santa Cruz Biotechnology. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride salt.
  • Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.

Sources

Method

HPLC method development for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide Abstract This document provides a comprehe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. Pyrazole derivatives are a significant class of heterocyclic compounds in pharmaceutical research, necessitating reliable analytical methods for quality control, stability testing, and pharmacokinetic studies.[1] This guide is designed for researchers, analytical scientists, and drug development professionals. It follows a logical, science-driven approach, beginning with an analysis of the analyte's physicochemical properties to establish a rational starting point for method development. The protocol details a systematic process for optimizing chromatographic conditions, followed by a complete validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[2][3]

Analyte Characterization and Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of efficient HPLC method development.[4] 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide possesses both polar and non-polar functional groups, which will govern its chromatographic behavior.

Structure:

Chemical structure of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Key structural features influencing separation include:

  • Pyrazole Ring with an Amino Group: The basic amino group is susceptible to protonation, making mobile phase pH a critical parameter for controlling retention and peak shape.

  • N-benzyl Group: This aromatic, non-polar moiety provides hydrophobicity, making the compound well-suited for reversed-phase chromatography.[5]

  • Carboxamide Group: A polar functional group that can participate in hydrogen bonding.[6]

The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

PropertyValue / Predicted ValueImplication for HPLC Method Development
Molecular Formula C₁₂H₁₄N₄O[7]---
Molecular Weight 230.27 g/mol Essential for preparing standard solutions of known concentration.
pKa (Predicted) ~2.5 - 4.0 (for the basic amino group)The pH of the mobile phase must be controlled to ensure consistent ionization state. A pH < 2.5 is recommended to ensure full protonation and sharp peaks.[8]
logP (Predicted) ~1.5 - 2.5Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase HPLC on a C18 or similar column.
UV Absorbance (Predicted) λmax approx. 230-280 nmThe presence of the pyrazole and benzyl aromatic systems suggests strong UV absorbance.[9] A photodiode array (PDA) detector should be used to determine the optimal wavelength for maximum sensitivity.

Note: Predicted pKa and logP values are based on the analysis of structurally similar compounds, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and general chemical principles.[10] Experimental verification is recommended.

Rationale for Initial Method Development Strategy

Based on the analyte's properties, a reversed-phase HPLC method is the most logical approach.[11] This section explains the causality behind the initial experimental choices.

  • Choice of HPLC Mode: Reversed-phase chromatography is selected due to the analyte's moderate hydrophobicity (logP > 1) and its solubility in common organic mobile phase modifiers like acetonitrile and methanol.[12] This mode separates compounds based primarily on hydrophobic interactions between the analyte and the stationary phase.[5]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the recommended starting point.[13] C18 phases are highly versatile and provide strong hydrophobic retention, which is necessary for the N-benzyl portion of the molecule. A modern, high-purity silica-based C18 column with end-capping will minimize peak tailing caused by interactions between the basic amino group and residual surface silanols.[14]

  • Mobile Phase Selection:

    • Solvents: Acetonitrile is chosen as the initial organic modifier over methanol due to its lower viscosity (resulting in lower backpressure) and favorable UV cutoff.[15] Water will be the aqueous component (Mobile Phase A).

    • pH Control: To ensure the analyte is in a single, protonated form and to produce sharp, symmetrical peaks, the mobile phase pH should be maintained at least 1.5-2 units below the analyte's pKa.[8] Therefore, an acidic modifier is required. 0.1% Formic Acid (v/v) is an excellent first choice as it is a volatile buffer suitable for LC-MS applications and provides a pH of approximately 2.7.[11] Alternatively, 0.1% Phosphoric Acid can be used for UV-only detection, offering a pH around 2.1.[8]

  • Detection Wavelength: A photodiode array (PDA) detector will be used to scan the analyte from 200-400 nm during initial runs to experimentally determine the wavelength of maximum absorbance (λmax). Based on similar pyrazole structures, a starting wavelength of 254 nm is a reasonable choice for initial monitoring.[16][17]

Experimental Protocol: Method Development and Optimization

This section provides a step-by-step workflow for developing and optimizing the HPLC method.

Materials and Reagents
  • 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide reference standard

  • HPLC-grade Acetonitrile[18]

  • HPLC-grade Methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution to a working concentration of approximately 50 µg/mL for initial experiments.

Method Development Workflow

The logical flow of method development is crucial for an efficient and systematic approach.

MethodDevelopmentWorkflow start Start: Analyte Characterization col_select Column Selection (e.g., C18, 5 µm, 4.6x150 mm) start->col_select mp_select Initial Mobile Phase Selection (A: 0.1% FA in H2O | B: ACN) start->mp_select scout Scouting Gradient Run (e.g., 5-95% B over 15 min) col_select->scout mp_select->scout eval1 Evaluate Peak Shape, Retention Time (k'), and λmax scout->eval1 opt_grad Optimize Gradient (Adjust slope and time) eval1->opt_grad k' out of range or poor shape eval1->opt_grad k' acceptable opt_params Optimize Other Parameters (Flow Rate, Temperature) opt_grad->opt_params eval2 Check Resolution (Rs), Tailing Factor (Tf), Efficiency (N) opt_params->eval2 eval2->opt_grad Rs, Tf, or N not acceptable final Final Method Conditions Established eval2->final All parameters acceptable validate Proceed to Method Validation final->validate

Caption: Logical workflow for HPLC method development.

Step-by-Step Optimization Protocol
  • Column and Initial Conditions:

    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Set column temperature to 30 °C.

    • Set flow rate to 1.0 mL/min.

    • Set PDA detector to collect data from 200-400 nm.

  • Scouting Gradient:

    • Inject the working standard solution (10 µL).

    • Run a broad linear gradient: 5% B to 95% B over 15 minutes.

    • This run will determine the approximate organic solvent percentage required for elution and will identify the λmax from the PDA data.

  • Gradient Optimization:

    • Based on the scouting run, narrow the gradient around the elution percentage. For example, if the peak eluted at 8 minutes in the scouting run (corresponding to ~50% B), a new gradient could be 35% B to 65% B over 10 minutes.

    • The goal is to achieve a retention factor (k') between 2 and 10 for good resolution from the void volume and a reasonable run time.

  • Further Optimization (if needed):

    • Peak Shape: If peak tailing is observed, ensure the mobile phase pH is sufficiently low. Consider switching from formic acid to phosphoric acid for a lower pH.

    • Resolution: If co-eluting impurities are present, adjust the gradient slope, change the organic modifier to methanol (which provides different selectivity), or try a phenyl-hexyl column to leverage π-π interactions.[13]

    • Temperature: Increasing the column temperature (e.g., to 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak efficiency.

Table 2: Example of Final Optimized Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 40% to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection PDA at 262 nm
Run Time 15 minutes

Protocol for Method Validation (ICH Q2(R1))

Method validation provides documented evidence that the method is suitable for its intended purpose.[2] The following parameters must be assessed.[19][20]

System Suitability Test (SST)

Before any validation run, system suitability must be established by making five replicate injections of the working standard solution.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (diluent), a placebo (if applicable), the reference standard, and a spiked sample. The blank and placebo should show no interfering peaks at the retention time of the analyte.

Linearity and Range
  • Protocol: Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a placebo with a known amount of the reference standard.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[19]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.[21]

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., organic solvent ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not deviate significantly from the nominal conditions.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity No interference at analyte RTPass
Linearity Correlation Coefficient (r²)≥ 0.999
Range e.g., 25 - 75 µg/mLConfirmed by Linearity, Accuracy, Precision
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD (n=6)≤ 2.0%
Precision (Intermediate) % RSD≤ 2.0%
LOQ Signal-to-Noise Ratio~10:1
Robustness System SuitabilityMust pass under varied conditions

Data Interpretation and System Suitability

Before initiating any sequence of analyses, it is mandatory to confirm the performance of the chromatographic system.

SystemSuitability start Start: Inject 5 Replicates of Working Standard check_rt_rsd Is %RSD of Retention Time ≤ 1.0%? start->check_rt_rsd check_area_rsd Is %RSD of Peak Area ≤ 2.0%? check_rt_rsd->check_area_rsd Yes fail System Suitability FAILED Troubleshoot System (Check for leaks, bubble, column age) check_rt_rsd->fail No check_tailing Is Tailing Factor (Tf) ≤ 2.0? check_area_rsd->check_tailing Yes check_area_rsd->fail No check_plates Is Theoretical Plates (N) ≥ 2000? check_tailing->check_plates Yes check_tailing->fail No pass System Suitability PASSED Proceed with Analysis check_plates->pass Yes check_plates->fail No

Caption: Decision tree for System Suitability Test (SST).

Conclusion

This application note outlines a systematic and scientifically-grounded strategy for developing a robust and reliable RP-HPLC method for the analysis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. By beginning with an understanding of the analyte's physicochemical properties, a logical starting point can be established, significantly streamlining the development process. The detailed protocols for method optimization and subsequent validation according to ICH guidelines ensure that the resulting method is fit-for-purpose, accurate, precise, and suitable for routine use in a regulated drug development environment.

References

  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Phenomenex. HPLC Column Selection Guide.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • Srivastava, A. K., et al. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Chromatography Online. (2015, March 1). Choosing the Right HPLC Stationary Phase.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ChemRxiv. (n.d.). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu.
  • PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • J-Stage. Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
  • PMC. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • EPA. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties.
  • Amadis Chemical. (2016, August 15). 4-Amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide,1006452-11-4.
  • International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. 10, 63-76.

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the development of in vivo dosing protocols for the investigational compound 4-amino-N-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the development of in vivo dosing protocols for the investigational compound 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. Pyrazole-based carboxamides are a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including kinase inhibition and anticancer effects.[1][2] The successful preclinical evaluation of such compounds is critically dependent on the establishment of a robust and reproducible dosing regimen that ensures adequate systemic exposure while minimizing toxicity. This document outlines a logical, step-by-step approach to formulation development, dose-range finding, and the design of efficacy studies, grounded in established principles of pharmacology and drug metabolism. Particular attention is given to addressing the common challenge of poor aqueous solubility and the potential for off-target toxicities associated with this chemical class.[3][4]

Introduction: The Scientific Rationale

The 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide scaffold belongs to the broader family of aminopyrazoles, which are recognized as privileged structures in medicinal chemistry.[5][6] These compounds are frequently investigated as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in diseases like cancer.[7] The N-benzyl substitution suggests a potential for specific interactions within the binding pocket of a target protein, while the core pyrazole structure serves as a versatile scaffold.

The primary challenge in transitioning a novel pyrazole derivative from in vitro discovery to in vivo validation is its biopharmaceutical properties. Like many small molecule inhibitors, these compounds often exhibit poor water solubility, which can severely limit oral bioavailability and lead to variable drug exposure.[4][8] Furthermore, a study on related 1-methyl-1H-pyrazole-5-carboxamides revealed unexpected acute toxicity in mice, which was linked to the inhibition of mitochondrial respiration.[3] This critical finding underscores the necessity of a cautious and systematic approach to in vivo studies, beginning with careful formulation and progressing through rigorous toxicity assessments before embarking on efficacy models.

This guide is designed to provide the scientific and methodological framework for researchers to develop a tailored in vivo dosing protocol for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, emphasizing scientific integrity and reproducible outcomes.

Pre-clinical In Vivo Study Design: A Phased Approach

A successful in vivo study begins with a well-defined plan. For a novel compound like 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, a tiered or phased approach is recommended to systematically gather data and de-risk subsequent, more complex experiments.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Studies PhysChem Physicochemical Characterization (Solubility, Stability) Formulation Formulation & Vehicle Screening PhysChem->Formulation Informs vehicle choice AcuteTox Acute Toxicity & Dose Range Finding (MTD) Formulation->AcuteTox Enables in vivo testing PK_single Single-Dose PK Study (IV & PO) AcuteTox->PK_single Determines safe dose levels PK_multi Multi-Dose PK Study (Optional) PK_single->PK_multi Informs dose frequency Efficacy Pharmacodynamic (PD) & Efficacy Model PK_single->Efficacy Links dose to exposure PK_multi->Efficacy Confirms steady-state exposure

Caption: Phased workflow for in vivo protocol development.

Formulation and Administration: Overcoming Solubility Hurdles

Given that many pyrazole-based compounds have poor aqueous solubility, selecting an appropriate vehicle is the first critical step.[9] The goal is to prepare a stable, homogenous formulation that can be accurately and reproducibly administered.

Vehicle Selection and Solubility Screening

A preliminary solubility screen is essential. The objective is to find a vehicle system that can dissolve the compound at the required concentration for dosing.

Vehicle ComponentRoleTypical ConcentrationNotes
DMSO Primary Solubilizing Agent5-10% (v/v)Excellent solubilizing power but can have toxic effects at higher concentrations.[9]
PEG 300/400 Co-solvent20-40% (v/v)A commonly used, safe co-solvent that improves solubility and stability.[9]
Tween® 80 / Kolliphor® EL Surfactant / Emulsifier1-5% (v/v)Helps to prevent precipitation upon dilution in aqueous environments (e.g., in the bloodstream or GI tract).[10]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing Agent20-40% (w/v)Forms inclusion complexes to enhance solubility, particularly useful for intravenous formulations.[11]
Saline (0.9% NaCl) or PBS Aqueous Diluentq.s. to final volumeThe final diluent for the formulation.
Protocol: Preparation of an Oral Dosing Formulation

This protocol describes the preparation of a common vehicle for the oral administration of poorly soluble compounds. It is a starting point and may require optimization.

Materials:

  • 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • Sterile 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer and sonicator

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume (e.g., for a 10 mg/kg dose in a 25g mouse at 10 mL/kg, you need 0.25 mg per mouse in 0.25 mL).

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. A common starting point is to use a final DMSO concentration of 10% of the total volume. Vortex thoroughly. Gentle warming (37°C) or brief sonication may be used to aid dissolution.[9]

  • Add Co-solvent: Add PEG 400 to the solution. A typical starting point is 30% of the final volume. Vortex until the solution is clear and homogenous.

  • Add Surfactant: Add Tween® 80 to the solution (e.g., 5% of the final volume). Vortex thoroughly.

  • Final Dilution: Slowly add the sterile saline quantum sufficit (q.s.) to the final desired volume while vortexing to prevent precipitation.

  • Quality Control: Visually inspect the final formulation. It should be a clear, homogenous solution. Prepare fresh daily and store protected from light unless stability data indicates otherwise.

In Vivo Dosing Protocols: A Step-by-Step Guide

Experiment 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide that can be administered without causing unacceptable toxicity. This is a critical first step before proceeding to efficacy studies.

Rationale: The finding of acute toxicity with related 1-methyl-1H-pyrazole-5-carboxamides necessitates a careful MTD evaluation.[3] This study will inform the dose levels for subsequent PK and efficacy studies.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use a small group size (n=3-5 per group).

  • Dose Escalation:

    • Start with a low dose (e.g., 5-10 mg/kg), guided by any available in vitro cytotoxicity data (e.g., 100x the IC50).

    • Administer a single dose via the intended route of administration (e.g., oral gavage).

    • Escalate the dose in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg) until signs of toxicity are observed.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity, including changes in weight, posture, activity, and grooming.

    • Record body weight daily for 7-14 days. A body weight loss of >15-20% is typically considered a sign of significant toxicity.

    • At the end of the observation period, perform a gross necropsy to look for any organ abnormalities.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding 20%.

Caption: Decision workflow for an MTD study.

Experiment 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

Rationale: Understanding the PK profile is essential to correlate drug exposure with pharmacological effect. It helps in selecting an appropriate dose and schedule for efficacy studies.[12]

Methodology:

  • Animal Model: Use cannulated rodents (e.g., mice or rats) to allow for serial blood sampling.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3-5): Administer a low dose (e.g., 1-2 mg/kg) of a solubilized formulation (e.g., using HP-β-CD) to determine key parameters like clearance, volume of distribution, and half-life.

    • Oral (PO) Group (n=3-5): Administer a non-toxic dose determined from the MTD study (e.g., 10-25 mg/kg) to determine oral bioavailability (F%).

  • Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure achieved.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing frequency required to maintain exposure.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Experiment 3: Efficacy Study

Objective: To evaluate the therapeutic effect of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in a relevant disease model (e.g., a tumor xenograft model).

Rationale: This is the definitive test of the compound's in vivo activity. The dose and schedule should be based on the MTD and PK data.

Methodology:

  • Animal Model: Use an appropriate disease model (e.g., mice bearing subcutaneous tumors derived from a cancer cell line sensitive to the compound in vitro).

  • Group Design:

    • Vehicle Control (n=10-12): Animals receive the formulation vehicle only.

    • Treatment Group(s) (n=10-12 per group): Animals receive the compound at one or more dose levels (e.g., 10 mg/kg and 25 mg/kg).

    • Positive Control (Optional): A standard-of-care therapeutic for the given model.

  • Dosing Regimen:

    • Administer the compound according to a schedule informed by the PK data (e.g., once daily (QD) or twice daily (BID) for 14-21 days).

    • The route of administration should be consistent with the intended clinical use (e.g., oral gavage).

  • Efficacy Readouts:

    • Monitor tumor volume regularly (e.g., twice weekly) using calipers.

    • Record animal body weights as a measure of tolerability.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic (PD) analysis (e.g., western blot for target engagement) to link efficacy to the mechanism of action.

Conclusion and Best Practices

The development of an in vivo dosing protocol for a novel compound such as 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a systematic process that requires careful planning and execution. Due to the limited public data on this specific molecule, the protocols provided herein are based on established principles for similar compounds and should be considered as a starting framework. Researchers must prioritize preliminary studies to characterize the compound's solubility and tolerability before committing to large-scale efficacy experiments. Given the potential for mitochondrial toxicity within this chemical class, vigilant monitoring of animal health is paramount throughout all in vivo procedures.[3] By following a logical, data-driven approach, researchers can generate robust and reproducible results, paving the way for the successful preclinical development of this promising compound.

References

  • Gundogdu, N., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Tardy, C., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry. Available at: [Link]

  • Carter, C. G., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gatfaoui, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Pan, P., et al. (2009). 1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity. Journal of Medicinal Chemistry, 52(12), 3564-3567. Available at: [Link]

  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3757. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Ananda, K., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Hulverson, M. A., et al. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases. Available at: [Link]

  • Elmaaty, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 131-149. Available at: [Link]

  • Davies, T. G., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 1902-1915. Available at: [Link]

  • Williams, H. D., et al. (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Available at: [Link]

  • Li, Y., et al. (2018). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(5), 503-511. Available at: [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Ran, Y., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 14(3), 549. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Retrieved from [Link]

Sources

Method

applications of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in drug discovery

Application Note: Utilizing 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide as a Privileged Scaffold in the Discovery of Pyrazolo[4,3-d]pyrimidine Therapeutics Executive Summary & Mechanistic Rationale In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide as a Privileged Scaffold in the Discovery of Pyrazolo[4,3-d]pyrimidine Therapeutics

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic selection of versatile, pre-functionalized building blocks is critical for accelerating hit-to-lead optimization. 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a highly privileged synthetic intermediate. Its unique structural topology—featuring a primary amine at the C4 position and an N-benzyl carboxamide at the C5 position of a 1-methylpyrazole ring—makes it an ideal direct precursor for the synthesis of pyrazolo[4,3-d]pyrimidines [1].

The Causality of Scaffold Selection: Pyrazolo[4,3-d]pyrimidines are heavily utilized as bioisosteres of purines (e.g., ATP, GTP, and enzymatic cofactors). By replacing the imidazole ring of a purine with a pyrazole ring, medicinal chemists alter the hydrogen-bonding network and electron density of the core, often leading to improved metabolic stability and target selectivity[2]. The pre-installed N-benzyl group in this specific building block is mechanistically invaluable. During cyclization, the benzyl group naturally transitions to the N6 position of the resulting pyrimidin-7-one core. In target engagement, this benzyl moiety acts as a hydrophobic anchor, perfectly suited to occupy deep lipophilic sub-pockets in targets such as the Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD)[3][4] and the colchicine-binding site of tubulin[5].

Target Applications and Quantitative Data

The pyrazolo[4,3-d]pyrimidine derivatives derived from this scaffold have demonstrated profound efficacy across multiple therapeutic areas. Below is a summary of their validated applications in recent drug discovery campaigns:

Target / Disease AreaScaffold Derivative TypeRepresentative PotencyKey Structural RationaleRef.
HIF-PHD2 (Renal Anemia)Pyrazolo[4,3-d]pyrimidin-7-oneIC₅₀: 10 – 50 nMThe N-benzyl group enhances solubility and occupies the 2-oxoglutarate hydrophobic pocket.[3],[4]
Tubulin (Melanoma/Cancer)N1-methyl-pyrazolo[4,3-d]pyrimidineIC₅₀: ~40 nM5-chloro substitution on the core mimics the colchicine binding conformation.[5]
CDK2 (Oncology)Pyrazolo[4,3-d]pyrimidineIC₅₀: < 1.0 µMActs as a direct ATP-competitive purine bioisostere in the kinase hinge region.[2]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the transformation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide into a bioactive library, followed by biological validation.

Protocol 1: One-Pot Cyclization to 6-Benzyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Objective: To construct the purine-isostere core via condensation with a one-carbon donor.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under an inert argon atmosphere, suspend 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq, 5.0 mmol) in triethyl orthoformate (15.0 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 eq, 0.5 mmol) to accelerate the formation of the intermediate formamidine.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 120°C for 6 hours. The reaction transitions from a suspension to a clear solution as the cyclization proceeds.

  • Isolation: Cool the reaction mixture to 0°C. Add cold diethyl ether (20 mL) to precipitate the product. Filter the solid under a vacuum and wash with cold ether.

  • Self-Validation & QC:

    • LC-MS: Confirm the product mass. The expected [M+H]⁺ should reflect the addition of one carbon and the loss of ethanol/water (e.g., a net mass shift validating ring closure).

    • ¹H NMR (DMSO-d₆): The self-validating marker of success is the complete disappearance of the broad primary amine (-NH₂) singlet (~5.5 ppm) and the appearance of a sharp, highly deshielded pyrimidine C5-H singlet at 8.0–8.5 ppm .

SynthesisWorkflow A 4-amino-N-benzyl-1-methyl -1H-pyrazole-5-carboxamide B Triethyl Orthoformate pTSA, 120°C A->B C 6-Benzyl-1-methyl-1H-pyrazolo [4,3-d]pyrimidin-7(6H)-one B->C D Late-Stage Functionalization C->D E Lead Candidate (HIF-PHD / MTA) D->E

Workflow: Cyclization of the pyrazole scaffold into a pyrazolo[4,3-d]pyrimidine lead candidate.

Protocol 2: In Vitro HIF-PHD2 TR-FRET Screening Assay

Objective: To evaluate the target engagement of the synthesized pyrazolo[4,3-d]pyrimidine derivatives against HIF-PHD2, a critical target for renal anemia[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, and 0.01% Tween-20. Causality: Fe²⁺ is a required cofactor for the PHD enzyme; omitting it will yield false negatives.

  • Enzyme-Inhibitor Incubation: Dispense 10 µL of recombinant human HIF-PHD2 enzyme (50 nM final) into a 384-well plate. Add 100 nL of the synthesized inhibitor library (in DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of substrate mix containing biotinylated HIF-1α peptide (100 nM) and 2-oxoglutarate (2-OG, 1 µM).

  • Detection: After 30 minutes, terminate the reaction by adding a europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.

  • Self-Validation & QC:

    • Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor like Roxadustat (positive control). The assay is only validated and acceptable for data reporting if Z' > 0.5 .

Mechanism Inhibitor Pyrazolo[4,3-d]pyrimidine Drug Candidate PHD HIF-PHD2 Enzyme (Active) Inhibitor->PHD Competes with 2-OG HIF HIF-1α Subunit (Stabilized) PHD->HIF Inhibited State Degradation Proteasomal Degradation (Normoxia) PHD->Degradation Hydroxylates HIF-1α EPO EPO Gene Transcription (Erythropoiesis) HIF->EPO Translocates to Nucleus

Mechanism of Action: Pyrazolo[4,3-d]pyrimidine derivatives blocking HIF-PHD2 to induce erythropoiesis.

Conclusion

The 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide building block drastically reduces the synthetic burden required to access complex purine bioisosteres. By leveraging its pre-positioned reactive amines and lipophilic benzyl group, drug development professionals can rapidly generate high-quality libraries targeting kinases, metalloenzymes (like HIF-PHD), and structural proteins (like tubulin).

Sources

Application

Application Note &amp; Protocols: Strategies for the Crystallization of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Introduction: The Critical Role of Crystalline Form The 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide molecule belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystalline Form

The 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide molecule belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active agents.[1] Derivatives of this core structure are explored for various therapeutic applications, acting as building blocks for potent molecules.[2] For researchers in drug development, obtaining a solid, crystalline form of an active pharmaceutical ingredient (API) is a critical milestone. The crystalline state governs essential physicochemical properties, including stability, solubility, dissolution rate, and ultimately, bioavailability.[3]

This guide provides a comprehensive overview of practical techniques and underlying principles for the successful crystallization of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization processes.

Molecular Characteristics & Strategic Implications

A preliminary analysis of the target molecule's structure is fundamental to designing a successful crystallization strategy.

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the primary amine -NH2 and the secondary amide N-H) and acceptors (the pyrazole nitrogens, the amide carbonyl oxygen). This high propensity for hydrogen bonding is a dominant factor in crystal lattice formation and strongly suggests that solvents capable of participating in hydrogen bonding may be effective.[4][5]

  • Aromatic Systems: The presence of both a pyrazole and a benzyl ring introduces the possibility of π-π stacking interactions, which can further stabilize the crystal packing.

  • Polarity: The combination of the polar carboxamide and amino groups with the non-polar benzyl group gives the molecule an amphiphilic character, suggesting solubility in a range of solvents with intermediate to high polarity.

These features indicate that crystallization will likely be driven by a combination of strong, directional hydrogen bonds and weaker van der Waals or stacking interactions. The key is to control the kinetics of this self-assembly process to favor the growth of large, well-ordered single crystals over rapid precipitation or "oiling out".[6]

The Cornerstone: Rational Solvent Selection

The choice of solvent is the most critical parameter in any crystallization experiment.[7] An ideal solvent system will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Initial Solvent Screening

A preliminary screening should investigate a range of common solvents with varying polarities and hydrogen bonding capabilities. The goal is to identify:

  • "Good" Solvents: Solvents in which the compound is readily soluble, especially when heated.

  • "Anti-Solvents" (or "Poor" Solvents): Solvents in which the compound is largely insoluble. These are crucial for anti-solvent crystallization techniques.[8]

A two-temperature solubility test is an efficient way to start.[7] A small amount of the compound (e.g., 5-10 mg) is tested for solubility at room temperature and then at an elevated temperature (e.g., 50-60°C) in a small volume of solvent (e.g., 0.5 mL).

Recommended Solvents for Initial Screening

The following table summarizes promising solvents for initial trials, categorized by their likely role.

SolventBoiling Point (°C)PolarityPotential RoleRationale & Considerations
Ethanol 78.4Polar ProticGood SolventCan form strong hydrogen bonds. A steep solubility curve is common for many APIs.
Methanol 64.7Polar ProticGood SolventSimilar to ethanol but more volatile. May lead to faster evaporation.
Isopropanol 82.6Polar ProticGood SolventLess polar than ethanol; its bulkiness can sometimes promote different packing arrangements.
Acetonitrile 81.8Polar AproticGood SolventA polar solvent that cannot donate hydrogen bonds but can accept them.
Ethyl Acetate 77.1Mid-PolarityGood Solvent / Anti-SolventOften a good starting point. Its moderate volatility is suitable for slow evaporation.
Acetone 56.0Polar AproticGood SolventHighly volatile, useful for rapid screening but may require careful control for slow growth.
Toluene 110.6Non-PolarAnti-Solvent / LayeringThe aromatic nature may interact favorably with the benzyl group. Useful for layering.[4]
Heptane/Hexane 98.4 / 68.7Non-PolarAnti-SolventExcellent anti-solvents to use with more polar "good" solvents.

Crystallization Protocols & Methodologies

It is highly recommended to attempt multiple crystallization methods in parallel, as no single technique is universally successful. The following protocols are designed to be robust starting points.

Method 1: Slow Evaporation

Principle: This is one of the simplest methods. A solution that is near-saturated at room temperature is allowed to slowly concentrate as the solvent evaporates, gradually increasing the solute concentration to the point of supersaturation and subsequent crystallization.[4]

Protocol:

  • Dissolution: Dissolve 10-20 mg of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in a minimal amount of a suitable "good" solvent (e.g., ethanol, ethyl acetate) at room temperature in a small, clean vial. Ensure the solid is fully dissolved.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm) into a clean vial to remove potential heterogeneous nucleation sites.[9]

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few pinholes. This restricts the rate of evaporation. A slower rate generally yields better quality crystals.[4]

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash gently with a small amount of cold solvent and air dry.

Scientist's Notes: The choice of solvent is critical; highly volatile solvents like acetone or dichloromethane may evaporate too quickly, leading to amorphous powder or microcrystals. Slower evaporation allows for more orderly incorporation of molecules into the growing crystal lattice.

Workflow Diagram: Slow Evaporation

SlowEvaporation A Dissolve Compound in 'Good' Solvent B Filter Solution (Optional) A->B remove particulates C Cover Vial with Pin-holed Cap B->C into clean vial D Incubate in Vibration-Free Area C->D allow slow evaporation E Harvest Crystals D->E after crystal growth

Workflow for Slow Evaporation Crystallization.
Method 2: Slow Cooling

Principle: This technique leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to a supersaturated state from which crystals can nucleate and grow.[8]

Protocol:

  • Dissolution: In a sealed vial, dissolve the compound in a minimal amount of a "good" solvent (e.g., isopropanol, acetonitrile) at an elevated temperature (e.g., 50-60°C). Add the solvent portion-wise until all the solid dissolves.

  • Hot Filtration (If Necessary): If impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Place the sealed vial into an insulated container (e.g., a Dewar flask filled with warm water or a beaker wrapped in glass wool) to ensure the cooling rate is very slow.

  • Incubation: Allow the system to cool to room temperature over several hours to a full day. Avoid any disturbance during this period.

  • Further Cooling: If no crystals form at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further decrease solubility.

  • Harvesting: Isolate the crystals from the cold mother liquor via filtration or decantation.

Scientist's Notes: Rapid cooling often leads to the formation of many small nuclei, resulting in a microcrystalline powder. The goal is to remain in the "metastable zone"—the region between the solubility and supersolubility curves—for as long as possible to promote growth on existing nuclei rather than forming new ones.[10]

Workflow Diagram: Slow Cooling

SlowCooling A Create Saturated Solution at High Temperature B Seal Vial & Place in Insulated Container A->B ensure sealed C Allow to Cool Slowly to Room Temperature B->C minimize thermal shock D Transfer to Cooler (4°C -> -20°C, Optional) C->D if no crystals form E Isolate Crystals from Cold Solution C->E if crystals form D->E after incubation

Workflow for Slow Cooling Crystallization.
Method 3: Vapor Diffusion

Principle: This is an excellent and highly controllable method for small quantities of material. The compound is dissolved in a "good" solvent, and this solution is exposed to the vapor of a miscible "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization.[4][11]

Protocol:

  • Setup: Place a small, open inner vial containing a concentrated solution of the compound (e.g., 5-10 mg in 0.2-0.5 mL of ethanol) inside a larger, sealable outer jar.

  • Add Anti-Solvent: Add a larger volume (e.g., 2-3 mL) of a volatile anti-solvent (e.g., hexane or diethyl ether) to the bottom of the outer jar. The level of the anti-solvent should be well below the top of the inner vial.

  • Seal and Incubate: Seal the outer jar tightly and leave it in a stable, vibration-free environment.

  • Monitor: Over days or weeks, the anti-solvent will vaporize and diffuse into the solvent in the inner vial, causing crystals to form.

  • Harvesting: Once crystals of sufficient size are observed, carefully open the jar and harvest them.

Scientist's Notes: The key to this method is the relative volatility of the two solvents. Typically, the anti-solvent should be more volatile than the solvent the compound is dissolved in. This setup allows for a very slow and controlled change in solvent composition, which is ideal for high-quality crystal growth.

Workflow Diagram: Vapor Diffusion

VaporDiffusion A Prepare Concentrated Solution in Inner Vial B Place Inner Vial into Larger Jar A->B D Seal Outer Jar Tightly B->D ensure setup is stable C Add Volatile Anti-Solvent to Outer Jar C->B E Incubate and Await Crystal Formation D->E diffusion begins F Harvest Crystals E->F after growth

Workflow for Vapor Diffusion Crystallization.
Method 4: Anti-Solvent Addition

Principle: In this method, supersaturation is achieved by adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent. The addition must be slow to prevent amorphous precipitation.[8][12]

Protocol:

  • Dissolution: Prepare a clear, near-saturated solution of the compound in a "good" solvent (e.g., acetone or acetonitrile).

  • Filtration: Filter the solution to remove any dust or undissolved particles.

  • Anti-Solvent Addition: Add the anti-solvent (e.g., heptane or water) dropwise and very slowly, with gentle swirling, until the solution becomes faintly turbid (cloudy). The onset of turbidity indicates that the supersaturation point has been reached.

  • Re-dissolution: Add one or two drops of the "good" solvent back into the solution until the turbidity just disappears. This brings the solution back into the metastable zone.

  • Incubation: Seal the vessel and allow it to stand undisturbed. Crystals should form over several hours to days.

  • Harvesting: Isolate the crystals from the mother liquor.

Scientist's Notes: This method provides rapid results but can be difficult to control. The rate of anti-solvent addition is paramount. Using a syringe pump for automated, slow addition can greatly improve reproducibility and crystal quality. This technique is also amenable to layering, where the anti-solvent is carefully layered on top of the solution without mixing, allowing diffusion to occur at the interface.[4]

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid phase instead of a solid. This happens when the supersaturation is too high or the temperature is above the compound's melting point in that solvent system. Solution: Use a more dilute solution, cool the system more slowly, or try a different solvent system.[6]

  • No Crystals Form: The solution remains clear indefinitely. Solution: The solution may not be sufficiently supersaturated. Try evaporating some solvent, adding more anti-solvent, or cooling to a lower temperature. Induce nucleation by scratching the inside of the vial with a glass rod at the air-liquid interface or by adding a seed crystal.[9]

  • Formation of Fine Powder/Needles: This indicates that nucleation was too rapid. Solution: Slow down the crystallization process. Reduce the rate of evaporation or cooling, or use a less dramatic solvent/anti-solvent combination.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 385–393. [Link]

  • Titi, A., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2266–2281. [Link]

  • Thakuria, R., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 19(6), 3567–3580. [Link]

  • PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. [Link]

  • Kar, S., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Scientia Pharmaceutica, 89(3), 34. [Link]

  • Hayward, E. R., et al. (2024). Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 800–805. [Link]

  • Dolzhenko, A. V., et al. (2010). N′-Acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide dihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1909. [Link]

  • Shah, V. H., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. Trade Science Inc. [Link]

  • Sung, J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(32), 10158–10165. [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • El-Metwally, N. M., & Khalil, N. (2010). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Journal of the Korean Chemical Society, 54(1), 93-99. [Link]

  • Request PDF. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. [Link]

  • Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. [Link]

  • Arkivoc. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1). [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide Stock Solutions

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide for us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide for use in research and drug development settings. The protocols outlined herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility. We will delve into the rationale behind solvent selection, dissolution techniques, and storage conditions, offering field-proven insights to mitigate common challenges associated with handling small molecule compounds.

Introduction: The Criticality of Stock Solution Integrity

4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a member of the pyrazole carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] The integrity of any in vitro or in vivo study hinges on the precise and consistent preparation of the test compound. Inaccurate stock solution concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading results, costing valuable time and resources.

This guide establishes a self-validating system for preparing stock solutions of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, emphasizing the principles of scientific integrity and best laboratory practices.[3][4]

Physicochemical Properties and Safety Considerations

While specific experimental data for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is not extensively published, we can infer its likely properties and handling requirements from related pyrazole carboxamide structures and general small molecule behavior.

2.1. Solubility Profile

Small molecule inhibitors are most commonly supplied as lyophilized powders.[5] Based on the common solvents for pyrazole-based compounds, the following are recommended for initial solubility testing:

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighThe most common solvent for preparing high-concentration stock solutions of organic molecules for biological assays.[3][6][7]
Ethanol (EtOH) Moderate to HighA viable alternative to DMSO, though may not achieve as high of a concentration.
Methanol (MeOH) ModerateCan be used for solubilization, but its higher volatility and toxicity compared to ethanol make it less ideal for cell-based assays.
Water LowExpected to have poor aqueous solubility, a common characteristic of complex organic molecules.

2.2. Safety and Handling

Safety Data Sheets (SDS) for structurally similar compounds, such as other amino-pyrazoles, indicate that they may cause skin, eye, and respiratory irritation.[8][9][10][11] Therefore, standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile) when handling the solid compound and its solutions.[6][9]

  • Ventilation: Handle the powdered form of the compound in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[9][12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.[13]

3.1. Materials and Equipment

  • 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (Class A) or a high-precision micropipette

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Vortex mixer

  • Water bath (optional, for gentle warming)

  • 0.22 µm syringe filter (optional, for sterilization)

3.2. Pre-Preparation Calculations

Before weighing, it is crucial to calculate the required mass of the compound and the volume of DMSO.

  • Molecular Weight (MW) of C₁₂H₁₄N₄O: 230.27 g/mol (This is a calculated value and should be confirmed with the supplier's Certificate of Analysis).

To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L x 0.001 L x 230.27 g/mol x 1000 mg/g

  • Mass (mg) = 2.30 mg

3.3. Step-by-Step Dissolution Protocol

  • Acclimatize the Compound: Before opening, allow the vial of the solid compound to reach room temperature to prevent condensation of moisture, which could affect its stability.[14]

  • Weigh the Compound:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully weigh out the calculated mass (e.g., 2.30 mg) of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. For small quantities, it is often best to add the solvent directly to the original vial to avoid transfer loss.[6]

    • If weighing is difficult, an alternative is to weigh an amount close to the target, record the exact weight, and then calculate the precise volume of solvent needed to achieve the desired concentration.[4]

  • Dissolution:

    • Add the calculated volume of DMSO (e.g., 1 mL for 2.30 mg to make a 10 mM solution) directly to the vial containing the compound.

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.[13][15] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Gentle Warming (if necessary): If the compound does not readily dissolve, gentle warming in a water bath set to 37-40°C can aid in dissolution.[1][13] Do not overheat, as this may degrade the compound.

  • Sterilization (optional): For cell-based assays, if sterility is a concern, the stock solution can be filtered through a 0.22 µm syringe filter. Note that DMSO itself is bacteriostatic.[6][16]

3.4. Aliquoting and Storage: The Key to Longevity

To maintain the integrity of the stock solution, proper aliquoting and storage are paramount.

  • Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed microcentrifuge tubes or cryovials.[6][7][13] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7][16]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[13][15]

  • Storage:

    • Short-term (up to 1 month): Store aliquots at -20°C.[6][7][16]

    • Long-term (up to 6 months): For maximum stability, store aliquots at -80°C.[6][7][16]

    • Protect from light.

Quality Control and Best Practices

A self-validating protocol includes checks and considerations to ensure the quality of the stock solution.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If crystals are present, gently warm and vortex the solution to redissolve the compound.

  • Solvent Concentration in Assays: When preparing working solutions, ensure the final concentration of DMSO in the assay medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[6][13]

  • Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.

Workflow and Decision Diagrams

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage calc Calculate Mass & Volume weigh Weigh Compound calc->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_sol Visually Inspect Solution dissolve->check_sol precip Precipitate Present? check_sol->precip warm Gentle Warming (37°C) & Vortex precip->warm Yes aliquot Aliquot into Single-Use Tubes precip->aliquot No warm->check_sol label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store

Caption: Decision tree for primary solvent selection.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound will not dissolve Insufficient solvent volume; low solubility at room temperature.Double-check calculations. Gently warm the solution in a 37°C water bath and vortex intermittently. If it still doesn't dissolve, consider preparing a lower concentration stock.
Precipitation observed after thawing Freeze-thaw cycles; solution may be supersaturated.Warm the aliquot to 37°C and vortex thoroughly to redissolve the compound before use. Avoid repeated freeze-thaw cycles by using fresh aliquots.
Inconsistent experimental results Stock solution degradation; inaccurate initial weighing or dilution.Prepare a fresh stock solution from the solid compound. Validate the concentration using analytical methods if possible (e.g., HPLC-UV). Ensure pipettes and balances are calibrated.

Conclusion

The meticulous preparation of stock solutions is a foundational element of reproducible and reliable scientific research. By adhering to the protocols and best practices outlined in this guide—including careful solvent selection, precise measurements, and stringent storage conditions—researchers can ensure the integrity of their 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide stock solutions. This diligence minimizes experimental variability and builds a strong foundation for generating high-quality, trustworthy data in the pursuit of new therapeutic discoveries.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Storage of Bioactive Secondary metabolites?. ResearchGate. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]

  • 1 Preparation stock solution solid compound(s). Maastricht University. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

  • Compound Handling Instructions. MedchemExpress.com. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. PMC. [Link]

  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. [Link]

  • 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. Chemwatch. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Chemsrc. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Welcome to the technical support center for the synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthetic pathway. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.

Overview of the Synthetic Pathway

The synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is typically approached as a two-stage process. First is the formation of the core heterocyclic structure, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by hydrolysis and a subsequent amide coupling reaction with benzylamine. Each stage presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic_Pathway SM Starting Materials (Ethoxy Methylene Ethyl Cyanoacetate + Methyl Hydrazine) Int1 Step 1: Cyclization Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate SM->Int1 Toluene, Reflux Int2 Step 2: Saponification 5-amino-1-methyl-1H- pyrazole-4-carboxylic acid Int1->Int2 NaOH, EtOH/H2O FP Step 3: Amide Coupling 4-amino-N-benzyl-1-methyl-1H- pyrazole-5-carboxamide Int2->FP Coupling Reagent, Base, Solvent Benzylamine Benzylamine Benzylamine->FP

Caption: General synthetic route for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

Part 1: Troubleshooting the Pyrazole Core Synthesis (Steps 1 & 2)

The initial cyclization to form the pyrazole ring is a variation of the Knorr pyrazole synthesis and is generally robust. However, seemingly minor deviations in protocol can lead to significant drops in yield.

Question: My yield for ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Intermediate 1) is consistently low (<60%). What are the likely causes?

Answer: Low yields in this cyclization step often trace back to three critical parameters: temperature control during hydrazine addition, solvent purity, and reaction time.

  • Causality - Exotherm Control: The reaction between ethoxy methylene ethyl cyanoacetate and methyl hydrazine is exothermic. Uncontrolled addition can lead to a rapid temperature spike, promoting the formation of undesired side products. A Chinese patent describing a similar synthesis specifies maintaining the temperature between 22-30°C during the addition of methyl hydrazine, followed by a period of stirring before reflux.[1] This initial, controlled phase is critical for ensuring the desired regioselective condensation occurs cleanly.

  • Causality - Solvent Effects: While toluene is a common solvent, its purity is paramount. The presence of water can lead to partial hydrolysis of the starting ester or the product. Ensure you are using anhydrous toluene for the reaction.

  • Troubleshooting Steps:

    • Controlled Addition: Set up your reaction in an ice-water bath. Add the methyl hydrazine solution dropwise to the solution of ethoxy methylene ethyl cyanoacetate in toluene, ensuring the internal temperature does not exceed 30°C.

    • Stirring Time: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours before initiating reflux.[1] This "aging" period ensures the initial condensation is complete before the heat-driven cyclization and elimination of ethanol.

    • Monitor by TLC: Track the disappearance of the starting materials. Prolonged reflux beyond the point of full conversion can sometimes lead to product degradation.

Question: I am having trouble with the saponification step (Intermediate 2). How do I ensure complete hydrolysis without product degradation?

Answer: Saponification of the ethyl ester to the corresponding carboxylic acid is straightforward but requires careful monitoring to prevent decarboxylation or other side reactions that can occur under harsh basic conditions.

  • Causality - Hydrolysis vs. Degradation: The goal is to cleave the ester using hydroxide, but the pyrazole ring, especially with an amino group, can be susceptible to degradation with excessive heat or prolonged exposure to strong base.

  • Troubleshooting Steps:

    • Mild Conditions: Use a mixture of ethanol and water as the solvent. This ensures the solubility of the ester starting material. Use a moderate excess of NaOH (e.g., 1.5-2.0 equivalents).

    • Temperature Control: Heat the reaction gently (e.g., 50-60°C) and monitor its progress by TLC until the starting ester is consumed. Avoid vigorous, prolonged reflux.

    • Acidification: After cooling the reaction mixture, carefully acidify with cold 1N HCl until the pH is ~3-4. The carboxylic acid product should precipitate. Over-acidification can sometimes lead to the formation of the hydrochloride salt of the amino group, which might have different solubility properties. Collect the solid by filtration and wash with cold water to remove inorganic salts.

Part 2: Troubleshooting the Amide Coupling Reaction (Step 3)

This is the most frequent point of failure in the synthesis. Amide bond formation between a carboxylic acid and an amine requires the activation of the carboxylic acid, and numerous factors can lead to low yields.[2]

Troubleshooting_Amide_Coupling Start Low Yield of Final Amide Product Check_Activation Problem with Carboxylic Acid Activation? Start->Check_Activation Check_Side_Reactions Potential for Side Reactions? Start->Check_Side_Reactions Check_Conditions Suboptimal Reaction Conditions? Start->Check_Conditions Sol_Activation Solution: 1. Switch to a stronger coupling reagent (HATU, HBTU). 2. Add HOBt or HOAt to suppress side reactions. 3. Use fresh, high-purity reagents. Check_Activation->Sol_Activation Yes Sol_Side_Reactions Solution: 1. Protect the 4-amino group (e.g., Boc anhydride). 2. Lower reaction temperature. 3. Control stoichiometry carefully (1.0-1.1 eq. of amine). Check_Side_Reactions->Sol_Side_Reactions Yes Sol_Conditions Solution: 1. Switch to an aprotic polar solvent (DMF, NMP). 2. Increase concentration (0.1-0.5 M). 3. Allow for sufficient reaction time (monitor by TLC/LCMS). Check_Conditions->Sol_Conditions Yes

Caption: Troubleshooting decision tree for the amide coupling step.

Question: I am getting little to no formation of my desired amide product. What is the first thing I should check?

Answer: The primary suspect in a failed amide coupling is the inadequate activation of the carboxylic acid.[3] The pyrazole carboxylic acid needs to be converted into a more electrophilic species to react with benzylamine.

  • Causality - The Activated Intermediate: Coupling reagents like EDC (a carbodiimide) or HATU (a uronium salt) react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an activated ester). If this intermediate does not form efficiently, or if it is consumed by side reactions, the coupling will fail. The electron-rich nature of the 4-aminopyrazole ring system can sometimes complicate this activation step.

  • Troubleshooting Steps & Solutions:

    • Reagent Choice: If you are using a standard carbodiimide like EDC alone, it may not be potent enough. The O-acylisourea intermediate formed from EDC can be prone to rearranging into a non-reactive N-acylurea byproduct.[3]

      • Solution: Always use EDC in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt. These additives trap the activated intermediate to form a more stable and reactive activated ester, significantly improving yields and reducing side reactions.[4]

    • Stronger Reagents: For challenging substrates, you may need a more powerful coupling reagent.

      • Solution: Switch to a uronium/phosphonium-based reagent like HATU, HBTU, or PyBOP. These are generally more efficient and faster than carbodiimides.[4]

    • Reagent Quality: Coupling reagents are moisture-sensitive. An old bottle of EDC or HATU may be partially hydrolyzed and inactive.

      • Solution: Use a fresh bottle of the coupling reagent or one that has been stored properly in a desiccator.

Coupling SystemProsConsRecommended Use
EDC / HOBt Inexpensive, byproducts are water-soluble.Can be less effective for hindered substrates.Good first choice for optimization.
HATU / DIPEA Very fast and highly efficient, low racemization.More expensive, produces HOBt byproducts.Excellent for difficult couplings or to maximize yield.
PyBOP / DIPEA High efficiency, stable reagent.Phosphonium byproducts can complicate purification.A strong alternative to HATU.

Question: I see multiple spots on my TLC plate, and my yield of the correct product is low. What side reactions could be occurring?

Answer: The most probable side reaction involves the free 4-amino group on your pyrazole ring. This nucleophilic group can compete with your intended nucleophile (benzylamine).

  • Causality - Competing Nucleophiles: The activated carboxylic acid is a potent electrophile. It is designed to react with benzylamine. However, the 4-amino group of another molecule of your pyrazole carboxylic acid can also act as a nucleophile, leading to the formation of dimers or oligomers.

  • Troubleshooting Steps & Solutions:

    • Protecting Group Strategy: The most robust solution is to temporarily protect the 4-amino group before the coupling reaction.

      • Protocol: React the 4-aminopyrazole carboxylic acid with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent like THF or Dioxane. This will form the Boc-protected amine, which is non-nucleophilic. Proceed with the amide coupling as planned. The Boc group can be easily removed at the end of the synthesis using an acid like trifluoroacetic acid (TFA) in DCM.

    • Order of Addition: If you wish to avoid a protection step, the order of addition is critical. Pre-activating the carboxylic acid before adding the amine can sometimes minimize self-reaction.

      • Protocol: Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF. Stir for 15-30 minutes to allow for the formation of the activated ester. Then, add the benzylamine to the reaction mixture.[5]

    • Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can often favor the desired reaction over competing side reactions.

FAQs and General Laboratory Practices

Q1: What is the best solvent for the amide coupling step? A1: Aprotic polar solvents are generally preferred. Dimethylformamide (DMF) is an excellent choice as it dissolves most reactants and intermediates well. Dichloromethane (DCM) or acetonitrile (MeCN) can also be used. Avoid protic solvents like ethanol or methanol, as they can react with the activated carboxylic acid.[3]

Q2: How do I effectively remove DMF during the workup? A2: DMF is high-boiling and can be difficult to remove. The most common method is to dilute the reaction mixture with a water-immiscible solvent like ethyl acetate and perform multiple washes (3-5 times) with a saturated aqueous solution of sodium chloride (brine).[5] This partitions the DMF into the aqueous layer.

Q3: How can I confirm the structure of my final product? A3: Full characterization using a combination of techniques is essential.

  • ¹H NMR: Look for the characteristic signals of the benzyl group (aromatic protons ~7.3 ppm, CH₂ protons ~4.5 ppm, often a doublet coupled to the amide N-H), the pyrazole ring protons, the N-methyl singlet (~3.7 ppm), and the amide N-H proton (can be broad, ~8-9 ppm).

  • ¹³C NMR: Identify the amide carbonyl carbon (~160-165 ppm) and the carbons of the pyrazole and benzyl groups.[6]

  • FT-IR: Look for the N-H stretch of the amine (~3300-3400 cm⁻¹) and the strong C=O stretch of the amide (~1640-1670 cm⁻¹).[6]

  • Mass Spectrometry (HRMS): Confirm the exact mass of the molecule to verify its elemental composition.

Detailed Experimental Protocol: Optimized Amide Coupling

This protocol assumes the use of a robust coupling agent to maximize success.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution should be homogeneous.

  • Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting carboxylic acid by TLC or LC-MS (typically complete within 2-4 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer three times with 5% aqueous LiCl solution (this is more effective than brine for removing DMF), followed by one wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid or oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

References

  • Al-Hourani, B., Al-Adhami, H., Al-Shar'i, N., Al-Masri, M., & El-Abadelah, M. (2019). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1263-1275. [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • Patel, H., Menpara, K., Pansuriya, D., Kachhadiya, N., Menpara, J., & Ladva, K. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1944-1950. [Link]

  • Google Patents. (2015).
  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Reddit. (2024). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Welcome to the technical support center for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on reducing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.

Introduction to the Stability of Pyrazole Carboxamides

4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide belongs to the pyrazole carboxamide class of compounds, which are widely used in pharmaceutical and agrochemical research.[1][2] The stability of these compounds is crucial for their efficacy and safety. Degradation can lead to loss of potency, formation of impurities, and altered biological activity. This guide will address common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: I've noticed a slight discoloration (yellowing or browning) of my solid 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide sample over time. What could be the cause?

A1: Discoloration, such as turning brown, is often an indicator of oxidative degradation.[3] The amino group on the pyrazole ring can be susceptible to oxidation, leading to the formation of colored impurities. To mitigate this, it is critical to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[3]

Q2: My compound is stored in a freezer, but I'm observing the appearance of a new, more polar spot on my TLC plate. What's happening?

A2: The appearance of a new spot on a TLC plate, even at low temperatures, suggests potential degradation.[3] This could be due to hydrolysis of the carboxamide group, especially if the sample has been exposed to moisture.[1][3] Ensure your container is tightly sealed and consider storing it in a desiccator to maintain a dry environment.

Q3: How does light exposure affect the stability of this compound?

A3: Pyrazole derivatives can be susceptible to photodegradation.[1][3] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. It is crucial to protect the compound from light by using amber glass vials or by wrapping the container in aluminum foil.[3]

Q4: What are the ideal storage temperatures for long-term stability?

A4: For long-term storage, it is recommended to keep 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide at cool to cold temperatures, such as refrigerated (2-8°C) or frozen (-20°C).[3] Lower temperatures slow down the rate of chemical degradation reactions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation issues.

Observed Issue Potential Cause Troubleshooting & Optimization
Change in physical appearance (e.g., color change, clumping) Oxidation, hydration, or polymorphism.Store under an inert atmosphere, in a desiccator, and protect from light.[3] Analyze the sample using techniques like PXRD to check for polymorphism.
Appearance of new peaks in HPLC or GC analysis Chemical degradation (hydrolysis, oxidation, photodegradation).Review storage conditions (temperature, light exposure, atmosphere).[3] Perform forced degradation studies to identify potential degradants.
Decreased purity or assay value over time Slow decomposition under current storage conditions.Re-evaluate and optimize storage conditions based on the recommendations in this guide.
Inconsistent biological activity Presence of degradants that may have different or interfering activities.Purify the compound before use and ensure proper storage to prevent future degradation.

Experimental Protocols

To proactively assess the stability of your compound, you can perform forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[4]

Protocol for Forced Degradation Study

Objective: To identify the potential degradation pathways of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide under various stress conditions.

Materials:

  • 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

A 4-amino-N-benzyl-1-methyl- 1H-pyrazole-5-carboxamide B Oxidation Products (Colored Impurities) A->B O₂ / Light C Hydrolysis Products (4-amino-1-methyl-1H-pyrazole-5-carboxylic acid + Benzylamine) A->C H₂O / H⁺ or OH⁻ D Photodegradation Products A->D Light (hν)

Caption: Potential degradation pathways for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

Troubleshooting Workflow

Start Degradation Observed? CheckAppearance Check Physical Appearance (Color, Clumping) Start->CheckAppearance Yes End Compound Stabilized Start->End No CheckPurity Analyze Purity (HPLC, TLC) CheckAppearance->CheckPurity ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere, Moisture) CheckPurity->ReviewStorage OptimizeStorage Optimize Storage: - Inert Atmosphere (N₂, Ar) - Protect from Light (Amber Vial) - Low Temperature (2-8°C or -20°C) - Dry Environment (Desiccator) ReviewStorage->OptimizeStorage ForcedDegradation Perform Forced Degradation Study ReviewStorage->ForcedDegradation OptimizeStorage->End IdentifyDegradants Identify Degradants (LC-MS, NMR) ForcedDegradation->IdentifyDegradants

Caption: A workflow for troubleshooting the degradation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Publications.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI.
  • Pyrazole 98 288-13-1 - Sigma-Aldrich.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Publications.
  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed.
  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC.
  • Forced Degradation – A Review - Biomedical Journal of.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD.
  • 4-Amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide,1006452-11-4-Amadis Chemical.
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
  • 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide ≥98.0% (by HPLC, titration analysis) | Avantor.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC.
  • 5-amino-N-benzyl-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide - MilliporeSigma.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide - PubChem.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI.
  • 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid — Chemical Substance Information.
  • 4-amino-1-methyl-1h-pyrazole-5-carboxamide - PubChemLite.

Sources

Optimization

optimizing LC-MS parameters for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 4-amino-N-benzyl-1-methyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide .

Diagnostic Overview & Analyte Profiling

To optimize detection, we must first understand the causality between the molecule's structure and its behavior in an LC-MS system. This compound features a polar pyrazole core, a secondary carboxamide linkage, and a highly basic primary amine (4-amino group)[1].

Because of these basic functional groups, the molecule readily accepts protons, making Positive Electrospray Ionization (ESI+) the mandatory detection mode[2]. However, this basicity creates a fundamental chromatographic paradox: acidic mobile phases (commonly used to promote ESI+ ionization) fully protonate the amine, rendering the molecule extremely polar and causing it to elute in the void volume of standard reversed-phase columns[3].

The following logical workflow and troubleshooting guides provide self-validating solutions to overcome these inherent chemical challenges.

Experimental Workflow

LCMS_Workflow N1 1. Sample Preparation Solid-Phase Extraction (SPE) Removes Matrix Contaminants N2 2. LC Separation Reversed-Phase C18 High-pH or Ion-Pairing N1->N2 Clean Extract N3 3. ESI+ Ionization Protonation of 4-amino group Optimize Temp & Gas N2->N3 Eluent Flow N4 4. MS/MS Detection MRM Transitions (e.g., m/z 231.1 -> Product) N3->N4 [M+H]+ Ions N5 5. Data Evaluation Assess Signal-to-Noise & Matrix Effects N4->N5 Chromatogram

Logical workflow for LC-MS optimization of pyrazole-carboxamides.

Core Troubleshooting FAQs

Q1: Why is my analyte eluting in the void volume on a standard C18 column, and how do I fix it? A: This is a classic symptom of analyte over-polarization. Under standard acidic conditions (e.g., 0.1% formic acid), the 4-amino group is fully protonated. The charged analyte loses its hydrophobic interaction with the C18 stationary phase, leading to poor retention[3]. Causality-Driven Solutions:

  • High-pH Mobile Phase: Switch to a basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10). This suppresses the ionization of the basic amine in the liquid phase, restoring the molecule's intrinsic hydrophobicity and drastically improving C18 retention, while still allowing for efficient ESI+ detection in the gas phase[4].

  • Ion-Pairing Chromatography: If you must use acidic conditions, introduce an ion-pairing reagent (e.g., perfluorooctanoic acid) into the aqueous mobile phase. The reagent binds to the protonated amine, forming a neutral, hydrophobic complex that retains well on reversed-phase columns[5],[6].

Q2: I am experiencing severe signal drop-offs in biological samples. How do I resolve this ion suppression? A: Ion suppression occurs when unseen co-eluting matrix components (such as endogenous phospholipids) compete with your pyrazole-carboxamide for charge on the surface of the ESI droplet[7]. Causality-Driven Solution: Simple protein precipitation (PP) leaves high concentrations of unwanted lipids in the extract. You must upgrade your sample cleanup to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to physically remove these competing compounds before they enter the MS interface[3].

Q3: How do I maximize the MS/MS sensitivity for this specific derivative? A: A common pitfall is treating MS interface parameters as "lock and leave" settings[8]. While the molecule easily forms an [M+H]+ ion, its polar core requires significant thermal energy for efficient droplet desolvation. Causality-Driven Solution: Systematically optimize the desolvation temperature and nebulizing gas flows. Ensure the capillary protrusion is correctly set (typically 0.5 - 1 mm) and verify that the collision gas pressure is stable[9].

Self-Validating Protocol: Method Development & Matrix Evaluation

To ensure trustworthiness in your data, do not rely on theoretical parameters alone. Execute this step-by-step, self-validating protocol to lock in your method.

Step 1: MS/MS Tuning and MRM Optimization
  • Preparation: Prepare a 1 µg/mL tuning solution of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infusion: Infuse the solution directly into the MS source at 10 µL/min using a syringe pump.

  • Precursor Selection: Operate the MS in ESI Positive mode[2]. Scan for the protonated precursor ion at m/z 231.1 ([M+H]+).

  • Collision Energy (CE) Ramping: Gradually increase the CE to fragment the precursor. The secondary amide bond is a primary cleavage site. Identify the two most abundant product ions to serve as your Quantifier and Qualifier transitions.

Step 2: Chromatographic Method Development
  • Column Selection: Install a base-deactivated, ethylene-bridged hybrid (BEH) C18 column (e.g., 50 × 2.1 mm, 1.7 µm) capable of withstanding high pH.

  • Mobile Phase Setup: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in Water, pH 10) and Mobile Phase B (100% Acetonitrile).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Validation: Calculate the capacity factor ( k′ ). If k′<2 , the retention is insufficient, and you must transition to the ion-pairing method utilizing perfluoroalkanoic acids[6].

Step 3: Matrix Effect Assessment (Post-Column Infusion)

This step self-validates your sample preparation efficacy.

  • Setup: Continuously infuse the neat analyte solution post-column into the MS source via a T-junction.

  • Injection: Inject a blank biological matrix extract (prepared via your chosen SPE method) into the LC.

  • Monitoring: Observe the MRM baseline. Any significant dips in the baseline indicate zones of severe ion suppression[9].

  • Adjustment: If suppression zones overlap with your analyte's retention time, you must either adjust the LC gradient to shift the analyte peak or utilize a more stringent SPE wash step[7].

Quantitative Parameter Summary

Below is a consolidated table of the optimized starting parameters based on the physicochemical properties of the target analyte.

ParameterRecommended SettingMechanistic Rationale
Ionization Mode ESI Positive (+)Optimal for protonating the highly basic 4-amino group[2].
Precursor Ion m/z 231.1Represents the exact mass of the [M+H]+ adduct for C12H14N4O.
Mobile Phase A 10 mM NH₄HCO₃ (pH 10)Suppresses amine ionization in the liquid phase, improving C18 retention[4].
Mobile Phase B Acetonitrile (100%)Provides optimal elution strength and superior droplet desolvation.
Flow Rate 0.4 mL/minBalances chromatographic resolution and ESI nebulization efficiency[6].
Desolvation Temp 450 °CEnsures complete droplet evaporation for the polar pyrazole core[8].
Sample Preparation Solid-Phase Extraction (SPE)Physically removes phospholipids to prevent matrix ion suppression[3].
System Suitability Routine SST InjectionsMonitors column degradation and prevents carryover contamination[7].

References

  • NorthEast BioLab. "Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method." Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors." Available at: [Link]

  • Amazon AWS / LCGC. "Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography." Available at: [Link]

  • National Institutes of Health (NIH). "Investigation of basic mobile phases with positive ESI LC-MS for metabonomics studies." Available at: [Link]

  • National Institutes of Health (NIH). "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column." Available at: [Link]

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." Available at: [Link]

  • Element Lab Solutions. "Optimising-LC-MS-sensitivity." Available at: [Link]

  • Shimadzu Scientific Instruments. "Liquid Chromatography Mass Spectrometry Troubleshooting Guide." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Overcoming Precipitation Issues with 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Prepared by the Senior Application Scientist Team This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide (designated herein as Cmpd-PX for brevity). Precipitation of small molecule inhibitors in aqueous media is a frequent and critical challenge that can lead to inaccurate data and failed experiments.[1][2] This document provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to ensure the successful use of Cmpd-PX in your experimental models.

Section 1: Compound Profile & Core Properties

Understanding the fundamental physicochemical properties of Cmpd-PX is the first step in preventing solubility issues. Pyrazole derivatives are known for their varied solubility, which is highly dependent on the specific substituents on the pyrazole ring.[3][4] Limited water solubility is a common characteristic for many compounds in this class.[5]

PropertyValue (Predicted/Typical for Class)Implication for Experimental Design
Molecular Structure 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamideThe pyrazole ring, along with the benzyl and carboxamide groups, contributes to a molecular structure with both hydrogen bonding potential and hydrophobic regions, suggesting limited aqueous solubility.[3]
Primary Solvent Dimethyl Sulfoxide (DMSO)Cmpd-PX is expected to be readily soluble in DMSO, a polar aprotic solvent capable of dissolving a wide range of organic compounds.[6][7] This makes DMSO the recommended solvent for preparing high-concentration stock solutions.
Aqueous Solubility LowDirect dissolution in aqueous buffers or cell culture media is not recommended and will likely fail. The compound's hydrophobicity is a primary driver of its low aqueous solubility.[8]
pKa (Predicted) Weakly BasicThe amino group on the pyrazole ring suggests the compound is weakly basic.[3] This means its solubility can be influenced by pH; it may be more soluble in acidic conditions due to salt formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my Cmpd-PX precipitate immediately when I added it to my cell culture media?

This is the most common issue and is typically caused by a rapid solvent shift.[9] Cmpd-PX is highly soluble in 100% DMSO but has very low solubility in the aqueous environment of your media. When a small volume of concentrated DMSO stock is added directly to a large volume of media, the DMSO disperses instantly, and the localized concentration of Cmpd-PX exceeds its solubility limit, causing it to "crash out" or precipitate.[10][11]

Q2: What is the best solvent to prepare my initial stock solution?

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) is the recommended solvent.[12] It is crucial to use a fresh or properly stored bottle of DMSO, as it is hygroscopic and can absorb water from the atmosphere, which may reduce the long-term stability of the stock solution.[6]

Q3: What is the maximum final concentration of DMSO my cells can tolerate?

This is cell-line dependent. Most immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6][7] However, primary cells and some sensitive cell lines may require a lower final concentration, often ≤ 0.1%.[6][13] It is imperative to run a vehicle control experiment with the same final DMSO concentration to be used in your assay to account for any solvent-induced effects.[9]

Q4: Can I heat or sonicate the solution to help dissolve Cmpd-PX?

Gentle warming (e.g., to 37°C) and brief sonication can be effective for dissolving the compound in the initial DMSO stock solution.[6][10] However, this is not a solution for precipitation in the final aqueous media. Once the compound has precipitated in your media, reheating is unlikely to redissolve it and may degrade media components. The focus should be on proper dilution techniques to prevent precipitation from occurring in the first place.

Section 3: In-Depth Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Dilution into Media
  • Question: "I diluted my 20 mM DMSO stock of Cmpd-PX to a final concentration of 20 µM in my cell culture medium (a 1:1000 dilution), and the media immediately became cloudy. What went wrong?"

  • Scientific Explanation: This is a classic example of a compound exceeding its kinetic solubility limit upon a rapid solvent switch. The key is to avoid a single, large dilution step. A multi-step, serial dilution process is essential to keep the compound in solution.[9][12]

  • Solution Workflow:

    • Intermediate Dilution: First, perform an intermediate dilution of your stock in 100% DMSO to get closer to the final concentration.[13] For example, dilute your 20 mM stock to 2 mM in DMSO.

    • Aqueous Dilution: Pre-warm your cell culture media to 37°C.[9] Add the 2 mM DMSO stock to the pre-warmed media to achieve the final 20 µM concentration (a 1:100 dilution).

    • Mixing: Mix thoroughly but gently by inverting the tube or pipetting up and down immediately after the addition.

    • Serum's Role: If using serum-free or low-serum media, be aware that solubility will be significantly lower.[9] Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[10][14] If your experiment allows, performing the final dilution in serum-containing media can be beneficial.

  • Visualization of Dilution Workflow:

    Caption: Workflow comparing incorrect direct dilution with the recommended serial dilution method.

Scenario 2: Precipitation Occurs Over Time in the Incubator
  • Question: "My media with Cmpd-PX was clear when I prepared it, but after 12 hours at 37°C and 5% CO₂, I see a fine, crystalline precipitate in my wells. Why did this happen?"

  • Scientific Explanation: This indicates that while the initial concentration was below the kinetic solubility limit, it was above the thermodynamic solubility limit. Over time, the compound equilibrates and precipitates out as the more stable solid form. Several factors in an incubator can exacerbate this:

    • Temperature Fluctuations: Even minor temperature changes can affect solubility.[15][16]

    • pH Shifts: The CO₂ environment maintains the media's pH. Any instability in the incubator's CO₂ supply can cause pH fluctuations, which may decrease the solubility of a weakly basic compound like Cmpd-PX.[9][17]

    • Evaporation: In multi-well plates, evaporation from the outer wells can increase the compound's concentration over time, pushing it past its solubility limit.[15][16]

  • Solution Workflow:

    • Perform a Stability Test: Before a critical experiment, prepare your final working concentration of Cmpd-PX in media and incubate it under experimental conditions (37°C, 5% CO₂) for the planned duration of your experiment. Visually inspect for precipitation at several time points.

    • Lower the Final Concentration: The simplest solution is to work at a lower final concentration that is below the thermodynamic solubility limit.[9]

    • Increase Serum Percentage: If experimentally permissible, increasing the serum concentration can enhance long-term stability.[9]

    • Mitigate Evaporation: Use plates with lids, ensure the incubator has adequate humidity, and consider leaving the outer wells of the plate filled with sterile water or PBS to create a humidity barrier.[16]

Scenario 3: Inconsistent Results and Suspected Micro-Precipitation
  • Question: "My dose-response curves for Cmpd-PX are not reproducible between experiments. Could invisible precipitation be the problem?"

  • Scientific Explanation: Yes. Low solubility can lead to the formation of sub-visible micro-precipitates or aggregates.[1] This means the actual concentration of the dissolved, biologically active compound is lower and more variable than the nominal concentration, leading to poor data quality and inaccurate structure-activity relationships (SAR).[2]

  • Solution Workflow:

    • Centrifugation/Filtration (with caution): After preparing the final working solution, you can centrifuge the solution at high speed (e.g., >14,000 x g) for 10-15 minutes and use only the supernatant. Alternatively, you can filter the solution through a 0.22 µm syringe filter.

    • Critical Caveat: Be aware that these steps remove the precipitated compound, meaning your final effective concentration will be lower than the intended concentration.[10] This approach is primarily for ensuring consistency, not for achieving a specific high concentration. The best practice is always to optimize the dilution protocol to prevent precipitation in the first place.[10]

    • Re-evaluate Stock Solution: Repeated freeze-thaw cycles of the DMSO stock can cause the compound to fall out of solution.[10] Aliquot your stock into single-use volumes upon preparation. Before use, always ensure the thawed aliquot is clear and fully dissolved.[6]

Section 4: Best Practice Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the required amount of Cmpd-PX solid in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.[6]

  • Dissolve: Vortex the tube thoroughly.[6] If needed, sonicate in a water bath for 5-10 minutes or warm gently in a 37°C water bath until the solid is completely dissolved.[6][10] Visually inspect against a light and dark background to ensure no particulates remain.

  • Aliquot and Store: Aliquot the stock solution into single-use, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.[6] Store at -20°C or -80°C as recommended for long-term stability.

Protocol 2: Recommended Method for Preparing a 10 µM Working Solution
  • Thaw and Inspect: Thaw a single aliquot of the 10 mM stock solution at room temperature. Centrifuge briefly to collect the contents and visually inspect to ensure the compound is fully dissolved.

  • Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum, if used) to 37°C.[10]

  • Perform Intermediate Dilution (in Media):

    • Pipette 98 µL of the pre-warmed media into a sterile microcentrifuge tube.

    • Add 2 µL of the 10 mM DMSO stock to this media. This creates a 200 µM intermediate solution with a high (2%) DMSO concentration. Vortex immediately and gently.

  • Perform Final Dilution:

    • Add 50 µL of the 200 µM intermediate solution to 950 µL of pre-warmed media in a new tube.

    • This yields a final concentration of 10 µM Cmpd-PX in media with a final DMSO concentration of 0.1%.

  • Mix and Use: Mix thoroughly by gentle inversion and use immediately for your experiment.

  • Visualization of Serial Dilution Protocol:

    G cluster_0 Step 1: Thaw & Inspect cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution Stock 10 mM Stock in DMSO (Single-Use Aliquot) Intermediate 200 µM Intermediate (in 2% DMSO) Stock->Intermediate Add 2 µL Media1 98 µL Pre-warmed Media Final 10 µM Final Solution (in 0.1% DMSO) Intermediate->Final Add 50 µL Media2 950 µL Pre-warmed Media

    Caption: Step-by-step workflow for preparing a final working solution via serial dilution.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich.
  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • BenchChem. (2025).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • BenchChem. (2025).
  • Merck (Sigma-Aldrich).
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Maccarone, E., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(1), 622-635.
  • Banks, D. D., et al. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. bioRxiv.
  • Moser, J. C., et al. (2019).
  • Sapkal, A., & Kamble, S. (2020). Green synthesis of 5-aminopyrazole-4-carbonitriles using sodium p-toluenesulfonate as a catalyst in aqueous media. ChemistrySelect, 5(4), 1435-1439.
  • ResearchGate. (2022).
  • BenchChem. (2025).
  • Singh, M., & Singh, N. (2014). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 5, 41-45.
  • Deranged Physiology. (2023). Protein binding of drugs.

Sources

Optimization

Technical Support Center: Purification Optimization for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Prepared by the Senior Application Science Team This guide provides in-depth troubleshooting and optimization strategies for the purification of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. Designed for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

This guide provides in-depth troubleshooting and optimization strategies for the purification of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a higher rate of success in achieving superior purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of the target compound.

Q1: What are the key physicochemical properties of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide that influence its purification?

A: The purification strategy is primarily dictated by three key structural features:

  • Aromatic Primary Amine (4-amino group): This group imparts basicity to the molecule, making it susceptible to protonation in acidic conditions. This property is crucial for purification via acid-base extraction. However, it can also cause tailing on silica gel chromatography if not properly addressed.

  • Amide Linkage (-CONH-): The amide bond is polar and can participate in hydrogen bonding, influencing solubility and interaction with polar stationary phases like silica gel.

  • Multiple Aromatic Rings (Pyrazole and Benzyl): These rings provide rigidity and can lead to π-π stacking interactions. They contribute to the compound's moderate polarity and can influence its solubility in various organic solvents.

Q2: What are the most common impurities I should expect from a typical synthesis?

A: Impurities generally arise from incomplete reactions or side reactions. The most common species to anticipate are:

  • Unreacted Starting Materials:

    • 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid (or its corresponding ester).

    • Benzylamine.

  • Reagent-Derived Byproducts:

    • Byproducts from coupling reagents (e.g., HATU, EDC) if an amide coupling route is used.[1]

  • Side-Reaction Products:

    • Regioisomers, if the synthesis of the pyrazole core was not perfectly regioselective.[2]

    • Colored impurities, often arising from side reactions of hydrazine derivatives used in the pyrazole synthesis.[2]

Q3: What is a good starting point for Thin-Layer Chromatography (TLC) analysis?

A: A solvent system of 30-50% Ethyl Acetate in Hexanes is an excellent starting point. To visualize the spots, use a UV lamp (254 nm). The primary amine group also allows for staining with potassium permanganate or ninhydrin, although the latter may require heating and can be less sensitive for aromatic amines. For more polar impurities, a system of 5-10% Methanol in Dichloromethane can be effective.

Section 2: Purification & Troubleshooting Workflows

A successful purification campaign relies on a logical progression from initial workup to final polishing. The following workflow illustrates the recommended path and key decision points.

G cluster_0 Post-Reaction Workup cluster_1 Primary Purification A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., EtOAc/Water) A->B C Acid Wash (1M HCl) Removes excess benzylamine B->C D Base Wash (Sat. NaHCO3) Removes unreacted acid C->D E Dry & Concentrate D->E F Crude Solid/Oil E->F G Flash Column Chromatography (Silica Gel) F->G I Purity Check (TLC, NMR) G->I Main Fractions K Impure Fractions G->K Side Fractions H Recrystallization or Trituration H->I I->H <95% Pure J Pure Product I->J >95% Pure

Caption: General purification workflow for the target compound.

Troubleshooting Guide: A Problem-and-Solution Approach

This guide addresses specific issues encountered during purification experiments.

Problem / Symptom Plausible Cause(s) Recommended Solution & Scientific Rationale
Issue 1: Dark brown or reddish crude product.Oxidation of intermediates or presence of colored impurities from hydrazine-based starting materials.[2]Solution: Perform a charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite. Rationale: Activated charcoal has a high surface area and adsorbs high molecular weight, colored impurities.[2]
Issue 2: Significant tailing or streaking of the product spot on silica gel TLC.The basic 4-amino group is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.Solution: Add a basic modifier to the chromatography eluent. A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the methanol portion of the eluent system. Rationale: The added base neutralizes the acidic sites on the silica gel, preventing strong ionic interactions with the basic analyte and resulting in sharper, more symmetrical peaks.
Issue 3: Product is contaminated with unreacted 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid.Incomplete amide coupling reaction.Solution: During the liquid-liquid extraction (workup), wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Rationale: The basic NaHCO₃ solution will deprotonate the carboxylic acid starting material, forming a water-soluble carboxylate salt which is then extracted into the aqueous layer, leaving the neutral product in the organic phase.
Issue 4: Product is contaminated with unreacted benzylamine.Incorrect stoichiometry or incomplete reaction.Solution: During the workup, wash the organic layer with a dilute acid solution, such as 1M hydrochloric acid (HCl).[1][2] Rationale: The acid will protonate the basic benzylamine, forming a water-soluble ammonium salt (benzylammonium chloride) that partitions into the aqueous phase. The target compound's primary amine is less basic and may not be fully protonated, but caution is advised. Check if the product also extracts into the aqueous acid layer.
Issue 5: The product fails to crystallize from solution and remains an oil.Presence of residual solvents or minor impurities inhibiting lattice formation.Solution 1 (Trituration): Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and add a large excess of a poor solvent (e.g., hexanes or pentane) while stirring vigorously. This often forces the product to precipitate as a solid. Solution 2 (Solvent Screening): Test recrystallization from a variety of solvent systems, such as Ethyl Acetate/Hexanes, Isopropanol, or Toluene.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key purification techniques.

Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove common acidic and basic impurities after the reaction is complete.

  • Quench and Dilute: Quench the reaction mixture as appropriate and dilute with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash (Removes Basic Impurities): Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl and shake vigorously. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash once more.[2] Note: This step is primarily to remove highly basic impurities like unreacted benzylamine.

  • Basic Wash (Removes Acidic Impurities): Add an equal volume of saturated aqueous NaHCO₃ solution to the organic layer in the separatory funnel. Shake, vent frequently, and allow the layers to separate. Drain the aqueous layer. Repeat this wash.[3] This will remove any unreacted pyrazole carboxylic acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: High-Resolution Flash Column Chromatography

This method is for separating the target compound from closely related impurities.

  • Column Preparation: Select an appropriately sized silica gel column. Slurry pack the column using the initial eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes). Gradually increase the polarity of the eluent (gradient elution) to 30-50% EtOAc/Hexanes.

  • Eluent Modification (If Needed): If peak tailing is observed on TLC, use a mobile phase containing 1% triethylamine throughout the gradient. For example: Solvent A = Hexanes + 1% Et₃N; Solvent B = Ethyl Acetate + 1% Et₃N.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Acid-Addition Salt Formation

For difficult-to-purify samples, forming and crystallizing a salt can be a highly effective method.[4]

  • Dissolution: Dissolve the impure product in a suitable organic solvent, such as isopropanol or ethyl acetate.

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether, or a solution of p-toluenesulfonic acid in isopropanol) dropwise while stirring. The amount should be slightly more than one molar equivalent.

  • Crystallization: The corresponding salt of the target compound should precipitate or crystallize from the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a cold, non-polar solvent (like ether or hexanes) to remove soluble impurities.

  • Liberation of Free Base: To recover the purified product, dissolve the salt in water and add a base (e.g., 1M NaOH or sat. NaHCO₃) until the solution is basic. The pure product will typically precipitate out or can be extracted into an organic solvent (e.g., EtOAc).

Section 4: Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification challenges based on TLC analysis.

G cluster_spots cluster_solutions Start Analyze Crude Product by TLC Spots_Baseline Spots at Baseline? Start->Spots_Baseline Spots_HighRf High Rf Spot? (Rf > 0.8) Start->Spots_HighRf Spots_Close Multiple Close Spots? Start->Spots_Close Spots_Tailing Tailing Main Spot? Start->Spots_Tailing Sol_Polar Increase Eluent Polarity (e.g., more EtOAc or add MeOH) Spots_Baseline->Sol_Polar Yes Sol_Acid Contaminant is likely unreacted Benzylamine. Perform Acid Wash (1M HCl). Spots_HighRf->Sol_Acid Yes Sol_Chrom Optimize Chromatography: - Use a shallower gradient - Try a different solvent system Spots_Close->Sol_Chrom Yes Sol_Base Basic amine is interacting with silica. Add 1% Et3N to eluent. Spots_Tailing->Sol_Base Yes

Caption: Decision tree for troubleshooting based on TLC results.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. Available at: [Link]

Sources

Troubleshooting

resolving false positives in 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide assays

A Guide to Identifying and Resolving False Positives Welcome to the technical support center for researchers utilizing 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide and related pyrazole carboxamide compounds. As Se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Resolving False Positives

Welcome to the technical support center for researchers utilizing 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide and related pyrazole carboxamide compounds. As Senior Application Scientists, we understand that navigating the complexities of assay development and high-throughput screening (HTS) can be challenging. A promising "hit" can quickly become a resource-intensive dead-end if it is, in fact, a false positive.[1]

This guide is designed to provide you with the expertise and field-proven insights needed to diagnose and overcome common assay artifacts. We will move beyond simple checklists to explain the causal mechanisms behind false positives and provide robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers face when encountering unexpected activity.

Q1: My 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide compound is active in my primary screening assay. How can I be sure it's a genuine hit?

A1: Initial activity is an excellent starting point, but it requires rigorous validation. False positives are common in HTS campaigns and can arise from various interference mechanisms that mimic a true biological response.[1][2] The first step is to perform a series of simple counter-screens and orthogonal assays to rule out common artifacts before committing to extensive follow-up studies.[3]

Q2: My assay buffer turns slightly cloudy or colored when I add my compound. Is this a problem?

A2: Yes, this is a significant red flag. Cloudiness indicates that your compound may be precipitating or forming colloidal aggregates at the tested concentration. These aggregates can non-specifically inhibit enzymes or disrupt assay signals, a very common source of false positives.[4] Color can directly interfere with absorbance-based assays or quench fluorescence in optical assays.

Q3: What is the single most important next step after getting a hit in a primary screen?

A3: The most critical next step is to re-test the compound's activity using a freshly prepared sample from the original solid stock. If that confirms the activity, the next crucial action is to test the compound in an orthogonal assay .[3] This means using a different assay format with a distinct detection method (e.g., switching from a fluorescence-based assay to a label-free biosensor assay) to confirm that the observed biological effect is independent of the assay technology.

Q4: My compound is a pyrazole derivative. Are there any specific liabilities associated with this scaffold?

A4: The pyrazole scaffold is a versatile and common motif in medicinal chemistry.[5][6] However, like many heterocyclic structures, it can have certain liabilities. One key consideration is the potential for the nitrogen atoms in the pyrazole ring to chelate metal ions.[5][7] If your assay relies on a metal cofactor (e.g., Zn²⁺, Mg²⁺), your compound might be inhibiting the target by sequestering this ion rather than through specific binding. This is a well-documented mechanism for false positives caused by inorganic impurities or compound-intrinsic properties.[8]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Compound Aggregation

Compound aggregation is one of the most frequent causes of reproducible, concentration-dependent false positives.[3] Aggregates act as "promiscuous inhibitors" by sequestering the target protein, leading to non-specific inhibition.

The Underlying Mechanism: At concentrations above their critical aggregation concentration (CAC), molecules of your compound can self-associate into colloidal particles. These particles present a large surface area that can non-specifically adsorb and denature proteins, including your target enzyme.

This protocol is a classic and effective method for identifying aggregation-based activity.

  • Prepare Compound Dilutions: Prepare a standard concentration-response curve of your hit compound in the assay buffer.

  • Prepare Detergent Control: In a parallel set of tubes or wells, prepare the exact same compound dilutions but in an assay buffer that has been supplemented with 0.01% (w/v) Triton X-100 .

  • Run Assay: Equilibrate both sets of dilutions for 15-20 minutes. Initiate the reaction and measure the activity in both the standard and the detergent-containing conditions.

  • Analyze Data: Compare the IC₅₀ values from both curves.

Interpreting the Results:

ObservationInterpretationNext Steps
Significant rightward shift in IC₅₀ (>10-fold) in the presence of Triton X-100.Strong evidence of aggregation-based inhibition. The detergent prevents aggregate formation, revealing the true (and much lower) potency.Deprioritize the compound. Consider medicinal chemistry efforts to improve solubility if the core scaffold is highly valuable.
No significant change in IC₅₀. The compound is likely not acting via an aggregation mechanism.Proceed to other troubleshooting guides (e.g., Guide 2: Optical Interference).
Slight shift in IC₅₀ (2 to 5-fold).May indicate a mixed-mode mechanism or borderline solubility.Proceed with caution. Further biophysical validation (e.g., SPR) is highly recommended.
Guide 2: Unmasking Optical and Assay Technology Interference

Many HTS assays rely on optical detection methods (fluorescence, luminescence), which are susceptible to direct interference from the test compound.[1][2]

Causality of Interference:

  • Autofluorescence: The compound itself emits light at the same wavelength as the assay signal, leading to a false positive (in inhibitor screens) or a false negative (in activator screens).

  • Signal Quenching: The compound absorbs light at the excitation or emission wavelength of the reporter fluorophore, reducing the signal and appearing as an inhibitor.

  • Luciferase Inhibition: Many compounds directly inhibit reporter enzymes like Firefly Luciferase, which is a common source of artifacts in cell-based reporter assays.[3]

This workflow systematically checks for different types of interference.

G Start Apparent Hit in Primary Optical Assay Check_Fluorescence Run Compound-Only Control (No Enzyme/Target) Start->Check_Fluorescence Is_Fluorescent Is Signal Increased? Check_Fluorescence->Is_Fluorescent  Measure Signal Fluorescent_Compound Conclusion: Compound is Autofluorescent. False Positive. Is_Fluorescent->Fluorescent_Compound Yes Not_Fluorescent No Signal Increase Is_Fluorescent->Not_Fluorescent No Check_Quenching Run Assay with Pre-formed Product + Compound Not_Fluorescent->Check_Quenching Is_Quenching Is Signal Decreased? Check_Quenching->Is_Quenching  Measure Signal Quenching_Compound Conclusion: Compound is a Quencher. False Positive. Is_Quenching->Quenching_Compound Yes Not_Quenching No Signal Decrease Is_Quenching->Not_Quenching No Check_Luciferase Is it a Luciferase Assay? Not_Quenching->Check_Luciferase Run_Luciferase_Counterscreen Run Counterscreen vs. Purified Luciferase Check_Luciferase->Run_Luciferase_Counterscreen Yes Not_Interfering Conclusion: No direct optical or reporter interference detected. Check_Luciferase->Not_Interfering No Is_Luciferase_Inhibitor Is Luciferase Inhibited? Run_Luciferase_Counterscreen->Is_Luciferase_Inhibitor  Measure Activity Luciferase_Inhibitor Conclusion: Compound is a Luciferase Inhibitor. False Positive. Is_Luciferase_Inhibitor->Luciferase_Inhibitor Yes Is_Luciferase_Inhibitor->Not_Interfering No

Caption: Workflow for diagnosing optical and reporter-gene interference.

Guide 3: Investigating Compound Reactivity and Impurities

A compound may appear active because it is chemically reactive or because the sample is contaminated with an active impurity.

Potential Mechanisms:

  • Chemical Reactivity: The compound may covalently modify the target protein, often through reactions with cysteine (thiol) residues. This is a common mechanism for Pan-Assay INterference compoundS (PAINS).[1]

  • Redox Cycling: The compound may engage in redox cycling, generating reactive oxygen species (ROS) that damage the protein or interfere with the assay readout.[1]

  • Metal Contamination: As discussed in the FAQ, metal impurities (e.g., zinc, copper) from synthesis or storage can be potent enzyme inhibitors.[8] The pyrazole scaffold itself may chelate these trace metals, concentrating them and enhancing their inhibitory effect.[5]

  • Pre-incubation Test (for Reactivity):

    • Run your assay under two conditions: (1) compound is added to the target immediately before substrate addition (no pre-incubation), and (2) compound is pre-incubated with the target for 30-60 minutes before substrate addition.

    • Interpretation: A significant increase in potency with pre-incubation time suggests a time-dependent, covalent, or slow-binding mechanism, which can be a flag for reactivity.

  • Chelator Test (for Metal Contamination):

    • Run your standard assay. In a parallel experiment, add a broad-spectrum metal chelator like 10 µM TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to the assay buffer along with your compound.[8]

    • Interpretation: If the inhibitory activity of your compound is significantly reduced or abolished in the presence of TPEN, it strongly indicates that metal contamination is the true cause of the observed activity.[8]

  • Purity Analysis (for Organic Impurities):

    • Analyze your compound sample using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Interpretation: The purity should be >95%. If significant impurities are detected, they must be removed by re-purification, and the pure compound must be re-tested to confirm that the activity does not reside in a minor, highly potent contaminant.

G Start Confirmed Hit (No Aggregation or Optical Interference) Preincubation Perform Pre-incubation Test Start->Preincubation Chelator Perform Metal Chelator (TPEN) Test Start->Chelator Purity Analyze Purity (LC-MS/HPLC) Start->Purity Result1 Potency increases with time? (Suggests Reactivity) Preincubation->Result1 Result2 Activity lost with TPEN? (Suggests Metal Contamination) Chelator->Result2 Result3 Sample is <95% pure? (Suggests Active Impurity) Purity->Result3 Conclusion If all tests are negative, proceed to Orthogonal Assay Validation. Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Diagnostic workflow for reactivity and contamination issues.

By systematically applying these troubleshooting guides, you can confidently distinguish true, specific inhibitors from the many artifacts that plague early-stage drug discovery. This rigorous, mechanism-based approach saves valuable resources and focuses efforts on the most promising chemical matter.

References

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481-483. [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025). A comprehensive overview of HTS, including common pitfalls like false positives from aggregation. [Link]

  • Besra, A., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(11), 931-935. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Vera, L., et al. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Kavanagh, K. L., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Activity. ACS Chemical Biology, 16(10), 1937-1949. [Link]

  • Kruger, F. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry Letters, 22(1), 58-63. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2-11. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Derivatives in Drug Discovery: Elucidating the Role of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Its versatile st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Its versatile structure allows for extensive functionalization, leading to a vast chemical space of derivatives with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[2][3][4] This guide provides a comparative analysis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide and other significant pyrazole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The 4-Aminopyrazole-5-Carboxamide Scaffold: A Hub of Biological Activity

The 4-aminopyrazole-5-carboxamide core is a particularly fruitful scaffold for the development of targeted therapies. The amino group at the 4-position and the carboxamide at the 5-position provide crucial hydrogen bonding opportunities with biological targets, while the substituents on the pyrazole nitrogen (N1) and the carboxamide nitrogen can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Our focus compound, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide , features a methyl group at the N1 position and a benzyl group on the carboxamide nitrogen. These seemingly simple substitutions can profoundly impact the molecule's biological profile. The N1-methyl group can influence the compound's metabolic stability and its orientation within a binding pocket. The N-benzyl group introduces a lipophilic aromatic moiety that can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with target proteins.

Comparative Analysis with Other Pyrazole Derivatives

To understand the unique properties of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, we will compare it with three distinct classes of pyrazole derivatives that have demonstrated significant therapeutic potential:

  • Celecoxib: A well-known selective COX-2 inhibitor with a diaryl pyrazole structure, used as an anti-inflammatory drug.[5]

  • A Kinase Inhibitor Series: 5-amino-1H-pyrazole-4-carboxamide derivatives developed as pan-FGFR covalent inhibitors for cancer therapy.[4]

  • An Antifungal Agent Series: Pyrazole-4-carboxamide derivatives designed as succinate dehydrogenase (SDH) inhibitors.[6]

Structural and Functional Diversity

The chemical diversity of these pyrazole derivatives underpins their distinct biological activities.

Compound/Series Core Structure Key Substituents Primary Biological Activity Mechanism of Action
4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide 4-Aminopyrazole-5-carboxamideN1-methyl, N-benzyl(Hypothetical) Varied, dependent on target(Hypothetical) Enzyme inhibition, receptor modulation
Celecoxib 1,5-Diarylpyrazole4-sulfonamidophenyl, trifluoromethylAnti-inflammatorySelective inhibition of COX-2
Pan-FGFR Inhibitors 5-Amino-1H-pyrazole-4-carboxamideVaried N1 and N-carboxamide substituents with a covalent warheadAnticancerCovalent inhibition of Fibroblast Growth Factor Receptors
SDH Inhibitor Fungicides Pyrazole-4-carboxamideVaried N1 and N-carboxamide substituentsAntifungalInhibition of succinate dehydrogenase in the fungal respiratory chain

This structural diversity dictates the specific interactions each compound can form with its biological target, leading to their distinct pharmacological effects.

Synthesis Strategies

The synthesis of these pyrazole derivatives generally involves the construction of the pyrazole core followed by functionalization.

Caption: A generalized workflow for the synthesis of 4-aminopyrazole-5-carboxamide derivatives.

In-Depth Look at a Kinase Inhibitor Series: 5-amino-1H-pyrazole-4-carboxamide Derivatives as Pan-FGFR Covalent Inhibitors

Recent research has highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4]

Mechanism of Action: Covalent Inhibition

Unlike reversible inhibitors, these compounds are designed to form a covalent bond with a specific cysteine residue within the active site of the FGFR protein. This irreversible inhibition leads to a prolonged duration of action and can be particularly effective against drug-resistant mutations.

Caption: Signaling pathway illustrating covalent inhibition of wild-type and mutant FGFR by a pyrazole derivative.

Experimental Data: Potency and Selectivity

A representative compound from this series, 10h , demonstrated potent inhibitory activity against multiple FGFR isoforms and a clinically relevant gatekeeper mutant.

Target IC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F62
Data sourced from a recent study on pan-FGFR covalent inhibitors.[4]

Furthermore, compound 10h exhibited strong anti-proliferative activity in cancer cell lines with aberrant FGFR signaling.

Cell Line Cancer Type IC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73
Data sourced from a recent study on pan-FGFR covalent inhibitors.[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

General Procedure for the Synthesis of 5-amino-1H-pyrazole-4-carboxamide Derivatives

A multi-step synthesis is typically employed, starting from commercially available materials. The final step often involves an amide coupling reaction between a pyrazole carboxylic acid intermediate and a desired amine.

Step-by-Step Protocol for Amide Coupling:

  • To a solution of the pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding amine (e.g., benzylamine) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-N-substituted-1H-pyrazole-5-carboxamide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay.

Step-by-Step Protocol for Kinase Assay:

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add varying concentrations of the test compound (e.g., 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling (³²P-ATP) or fluorescence-based detection.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a library of N-substituted 4-aminopyrazole-5-carboxamides to build a clear structure-activity relationship. Such studies, guided by the principles of medicinal chemistry and supported by robust experimental data, will undoubtedly lead to the discovery of new and effective treatments for a range of diseases.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • NextSDS. 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. [Link]

  • El-Damasy, D. A., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry, 250, 115180. [Link]

  • PubChem. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. [Link]

  • Wünsch, B., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • ResearchGate. (2024, September 7). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. [Link]

  • Google Patents.
  • Journal of Applied Pharmaceutical Science. (2023, April 8). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. [Link]

  • Arnold, L. D., et al. (n.d.). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. bioRxiv. [Link]

  • Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. [Link]

  • ResearchGate. (2023, February 3). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments | Request PDF. [Link]

  • MDPI. (2014, September 8). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Zhou, Y., et al. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116558. [Link]

  • PubChemLite. Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate. [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

Comparative

A Comparative Guide to the NMR Spectra Validation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

This guide provides an in-depth, experience-driven framework for the complete structural validation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. For research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven framework for the complete structural validation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in drug development, unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of data, explaining the causal logic behind the multi-layered validation process, from initial 1D spectral prediction to the definitive structural assembly using 2D correlation experiments.

The validation strategy described herein is designed as a self-correcting workflow. Each subsequent experiment—from ¹H and ¹³C NMR to COSY, HSQC, and HMBC—serves to confirm or challenge the hypotheses drawn from the previous dataset. This comparative approach, pitting predicted data against experimental results and cross-correlating between different NMR techniques, ensures the highest degree of confidence in the final structural assignment.

Foundational Analysis: Predicting Spectral Features

Before stepping into the spectrometer, a thorough analysis of the target molecule's structure allows us to form a set of hypotheses. We can dissect the molecule into distinct spin systems and functional groups, each with predictable NMR signatures based on established principles of chemical shifts and coupling constants.

Molecular Fragments for Analysis:

  • A: Monosubstituted Benzyl Ring: A five-proton aromatic system.

  • B: Benzylic Methylene (CH₂): A key linker group.

  • C: Amide NH: An exchangeable proton.

  • D: Pyrazole Ring: A trisubstituted five-membered heterocycle with one aromatic proton.

  • E: Amino Group (NH₂): Exchangeable protons.

  • F: N-Methyl Group (N-CH₃): A singlet signature.

  • G: Amide Carbonyl (C=O): A quaternary carbon.

The overall validation workflow is a systematic process of acquiring and correlating data from multiple NMR experiments.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation cluster_validation Structure Validation H1_NMR ¹H NMR & D₂O Exchange C13_NMR ¹³C NMR & DEPT-135 Assign Assign Spin Systems H1_NMR->Assign C13_NMR->Assign COSY ¹H-¹H COSY Connect Connect Fragments COSY->Connect HSQC ¹H-¹³C HSQC HSQC->Connect HMBC ¹H-¹³C HMBC Final Final Validated Structure HMBC->Final Assign->COSY Assign->HSQC Connect->HMBC

Caption: General workflow for NMR-based structure validation.

¹H NMR Analysis: The Initial Blueprint

The ¹H NMR spectrum provides the first overview of the molecular structure, detailing proton counts, their local electronic environments, and neighboring protons.

Predicted ¹H NMR Assignments

The expected chemical shifts (in ppm, relative to TMS in a solvent like DMSO-d₆) are based on typical values for these functional groups, with adjustments for the specific electronic effects within the molecule.[1][2]

LabelProton(s)Predicted Shift (ppm)Predicted MultiplicityIntegrationRationale & Comparative Notes
HcAmide NH~8.5 - 9.0Triplet (t)1HThe amide proton is expected to be downfield. It should couple to the two protons of the benzylic CH₂ (Hb), resulting in a triplet. This signal will disappear upon D₂O exchange.
HdPyrazole C3-H~7.5 - 8.0Singlet (s)1HAs the sole proton on the electron-deficient pyrazole ring, it will appear as a singlet in a relatively downfield region. Its precise shift is influenced by the amino and carboxamide groups.[3]
HaBenzyl (ortho)~7.3 - 7.4~Doublet (d)2HProtons ortho to the CH₂ group on the benzyl ring.
HaBenzyl (meta)~7.2 - 7.3~Triplet (t)2HProtons meta to the CH₂ group.
HaBenzyl (para)~7.1 - 7.2~Triplet (t)1HProton para to the CH₂ group.
HeAmino NH₂~5.0 - 6.0Broad Singlet (br s)2HThe amino group protons are typically broad due to exchange and quadrupolar coupling with nitrogen. This signal will also disappear upon D₂O exchange.
HbBenzyl CH₂~4.4 - 4.6Doublet (d)2HThese benzylic protons are adjacent to the amide nitrogen. They will be split into a doublet by the amide proton (Hc). Upon D₂O exchange, this signal should collapse into a singlet.
HfN-Methyl CH₃~3.7 - 3.9Singlet (s)3HThe N-methyl group on the pyrazole ring is a singlet and its chemical shift is a key identifier. For N1-substituted pyrazoles, this shift is characteristic.[4]
Experimental Protocol: ¹H NMR & D₂O Exchange
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube. DMSO is often chosen for its ability to slow the exchange of N-H protons, allowing them to be observed more clearly.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: Remove the NMR tube, add one drop (~20 µL) of deuterium oxide (D₂O), cap, and shake vigorously for 30 seconds.

  • Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. Compare this spectrum to the initial one to identify the signals corresponding to the exchangeable NH and NH₂ protons (Hc and He), which will have disappeared or significantly diminished.[5]

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum, often used in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the carbon framework of the molecule.

Predicted ¹³C NMR Assignments
LabelCarbonPredicted Shift (ppm)DEPT-135 SignalRationale & Comparative Notes
CgAmide C=O~160 - 165NoneThe amide carbonyl carbon is typically found in this downfield region. Its exact position can be confirmed via long-range HMBC correlations.[6]
C4Pyrazole C4-NH₂~150 - 155NoneThe carbon bearing the amino group (C4) is significantly deshielded. Pyrazole ring carbon shifts are highly dependent on substituents.[7]
C5Pyrazole C5-CONH~140 - 145NoneThe C5 carbon, attached to the carboxamide group.
CaBenzyl C-ipso~138 - 140NoneThe quaternary carbon of the benzyl ring attached to the CH₂ group.
CaBenzyl C-ortho/meta~127 - 129Positive (CH)Aromatic CH carbons.
CaBenzyl C-para~126 - 127Positive (CH)Aromatic CH carbons.
C3Pyrazole C3-H~135 - 140Positive (CH)The sole protonated carbon on the pyrazole ring.
CbBenzyl CH₂~42 - 45Negative (CH₂)The benzylic carbon.
CfN-Methyl CH₃~35 - 38Positive (CH₃)The N-methyl carbon on the pyrazole ring.
Experimental Protocol: ¹³C and DEPT-135 NMR
  • Acquisition: Using the same sample prepared for ¹H NMR, acquire a standard proton-decoupled ¹³C spectrum.

  • DEPT-135: Perform a DEPT-135 experiment. This is crucial for differentiating carbon types: CH₃ and CH groups will appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (like C=O and substituted ring carbons) will be absent.[8] This provides an immediate check on the assignments for Cb (CH₂) and Cf (CH₃).

2D NMR Correlation: Assembling the Structure

While 1D spectra provide the parts list, 2D NMR experiments provide the assembly instructions, revealing how the different fragments of the molecule are connected. This is the most critical phase of validation.

¹H-¹H COSY: Mapping Proton Neighbors

COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through 2 or 3 bonds.[9]

  • Key Expected Correlation: A strong cross-peak will be observed between the amide NH (Hc, ~8.5-9.0 ppm) and the benzylic CH₂ (Hb, ~4.4-4.6 ppm). This definitively links the benzyl group to the amide nitrogen.

  • Benzyl System Confirmation: A network of cross-peaks will connect the ortho, meta, and para protons of the benzyl ring (Ha), confirming the aromatic spin system.

¹H-¹³C HSQC: The Direct Connection

HSQC (Heteronuclear Single Quantum Coherence) creates a direct, one-bond correlation between each proton and the carbon to which it is attached. This is the most reliable method for assigning protonated carbons.[10][11]

  • Unambiguous Assignments: Every proton signal (except the exchangeable NH/NH₂) should have a corresponding cross-peak in the HSQC spectrum, linking it to its carbon partner. For example, the singlet at ~3.7-3.9 ppm (Hf) will correlate with the carbon at ~35-38 ppm (Cf), unequivocally assigning both to the N-methyl group. The proton at ~7.5-8.0 ppm (Hd) will correlate with the carbon at ~135-140 ppm (C3), assigning the pyrazole CH group.

¹H-¹³C HMBC: Bridging the Gaps

HMBC (Heteronuclear Multiple Bond Correlation) is the final piece of the puzzle, revealing longer-range couplings (2-4 bonds) between protons and carbons. This is essential for identifying quaternary carbons and connecting the molecular fragments.

Caption: Key expected 2D NMR correlations for structural assembly.

Key Expected HMBC Correlations:

  • N-Methyl to Pyrazole Ring: The N-methyl protons (Hf) should show correlations to the pyrazole ring carbons C5 (~140-145 ppm) and the carbon attached to the N-methyl group. This confirms the position of the methyl group on the pyrazole nitrogen.

  • Benzylic Protons to Carbonyl: The benzylic CH₂ protons (Hb) should show a strong correlation to the amide carbonyl carbon (Cg, ~160-165 ppm). This provides definitive evidence for the N-benzyl-carboxamide linkage.

  • Benzylic Protons to Benzyl Ring: The benzylic CH₂ protons (Hb) will also correlate to the ipso-carbon of the benzyl ring (Ca, ~138-140 ppm).

  • Pyrazole Proton to Ring Carbons: The pyrazole proton (Hd) should correlate to the quaternary carbons of the pyrazole ring (C4 and C5), helping to confirm their assignments.

Summary of Key 2D NMR Validation Points
ExperimentCorrelationPurpose
COSY Amide NH (Hc) ↔ Benzylic CH₂ (Hb)Confirms the N-H to C-H coupling within the amide linkage.
HSQC N-Methyl H (Hf) ↔ N-Methyl C (Cf)Unambiguously assigns the N-methyl group.
HSQC Pyrazole H (Hd) ↔ Pyrazole C (C3)Unambiguously assigns the pyrazole CH group.
HMBC N-Methyl H (Hf) → Pyrazole C5Confirms the N-methyl position and pyrazole connectivity.
HMBC Benzylic CH₂ (Hb) → Amide C=O (Cg)Crucial validation step: Connects the benzyl group to the carboxamide function.

Comparison with Alternatives & Impurities

A robust validation process also considers what shouldn't be there. The synthesis of substituted pyrazoles can sometimes yield regioisomers.[12][13] For instance, if the methyl group were on the other nitrogen (N2), the chemical shifts of the pyrazole ring carbons and the N-methyl group itself would be significantly different. Comparing the observed spectra against predicted values for potential isomers provides another layer of validation. Furthermore, residual starting materials or solvents should be identified and accounted for. While Mass Spectrometry (MS) can confirm the molecular weight and elemental composition, it cannot provide the detailed atom-by-atom connectivity information that a full 1D and 2D NMR analysis delivers.

Conclusion

The validation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is not achieved by a single experiment but by a logical and systematic comparison of multiple, complementary NMR datasets. By first predicting the spectral features of each molecular fragment and then using a suite of 1D and 2D NMR techniques to confirm the assignments and, most importantly, the connectivity between these fragments, we can achieve an unambiguous and trustworthy structural elucidation. The cross-validation between COSY, HSQC, and HMBC experiments provides a self-correcting system that ensures the final structure is consistent with all available data, meeting the rigorous standards required for drug discovery and development.

References

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
  • Ghotbi, Y., et al. (2026, January 27).
  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL Resonance.
  • Gisler, A., et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. MDPI.
  • Tüzün, B., et al. (n.d.). Synthesis, molecular docking and molecular dynamics simulations...of novel pyrazole-carboxamides. PMC.
  • BenchChem. (2025, December).
  • Creative Biostructure. (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC.
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • Mistry, B.D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Al-Warhi, T., et al. (2019, March 29). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • Emery Pharma. (2018, April 2).
  • Das, D., et al. (2018, August 20). Applications of Parametrized NMR Spin Systems of Small Molecules. Analytical Chemistry.
  • Wang, L., et al. (2015, March 9).
  • Li, W., et al. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution.
  • University of Wisconsin, ACS Division of Organic Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • IntechOpen. (2022, November 23).
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Protein Data Bank. (2024, August 9).
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • MilliporeSigma. (n.d.). 5-amino-N-benzyl-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.
  • Advances in Polymer Science. (n.d.).

Sources

Validation

comparative efficacy of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in vivo

A Comparative Guide to the In Vivo Efficacy of Aminopyrazole Carboxamide Derivatives and the Therapeutic Potential of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide Abstract The pyrazole scaffold is a privileged mot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vivo Efficacy of Aminopyrazole Carboxamide Derivatives and the Therapeutic Potential of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Abstract

The pyrazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Within this class, 4-aminopyrazole-5-carboxamides have emerged as a versatile pharmacophore, giving rise to potent inhibitors of various therapeutic targets. This guide provides a comparative analysis of the in vivo efficacy of several notable aminopyrazole carboxamide derivatives. While specific in vivo data for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is not publicly available, this document will establish a framework for its potential evaluation by examining the performance of analogous compounds in preclinical models. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to guide future in vivo studies.

Introduction: The Therapeutic Promise of Aminopyrazole Carboxamides

The 4-aminopyrazole-5-carboxamide core represents a key building block in the design of targeted therapies.[1][2][3] Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of inhibitory activity and pharmacokinetic properties.[3] Derivatives of this scaffold have been investigated for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[4][5][6][7] This guide will focus on the in vivo translation of these efforts, highlighting key examples that underscore the therapeutic potential of this chemical class.

Comparative Efficacy of Structurally Related Aminopyrazole Carboxamides

While we await specific data on 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, an examination of its structural analogues provides valuable insights into potential therapeutic applications and expected in vivo performance.

Anticancer Activity: Targeting Kinase Signaling Cascades

A significant body of research on aminopyrazole carboxamides has focused on their utility as kinase inhibitors.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

2.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have shown promise as inhibitors of the FGFR signaling pathway, which is often overactive in various cancers.[8] By blocking this pathway, these compounds can impede cancer cell proliferation and survival.[8]

Table 1: In Vitro Potency of a Representative FGFR Inhibitor (Compound 10h) [8]

Target/Cell LineIC50 (nM)Cancer Type
Biochemical Assays
FGFR146-
FGFR241-
FGFR399-
Cell-Based Assays
NCI-H52019Lung Cancer
SNU-1659Gastric Cancer
KATO III73Gastric Cancer

In Vivo Efficacy in Xenograft Models:

The true test of an anticancer agent lies in its ability to control tumor growth in vivo. For compounds like the FGFR inhibitors, a standard approach is the use of human tumor xenograft models in immunocompromised mice.

General Experimental Workflow for In Vivo Efficacy Testing in Xenograft Models:

G cluster_0 Pre-Study cluster_1 Tumor Implantation cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Daily Dosing Daily Dosing Treatment Initiation->Daily Dosing Tumor Measurement Tumor Measurement Daily Dosing->Tumor Measurement Regular Intervals Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Tumor Excision Tumor Excision Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Excision->Pharmacodynamic Analysis Endpoint Analysis->Tumor Excision

Caption: General workflow for assessing in vivo efficacy in a xenograft model.

2.1.2. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Certain 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives have been identified as potent and selective CDK2 inhibitors.[7]

Table 2: In Vitro Activity of a Selective CDK2 Inhibitor (DC-K2in212) [7]

KinaseIC50 (nM)
CDK2/cyclin A5.6
CDK1/cyclin B>1000

Selective CDK2 inhibition by these compounds leads to cell cycle arrest and apoptosis in cancer cells.[7]

Anti-Infective Properties

The aminopyrazole carboxamide scaffold has also been explored for its potential in treating infectious diseases.

2.2.1. Antileishmanial Activity

A series of novel amino-pyrazole ureas have demonstrated potent in vitro and in vivo activity against Leishmania infantum, the parasite responsible for visceral leishmaniasis.[4] One compound, in particular, showed high levels of efficacy in a hamster model of the disease.[4]

Table 3: In Vivo Efficacy of an Antileishmanial Aminopyrazole Urea (Compound 26) [4]

Treatment GroupDose (mg/kg, oral)% Inhibition of Parasite Burden
Compound 2650>90
Miltefosine (control)40>95

This demonstrates the potential of this chemical class to yield orally bioavailable drugs for neglected tropical diseases.

2.2.2. Antitubercular Activity

Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues have shown bactericidal efficacy against Mycobacterium tuberculosis.[9] These compounds target the essential MmpL3 transporter. In vivo studies in a mouse model of tuberculosis demonstrated a significant reduction in bacterial load in the lungs.[9]

Table 4: In Vivo Efficacy of an Antitubercular THPP Derivative (Compound 4) [9]

Treatment GroupDose (mg/kg, oral)Log Reduction in Lung CFU
Compound 4502.3
Compound 41002.7

Proposed In Vivo Evaluation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Based on the activities of related compounds, a logical starting point for the in vivo evaluation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide would be in the area of oncology. A hypothetical signaling pathway that could be targeted is the PI3K/Akt pathway, given that pyrazole derivatives have been identified as Akt inhibitors.[10]

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Inhibition of Apoptosis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide->Akt Inhibition

Caption: Hypothetical inhibition of the Akt signaling pathway.

Detailed Experimental Protocol: Murine Xenograft Model

The following is a detailed, step-by-step protocol for evaluating the in vivo anticancer efficacy of a novel aminopyrazole carboxamide.

Materials:

  • Human cancer cell line with a relevant genetic background (e.g., PIK3CA mutation for an Akt inhibitor).

  • Female athymic nude mice (6-8 weeks old).

  • Matrigel.

  • Test compound (4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide).

  • Vehicle control.

  • Positive control (e.g., a known Akt inhibitor).

  • Calipers.

  • Anesthesia.

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cells in appropriate media.

    • On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of media and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2)/2.

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment:

    • Prepare the test compound, vehicle, and positive control at the desired concentrations.

    • Administer the treatments daily via the appropriate route (e.g., oral gavage).

    • Continue treatment for a predefined period (e.g., 21 days).

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-Akt levels).

Conclusion and Future Directions

The 4-aminopyrazole-5-carboxamide scaffold is a highly versatile and promising platform for the development of novel therapeutics. While in vivo efficacy data for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is not yet available, the successful preclinical development of structurally related compounds in oncology and infectious diseases provides a strong rationale for its investigation. The experimental protocols and comparative data presented in this guide offer a solid foundation for designing and executing rigorous in vivo studies to unlock the full therapeutic potential of this and other novel aminopyrazole carboxamides.

References

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry. [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Publishing. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry. [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLOS One. [Link]

  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Effects. ACS Chemical Biology. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank. [Link]

Sources

Comparative

High-Resolution Mass Spectrometry Comparison Guide: Characterization of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Executive Summary & The Analytical Challenge In my tenure as a Senior Application Scientist, a recurring failure point in drug discovery QC and forensic screening is the over-reliance on nominal mass data. When character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In my tenure as a Senior Application Scientist, a recurring failure point in drug discovery QC and forensic screening is the over-reliance on nominal mass data. When characterizing nitrogen-rich heterocycles such as 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide (Molecular Formula: C12H14N4O; Monoisotopic Mass: 230.1168 Da), single quadrupole or standard UV-Vis platforms are functionally blind to isobaric and isomeric interferences.

This compound serves as a critical synthetic building block for kinase inhibitors and novel synthetic cannabinoids. The primary analytical challenge lies in differentiating it from its regioisomers—such as 5-amino-N-benzyl-1-methyl-1H-pyrazole-4-carboxamide. This guide objectively compares the performance of three mass spectrometry (MS) platforms in generating robust, self-validating reference data for this target.

Platform Performance Comparison

To establish authoritative reference data, we must select a platform that balances quantitative throughput with structural fidelity. Table 1 summarizes the comparative performance of three standard MS architectures for this specific pyrazole derivative.

Table 1: Analytical Platform Performance for Pyrazole-5-Carboxamide Characterization

Analytical PlatformResolution (FWHM)Mass AccuracyIsomer DifferentiationBest Use Case
UHPLC-ESI-QqQ ~0.7 Da (Nominal)± 0.1 DaNo (Requires baseline LC separation)High-throughput targeted quantitation (MRM).
UHPLC-ESI-Q-TOF > 30,000< 2 ppmPartial (Relies on minor MS/MS ratio shifts)Exact mass profiling & structural elucidation.
IM-Q-TOF MS > 30,000< 2 ppmYes (Via Collision Cross Section, CCS)3D conformational separation of co-eluting isomers.

Mechanistic Fragmentation Pathways (Expertise & Experience)

Generating reference data is not merely about recording peaks; it requires an understanding of the underlying gas-phase thermodynamics.

Under Electrospray Ionization (ESI+), protonation preferentially occurs at the basic primary amine or the pyrazole N2 position, yielding a stable [M+H]+ precursor at m/z 231.1246 . During Collision-Induced Dissociation (CID), the molecule undergoes highly specific fragmentation:

  • Amide Linkage Cleavage: The N-benzyl carboxamide tail is the most labile structural feature. Cleavage of the C-N amide bond yields the highly stable benzyl cation (m/z 91.054) and the pyrazole-5-acylium ion (m/z 124.051) . This pathway is heavily documented in the fragmentation of synthetic cannabinoid carboxamides [2].

  • Pyrazole Ring Contraction: At higher collision energies, the pyrazole core undergoes ring fragmentation, characterized by the neutral loss of N2 or HCN [1].

By understanding this causality, we can design a targeted CID method that ramps collision energy to capture both the fragile tail cleavage and the resilient core fragmentation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step includes internal checks to prevent false positives.

Step 1: Sample Preparation & System Suitability (SST)

  • Action: Dilute the reference standard to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid lowers the pH, ensuring complete protonation of the pyrazole and primary amine moieties, thereby maximizing ESI+ ionization efficiency and preventing signal suppression.

  • Validation: Prior to injection, run a low-concentration tuning mix (e.g., Agilent ESI-L) to verify the instrument achieves < 2 ppm mass accuracy. This ensures any observed mass shift in the target is a true structural feature, not instrumental drift.

Step 2: UHPLC Separation Parameters

  • Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

Step 3: Q-TOF & IM-MS Acquisition (ESI+)

  • Source Conditions: Gas Temp 300°C, Drying Gas 10 L/min, Nebulizer 40 psi, Capillary Voltage 3500 V.

  • CID Fragmentation: Apply a ramped collision energy (CE) of 15–35 eV using N2 collision gas. Why N2? Nitrogen provides consistent vibrational excitation during CID, ensuring highly reproducible abundance ratios for the diagnostic m/z 91.05 and 124.05 ions.

  • Ion Mobility: Operate the drift tube in positive mode with N2 drift gas to calculate Collision Cross Section (CCS) values using a single-field calibration method.

Quantitative Data & Isomer Differentiation

When exact mass and MS/MS spectra are nearly identical between isomers, Ion Mobility-Mass Spectrometry (IM-MS) provides orthogonal separation based on the molecule's 3D conformation (CCS) [3].

Table 2: MS/MS and CCS Reference Data Comparison

Compound[M+H]+ (Da)Diagnostic CID Fragments (m/z)CCS Value (N2, Ų)
Target: 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide231.124691.054, 124.051142.4
Isomer: 5-amino-N-benzyl-1-methyl-1H-pyrazole-4-carboxamide231.124691.054, 124.051148.1

Data Insight: The 4-carboxamide isomer exhibits a larger CCS value (148.1 Ų) due to the steric clash between the adjacent N1-methyl group and the bulky 5-amino group, which forces the benzyl tail into a more extended, less compact gas-phase conformation compared to the target compound.

Analytical Decision Workflow

MS_Workflow Start Sample Injection [M+H]+ 231.1246 HRAM Q-TOF HRMS Exact Mass Profiling Start->HRAM CID CID Fragmentation (Amide Cleavage) HRAM->CID IMMS Ion Mobility (IM-MS) CCS Measurement HRAM->IMMS Isomer Separation Fragments Diagnostic Ions: m/z 91.05, m/z 124.05 CID->Fragments Isomer1 Target Compound CCS: 142.4 Ų IMMS->Isomer1 Isomer2 Regioisomer CCS: 148.1 Ų IMMS->Isomer2

Workflow for HRMS and IM-MS differentiation of pyrazole-5-carboxamide isomers.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen (2018) URL: [Link]

  • Title: Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry / PubMed (2025) URL: [Link]

  • Title: Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy Source: Analytical Chemistry / PMC (2020) URL: [Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules can interact with multiple cellular targets, a phenomenon known as po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules can interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be therapeutically advantageous, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures. Therefore, a thorough understanding of a compound's selectivity profile through rigorous cross-reactivity studies is not just a regulatory requirement but a cornerstone of developing safer and more effective medicines.[1][2][3]

This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide , a compound with a scaffold suggestive of kinase inhibitory activity.[4] The methodologies and experimental workflows detailed herein are designed to build a robust and self-validating selectivity profile, empowering researchers and drug development professionals to make informed decisions.

The Rationale for Proactive Cross-Reactivity Profiling

Undertaking comprehensive cross-reactivity studies early in the drug discovery pipeline is a critical de-risking strategy. Identifying potential off-target liabilities before significant investment in preclinical and clinical development can save invaluable time and resources.[5] A well-defined selectivity profile allows for a more accurate interpretation of in vivo pharmacology and toxicology data, ultimately leading to the design of better, more targeted therapies.[6]

The pyrazole-carboxamide core is a privileged scaffold found in numerous bioactive molecules, including inhibitors of kinases, demethylases, and other enzymes.[4][7][8] This structural precedent underscores the importance of a broad and unbiased approach to profiling the cross-reactivity of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

A Multi-Pronged Approach to Selectivity Profiling

A truly comprehensive understanding of a compound's selectivity cannot be achieved through a single experimental technique. Instead, a combination of in vitro biochemical assays, cell-based assays, and in silico predictive modeling is required. This integrated approach provides a more complete picture of how the compound interacts with the complex cellular environment.

Figure 1: A multi-faceted workflow for comprehensive cross-reactivity profiling.

In-Depth Experimental Protocols

Broad-Spectrum Kinase Profiling

Given the structural motifs of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, profiling against a broad panel of kinases is a logical first step.[9][10] This provides a quantitative measure of the compound's inhibitory activity against a large and diverse set of kinases.

Experimental Protocol: Mobility-Shift Kinase Assay

  • Compound Preparation: Prepare a stock solution of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide in 100% DMSO. Create a serial dilution series to determine the IC50 value for any identified hits.

  • Assay Plate Preparation: Dispense the test compound and control inhibitors (e.g., a known promiscuous inhibitor like Staurosporine and a more selective inhibitor for comparison) into a multi-well assay plate.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP at its Km concentration.[11]

  • Incubation: Add the kinase reaction mixture to the assay plate containing the test compound and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer.

  • Data Acquisition: Analyze the plate on a mobility-shift microfluidic device. This instrument measures the electrophoretic mobility shift that occurs upon phosphorylation of the peptide substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls. Determine IC50 values for any significant inhibitory activity by fitting the data to a dose-response curve.[11]

Data Presentation:

Kinase Target% Inhibition at 1 µMIC50 (nM)
Target Kinase X95%50
Off-Target Kinase Y75%500
Off-Target Kinase Z10%>10,000
.........
Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are crucial, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement and off-target interactions in intact cells or cell lysates.[5] This method relies on the principle that a compound binding to a protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA® with Mass Spectrometry

  • Cell Culture and Treatment: Culture the desired cell line to a suitable confluence. Treat the cells with 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide or a vehicle control (DMSO) for a specified time.

  • Heating Profile: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis. This typically involves protein denaturation, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis: For each protein, generate a thermal melting curve by plotting the relative protein abundance against temperature. A shift in the melting curve in the presence of the compound indicates a direct binding interaction.[5]

Data Presentation:

ProteinΔTm with Compound (°C)Putative Interaction
Target Protein A+5.2Strong Engagement
Off-Target Protein B+2.1Potential Interaction
Off-Target Protein C-0.5No Significant Interaction
.........

In Silico Approaches to Predict and Rationalize Cross-Reactivity

Computational methods can provide valuable insights into potential off-target interactions and help rationalize experimental findings.[6][12]

Structural Homology and Pocket Similarity Analysis

If the primary target of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is known or has been identified through screening, its binding site can be compared to the binding sites of other proteins, particularly within the same protein family (e.g., kinases). Proteins with highly similar binding pockets are more likely to exhibit cross-reactivity.[2][9]

Figure 2: Workflow for in silico prediction of off-targets based on binding site similarity.

Machine Learning-Based Predictive Models

A growing number of machine learning models are being trained on large datasets of compound-protein interactions to predict potential off-targets for novel chemical entities.[13][14] These models can be a cost-effective way to generate hypotheses for further experimental testing.

Interpretation and Building a Comprehensive Selectivity Profile

The ultimate goal of these studies is to synthesize the data from all approaches into a coherent and comprehensive selectivity profile.

  • Primary Target(s): The intended biological target(s) of the compound, confirmed with high potency in biochemical assays and target engagement in cellular assays.

  • Secondary/Off-Target(s): Unintended targets with significant activity. These should be further investigated to understand their potential for causing adverse effects or contributing to the compound's therapeutic mechanism.

  • Inactive Targets: A broad list of targets against which the compound has been tested and found to have no significant activity. This is crucial for defining the compound's selectivity window.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust and reliable cross-reactivity profile for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. This will not only enhance the understanding of its biological activity but also significantly contribute to its potential development as a safe and effective therapeutic agent.

References

  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?[Link]

  • ResearchGate. (2025, August 10). Finding a better path to drug selectivity. [Link]

  • ACS Publications. (2012, March 13). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • PMC. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]

  • PMC - NIH. Rational Approaches to Improving Selectivity in Drug Design. [Link]

  • ResearchGate. Selectivity assessment of kinase inhibitors: Strategies and challenges. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • BioAscent. Target Analysis & Bespoke Screening Strategies. [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?[Link]

  • PubChem. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. [Link]

  • PMC. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. [Link]

  • PubChem. N-[4-(Aminosulfonyl)benzyl]-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide. [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. [Link]

  • Max Delbrück Center. (2021, September 23). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis,. [Link]

  • PubMed. (2016, May 17). Designing and interpretation of digital assays: Concentration of target in the sample and in the source of sample. [Link]

  • PubChem. 1H-Pyrazole-5-carboxamide, N-[(1S)-2,2-dicyclopropyl-1-[[[4-[(1S,2R)-3-[(3R) -. [Link]

  • PMC. (2020, April 27). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. [Link]

  • List, M., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
  • PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

  • RSC Publishing. (2020, April 27). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. [Link]

  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • EMBL-EBI. N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1).. [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • EPA. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-. [Link]

  • ResearchGate. (PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]600)

Sources

Comparative

A Researcher's Guide to Benchmarking 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide Against Standard Kinase Inhibitors

Executive Summary The discovery of novel small molecule inhibitors is a cornerstone of modern drug development. However, the true potential of a new compound can only be ascertained through rigorous, objective comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel small molecule inhibitors is a cornerstone of modern drug development. However, the true potential of a new compound can only be ascertained through rigorous, objective comparison against established standards. This guide provides a comprehensive framework for benchmarking 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, a promising pyrazole-based compound, against well-characterized kinase inhibitors. We will utilize Cyclin-Dependent Kinase 2 (CDK2) as a representative target, outlining a multi-tiered experimental approach from initial biochemical assays to complex cellular analyses. This document is designed to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to conduct a thorough and scientifically sound comparative analysis.

Introduction: The Imperative of Benchmarking

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and viral replication machinery.[1][2] The specific compound, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, represents a novel iteration within this chemical space. To understand its therapeutic potential, it is crucial to benchmark it against existing "gold-standard" inhibitors. This process provides critical insights into:

  • Potency: How does the concentration of the test compound required to inhibit the target compare to that of established inhibitors?

  • Selectivity: Does the compound exhibit off-target effects? A highly selective compound is often desirable to minimize potential side effects.

  • Cellular Efficacy: Does the compound effectively engage its target within a living cell and produce the desired biological outcome?

For the purposes of this guide, we will proceed with the hypothesis that 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is an inhibitor of CDK2, a key regulator of the cell cycle and a validated target in oncology.[3][4][5]

Selection of Standard Inhibitors

A meaningful benchmarking study requires the careful selection of appropriate comparator compounds. For CDK2, we propose the following:

  • Milciclib (PHA-848125): A potent, ATP-competitive inhibitor of multiple CDKs, including CDK2 (IC50 of 45 nM).[6] It has been investigated in clinical trials and serves as a benchmark for pan-CDK inhibitors.[7]

  • Palbociclib (Ibrance®): An FDA-approved inhibitor of CDK4/6. While highly selective for CDK4/6, it can inhibit CDK2 at higher concentrations and provides a benchmark for a clinically successful kinase inhibitor with a well-defined safety and efficacy profile.[8][9][10]

A Multi-Tiered Experimental Workflow

A robust benchmarking strategy should progress from simple, direct measures of enzyme inhibition to more complex, biologically relevant cellular assays.

Caption: A logical workflow for inhibitor benchmarking.

Detailed Experimental Protocols

Tier 1: In Vitro Biochemical Assays

4.1.1. IC50 Determination against CDK2/Cyclin E

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and standards against the CDK2/Cyclin E complex.

Methodology: The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity.[11][12] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the CDK2/Cyclin E enzyme, a suitable substrate (e.g., Histone H1), and a range of concentrations of the test compound and standard inhibitors.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

4.1.2. Kinome-Wide Selectivity Profiling

Objective: To assess the selectivity of the test compound against a broad panel of human kinases.

Methodology: This is typically performed as a service by specialized vendors. The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases.

Rationale: A highly selective inhibitor is generally preferred to minimize off-target effects. This screening will provide a "selectivity score" that can be directly compared with the known selectivity profiles of Milciclib and Palbociclib.

Tier 2: Cell-Based Assays

4.2.1. Cellular Target Engagement with NanoBRET™

Objective: To confirm that the test compound can enter live cells and bind to CDK2.

Methodology: The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding to a target protein in living cells.[13][14][15][16][17]

Protocol:

  • Cell Preparation: Use a suitable cell line (e.g., HEK293) transiently transfected with a vector expressing a CDK2-NanoLuc® fusion protein.

  • Assay: Add a fluorescent tracer that binds to CDK2, along with varying concentrations of the test compound. The binding of the tracer to the CDK2-NanoLuc® fusion results in Bioluminescence Resonance Energy Transfer (BRET).

  • Competition: The test compound will compete with the tracer for binding to CDK2, leading to a decrease in the BRET signal in a dose-dependent manner.

  • Data Analysis: Measure the BRET signal and calculate the IC50 for target engagement.

4.2.2. Cell Proliferation Assay

Objective: To determine the effect of the inhibitors on the growth of a cancer cell line known to be dependent on CDK2, such as the MCF-7 breast cancer cell line.[18][19][20]

Protocol:

  • Cell Seeding: Plate MCF-7 cells in 96-well plates and allow them to adhere.

  • Treatment: Treat the cells with a range of concentrations of the test compound and standard inhibitors for a period of 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®.

  • Data Analysis: Determine the GI50 (the concentration that inhibits cell growth by 50%).

4.2.3. Cell Cycle Analysis

Objective: To confirm that the inhibition of cell proliferation is due to cell cycle arrest, consistent with CDK2 inhibition.

Methodology: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and cell cycle distribution.[21][22][23][24]

Protocol:

  • Treatment: Treat MCF-7 cells with the GI50 concentration of each compound for 24-48 hours.

  • Fixation and Staining: Harvest the cells, fix them in ethanol, and stain them with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. CDK2 inhibition is expected to cause an accumulation of cells in the G1 and/or S phase.[3][19]

Data Synthesis and Interpretation

The results from these experiments should be compiled into clear, comparative tables to facilitate a direct comparison of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide with the standard inhibitors.

Table 1: Comparative In Vitro and Cellular Activity

CompoundCDK2/Cyclin E IC50 (nM)Cellular Target Engagement IC50 (nM)MCF-7 GI50 (µM)Predominant Cell Cycle Arrest Phase
4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide Experimental ValueExperimental ValueExperimental ValueExperimental Finding
Milciclib ~45[6]Experimental Value~0.2-0.4[25][26]G2/M[26]
Palbociclib Literature ValueExperimental ValueLiterature ValueG1[9]

Signaling Pathway Context

Mitogenic Signals Mitogenic Signals Cyclin D-CDK4/6 Cyclin D-CDK4/6 Mitogenic Signals->Cyclin D-CDK4/6 Rb Phosphorylation Rb Phosphorylation Cyclin D-CDK4/6->Rb Phosphorylation E2F Activation E2F Activation Rb Phosphorylation->E2F Activation Cyclin E Expression Cyclin E Expression E2F Activation->Cyclin E Expression Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E Expression->Cyclin E-CDK2 S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry Palbociclib Palbociclib Palbociclib->Cyclin D-CDK4/6 Inhibits Milciclib Milciclib Milciclib->Cyclin E-CDK2 Inhibits Test Compound 4-amino-N-benzyl-1-methyl- 1H-pyrazole-5-carboxamide Test Compound->Cyclin E-CDK2 Hypothesized Inhibition

Caption: Key points of inhibition in the G1/S cell cycle transition.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. By systematically evaluating its potency, selectivity, and cellular effects in direct comparison to established inhibitors, researchers can generate the critical data needed to make informed decisions about its future development. Favorable results from these studies would provide a strong rationale for advancing the compound into more complex preclinical models, including in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

References

  • Shi, Y., et al. (2025). Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer. Frontiers in Oncology.
  • Frontiers. (2025). Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer. Retrieved from [Link]

  • News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Palbociclib inhibits CDK2 via a non-catalytic mechanism by.... Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Tiziana Life Sciences. (2019, July 22). Tiziana Reports Phase 2a Clinical Data with Milciclib Monotherapy in Sorafenib-refractory or -intolerant patients with unresectable or metastatic Hepatocellular Carcinoma. Retrieved from [Link]

  • Synapse. (2025, October 12). Milciclib maleate - Drug Targets, Indications, Patents. Retrieved from [Link]

  • The Royal Society Publishing. (2021, November 17). Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27. Retrieved from [Link]

  • ResearchGate. (n.d.). Palbociclib-sensitive cell lines have low postmitotic CDK2 activity. Retrieved from [Link]

  • bioRxiv. (2021, May 7). Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. Retrieved from [Link]

  • Reaction Biology. (n.d.). Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Retrieved from [Link]

  • American Association for Cancer Research. (2024, March 1). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Retrieved from [Link]

  • PubMed. (2023, February 17). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. Retrieved from [Link]

  • PubMed. (1997, August). CDK2 is a target for retinoic acid-mediated growth inhibition in MCF-7 human breast cancer cells. Retrieved from [Link]

  • PubMed. (2012, October 15). [Effect of CDK2-AP1 gene over-expression on proliferation and cell cycle regulation of breast cancer cell line MCF-7]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting CDK2 for cancer therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells. Retrieved from [Link]

  • American Association for Cancer Research. (2011, April 29). Cdk2 is Required for Breast Cancer Mediated by the Low-Molecular-Weight Isoform of Cyclin E. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 3). CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Retrieved from [Link]

  • American Association for Cancer Research. (2016, July 15). Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. Retrieved from [Link]

  • G1 Therapeutics. (2019, April 3). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. Retrieved from [Link]

  • MDPI. (2024, June 26). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Retrieved from [Link]

  • BioWorld. (n.d.). CDK2 inhibitors. Retrieved from [Link]

  • ACS Publications. (2016, December 22). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 27). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Retrieved from [Link]

  • Max Delbrück Center. (2021, September 23). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis,. Retrieved from [Link]

  • ACS Publications. (2013, February 11). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Retrieved from [Link]

  • EMBL-EBI. (n.d.). N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide: A Comparative Analysis

Introduction: The Imperative of Unambiguous Structural Elucidation In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not an academic curiosity;...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not an academic curiosity; it is the bedrock upon which function, efficacy, and safety are built. For a novel compound such as 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide, a substituted pyrazole that holds potential as a scaffold in medicinal chemistry, an unverified structure is a liability.[1][2] Ambiguity in atomic connectivity, stereochemistry, or solid-state conformation can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety risks.

This guide provides an in-depth, comparative analysis of the methodologies for validating the structure of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide. While techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming chemical identity, Single-Crystal X-ray Diffraction (SC-XRD) remains the unequivocal gold standard for determining the complete three-dimensional molecular structure in the solid state.[3][4] We will explore the causality behind the experimental choices in each method, present self-validating protocols, and compare the data each technique yields, thereby providing researchers with a comprehensive framework for structural validation.

The Validation Workflow: A Multi-Technique Approach

A robust validation strategy is not monolithic. It employs a logical sequence of complementary techniques, each providing a unique piece of the structural puzzle. The workflow begins with synthesis and purification, followed by routine spectroscopic analysis (NMR, MS, IR) to confirm the molecular formula and basic connectivity. The process culminates in the growth of a single crystal and its analysis by X-ray diffraction for final, unambiguous structural confirmation.

Validation_Workflow Fig. 1: Comprehensive Validation Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Confirmation cluster_Crystallography Gold Standard Validation Syn Synthesis of Target Compound Pur Chromatography & Recrystallization Syn->Pur Crude Product NMR NMR (1H, 13C, 2D) (Connectivity & Environment) Pur->NMR Purified Compound MS Mass Spectrometry (HRMS) (Molecular Weight) Pur->MS IR IR Spectroscopy (Functional Groups) Pur->IR Crystal Single Crystal Growth NMR->Crystal Confirmed Identity MS->Crystal Confirmed Identity IR->Crystal Confirmed Identity XRD X-ray Diffraction (3D Atomic Arrangement) Crystal->XRD High-Quality Crystal Validation Structure Validation (checkCIF) (Data Integrity) XRD->Validation Diffraction Data

Caption: A logical workflow for the definitive structural validation of a novel small molecule.

Part 1: Synthesis and Spectroscopic Characterization

Before a crystal structure can be determined, the molecule must first be synthesized and its identity confirmed by standard spectroscopic methods.

Proposed Synthesis Protocol

Drawing from established methods for related pyrazole carboxamides, a plausible synthesis involves the amidation of a pyrazole carboxylic acid precursor.[5][6]

  • Ester Hydrolysis: Start with a commercially available ester, such as ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Hydrolyze the ester to the corresponding carboxylic acid using aqueous lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol (MeOH) solvent system.

  • Amide Coupling: Activate the resulting carboxylic acid using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Amine Addition: Add benzylamine to the activated acid solution and stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Purification: Purify the crude product via column chromatography on silica gel to yield the target compound, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

Comparative Spectroscopic Data

The purified compound is then analyzed by NMR, MS, and IR spectroscopy. Each technique provides distinct, complementary information that, when combined, builds a strong case for the proposed structure but falls short of defining its 3D arrangement.

Technique Information Provided Strengths Limitations for 3D Structure
¹H & ¹³C NMR Defines the chemical environment, number, and connectivity of hydrogen and carbon atoms. 2D NMR (COSY, HSQC, HMBC) confirms the bonding framework.Excellent for determining the carbon-hydrogen framework and confirming covalent bonds.[7]Provides a time-averaged structure in solution. Cannot determine bond lengths, bond angles, or crystal packing. Conformational ambiguity often remains.[8][9]
HRMS Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.Unambiguously confirms the molecular weight and elemental composition of the compound.Gives no information about the arrangement of atoms (isomerism).
IR Spectroscopy Identifies the presence of specific functional groups (e.g., N-H stretches for the amine and amide, C=O stretch for the amide).[10]Quick, simple confirmation of key functional groups.Provides no information on the overall molecular structure or connectivity.

Part 2: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD offers what no other technique can: a direct, high-resolution visualization of the electron density of a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[3][4]

Experimental Protocol: From Powder to Structure

The journey from a purified powder to a refined crystal structure is a multi-step process where meticulous technique is paramount.

Step 1: Growing a High-Quality Single Crystal The success of the entire experiment hinges on obtaining a single, flawless crystal, typically 0.1-0.3 mm in size.[4][11] Slow crystal growth is essential to minimize defects.[11]

  • Method of Choice: Slow Evaporation & Solvent/Anti-Solvent Diffusion:

    • Dissolve a small amount of the purified compound (~10-20 mg) in a minimal volume of a suitable solvent in which it is moderately soluble (e.g., ethanol or ethyl acetate).

    • Place this solution in a small, narrow vial.

    • Place the open vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or toluene).

    • The anti-solvent vapor will slowly diffuse into the solvent, gradually reducing the compound's solubility and promoting the slow formation of well-ordered crystals over several days to weeks.

Crystallization_Workflow Fig. 2: Crystal Growth & Mounting A Dissolve Compound in Solvent B Place Vial in Sealed Jar with Anti-Solvent A->B C Slow Vapor Diffusion B->C D Crystal Formation (Days to Weeks) C->D E Select Flawless Crystal Under Microscope D->E Harvest F Mount Crystal on Goniometer Head E->F

Caption: Workflow for growing and preparing a single crystal for diffraction analysis.

Step 2: Data Collection The mounted crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Step 3: Structure Solution and Refinement The collected diffraction spots are indexed and their intensities are integrated. This data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods. The goal of refinement is to minimize the difference between the experimentally observed structure factors (|F_obs|) and those calculated from the atomic model (|F_calc|).[12]

Trustworthiness: Validating the Crystallographic Model

A solved structure is not automatically a correct one. The model must be rigorously validated.

  • The R-factor: The primary indicator of agreement is the crystallographic R-factor (or R1).[12] It is a measure of the disagreement between the model and the experimental data. For a well-refined small molecule structure, an R1 value below 0.05 (5%) is considered excellent.[13]

    R1 = Σ ||F_obs| - |F_calc|| / Σ |F_obs|

  • checkCIF Validation: Before publication or deposition into a database like the Cambridge Structural Database (CSD), the crystallographic information file (CIF) must be validated using the International Union of Crystallography's (IUCr) checkCIF service.[14] This automated tool scans the data for inconsistencies, geometric absurdities, missing information, and potential errors, flagging them as ALERTS for the crystallographer to address.[14] This process ensures data integrity and is a cornerstone of trustworthy structural science.

Part 3: Comparative Data Analysis

Let's compare the definitive data from a hypothetical (yet realistic) X-ray crystal structure of our target compound with the data from NMR and MS.

Parameter X-ray Crystallography Data NMR/MS Data Interpretation & Comparison
Connectivity Directly observed via electron density map.Inferred from 2D NMR correlations.Both confirm the same covalent framework, but XRD provides the direct, unambiguous proof.
Bond Lengths (Å) C(amide)-N(benzyl): 1.345(2) C(amide)=O: 1.238(2)Not directly measurable.XRD provides high-precision geometric parameters essential for computational modeling and understanding electronic effects.
Bond Angles (°) C-N-C (amide-benzyl): 122.5(1)Not directly measurable.Crucial for defining the shape and steric environment of the molecule.
Torsion Angles (°) Defines the conformation of the benzyl group relative to the pyrazole ring.Inferred from NOE data in solution, but often ambiguous.XRD freezes a single conformation present in the crystal lattice, revealing specific rotamers that may be energetically favored. NMR shows the average conformation in solution.
Stereochemistry Absolute configuration can be determined (if chiral).Relative stereochemistry can be inferred from coupling constants or NOE.Not applicable to this achiral molecule, but critical for chiral drug candidates.
Intermolecular Interactions N-H···N hydrogen bonds between the amine and the pyrazole nitrogen of an adjacent molecule. π-π stacking of benzyl rings.Not observable.XRD is unique in its ability to reveal the crystal packing and the specific non-covalent interactions that govern the solid-state properties of a material.[15]
Validation Metric R1 = 0.042 (4.2%) wR2 = 0.115 Goodness-of-Fit = 1.03Signal-to-Noise Ratio, Mass Accuracy (ppm)Crystallographic R-factors provide a clear, universally accepted metric for the quality of the entire structural model against the experimental data.[12][16]

Conclusion: A Synthesis of Techniques for Absolute Confidence

The structural validation of a novel compound like 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a hierarchical process. While NMR and Mass Spectrometry are essential first-pass techniques to confirm chemical identity and connectivity, they provide an incomplete picture. They describe the molecule as an averaged entity in a fluid state, leaving critical questions of three-dimensional geometry, conformation, and intermolecular interactions unanswered.[8][17]

Single-Crystal X-ray Diffraction is the definitive final step. It provides a high-resolution, unambiguous, and experimentally validated atomic-level map of the molecule in the solid state.[4] This is not merely confirmatory; it is revelatory, uncovering the precise geometric details and packing forces that define the compound's physical nature and will ultimately influence its biological activity. For researchers in drug development, relying on anything less than a validated crystal structure for lead optimization, SAR studies, and computational modeling is to build on an unstable foundation. By integrating these complementary techniques, with SC-XRD as the final arbiter, we can achieve absolute confidence in the molecular structure and proceed with our scientific endeavors on solid ground.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • R-factor (crystallography). Wikipedia. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules (via PMC). [Link]

  • 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E (via PMC). [Link]

  • Structure validation in chemical crystallography. Acta Crystallographica Section D (via PMC). [Link]

  • Validation of Experimental Crystal Structures. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • R-factor (crystallography). Grokipedia. [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. [Link]

  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • First single-crystal x-ray diffraction structures of covalent organic frameworks. Shanghai Synchrotron Radiation Facility (SSRF). [Link]

  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin (via J-Stage). [Link]

  • For X-ray crystallography structures | Analysing and evaluating macromolecular models. PDBe. [Link]

  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Current Bioinformatics (via PMC). [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D (via PMC). [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry (via PubMed). [Link]

  • Some properties of crystallographic reliability index – R factor : effect of twinning. Acta Crystallographica Section D (via IUCr Journals). [Link]

  • X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. DergiPark. [Link]

  • Synthesis and characterization of copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole. Journal of Chemistry and Technologies. [Link]

  • Single Crystal Diffraction. Application Note SC-XRD 505 (via ResearchGate). [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Axel T. Brunger, The Howard Hughes Medical Institute. [Link]

  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery (via SciSpace). [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. Science China Life Sciences (via SciSpace). [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. European Synchrotron Radiation Facility (ESRF). [Link]

  • Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D (via IUCr Journals). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

The core principle of this guide is risk mitigation. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment from potential harm.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is risk mitigation. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment from potential harm. It is imperative that these guidelines are implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from structurally similar pyrazole-based compounds, 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide should be handled as a potentially hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and eye irritation.[1][2][3][4]

  • Acute Toxicity: Some related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Respiratory Irritation: In powdered form, there is a potential for respiratory tract irritation.[3][4]

Due to these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with dust particles or splashes, which may cause serious irritation.[2][5]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation or absorption of the chemical.[1][5]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[5]To prevent inhalation of airborne particles that could cause respiratory irritation.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Waste Identification

  • Clearly label a dedicated waste container for "4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide" and its associated contaminated materials.

Step 2: Solid Waste Collection

  • Unused or Expired Product: Collect the solid compound in its original container or a compatible, well-sealed secondary container.

  • Contaminated Solids: Any materials, such as weighing paper, gloves, or absorbent pads, that come into direct contact with the compound should be placed in the designated solid waste container.

Step 3: Liquid Waste Collection

  • Solutions: If the compound is in a solution, it should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Rinsate: When triple-rinsing emptied containers, collect the rinsate (the solvent used for rinsing) as hazardous liquid waste.[7]

Step 4: Empty Container Disposal

  • Triple-Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.[7]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.[7]

  • Deface Label: Completely remove or deface the original label on the container to prevent accidental misuse.[7]

  • Final Disposal: Once thoroughly decontaminated, the container can typically be disposed of in regular trash, but confirm this with your institutional guidelines.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the generation of dust.[8]

  • Collection: Carefully sweep or scoop the contained material into the designated hazardous waste container. Avoid actions that could create dust.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.[3]

Final Disposal Pathway

The ultimate disposal of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide must be conducted through a licensed and approved chemical waste disposal facility.

Disposal Workflow Diagram

DisposalWorkflow cluster_OnSite On-Site Laboratory Procedures cluster_OffSite Off-Site Disposal Start Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Container (Chemical Name, Hazards) Segregate->Label Store Store Securely (Designated Area) Label->Store Pickup Arrange for EHS Pickup Store->Pickup Institutional Protocol Transport Transport by Licensed Hauler Incineration High-Temperature Incineration at Permitted Facility Transport->Incineration End Compliant Disposal Incineration->End

Caption: Decision workflow for the disposal of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

Chemical waste generators are legally responsible for ensuring their waste is properly classified and managed.[5] The most common and environmentally sound method for disposing of solid organic compounds like pyrazole derivatives is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9]

Environmental Considerations

While specific environmental fate data for 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is not available, data on similar compounds suggest that release into the environment should be strictly avoided.[9] Some pyrazole derivatives are harmful to aquatic life with long-lasting effects.[9][10] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[7][9]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a non-negotiable aspect of responsible research. By adhering to the principles of hazard assessment, proper segregation, diligent spill management, and compliant final disposal, researchers can ensure a safe laboratory environment and protect our planet. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all regulations.

References

  • NextSDS. 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride — Chemical Substance Information. [Link]

  • PubChem. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. [Link]

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Arkat USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • CHEMDOR CHEMICALS. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide Safety Data Sheet (SDS) | CAS: 139756-02-8. [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • ResearchGate. (2025, September 28). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. [Link]

  • RSC Publishing. (2022, January 4). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

  • EPA. (2025, October 15). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Env. Fate/Transport. [Link]

  • EPA. (2025, October 15). Pyrazole, 4-amino-1-phenyl- Env. Fate/Transport. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

The pyrazole moiety is a common scaffold in many pharmaceutically active compounds.[1] Data from analogous pyrazole-containing molecules consistently indicate potential hazards such as being harmful if swallowed, causing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole moiety is a common scaffold in many pharmaceutically active compounds.[1] Data from analogous pyrazole-containing molecules consistently indicate potential hazards such as being harmful if swallowed, causing skin irritation, and leading to serious eye irritation.[2][3][4] Therefore, all handling of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide should be conducted with the assumption that it possesses similar hazardous properties.

Core Principles of Safe Handling

The primary goal when working with any potentially hazardous chemical is to minimize exposure. This is achieved through a multi-layered approach that includes engineering controls, administrative controls, and, as the last line of defense, personal protective equipment. This guide will focus on the appropriate selection and use of PPE.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safety of all laboratory personnel. The following table outlines the recommended PPE for handling 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shieldEssential to prevent eye contact which can cause serious irritation.[5] A face shield is recommended when there is a risk of splashing or when handling larger quantities.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended)To prevent skin contact, which may cause irritation.[6] Gloves should be inspected before each use and changed immediately if contaminated or damaged.
Laboratory coatTo protect personal clothing from contamination and to provide an additional barrier against skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation exposure.[7] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

1. Preparation and Donning PPE:

  • Before entering the designated handling area, ensure all necessary PPE is available and in good condition.

  • Wash hands thoroughly before donning any PPE.

  • The correct sequence for putting on (donning) PPE is crucial to prevent contamination.

PPE_Donning_Sequence Start Start: Clean Hands LabCoat 1. Don Lab Coat Start->LabCoat Gloves 2. Don Gloves LabCoat->Gloves EyeProtection 3. Don Eye/Face Protection Gloves->EyeProtection End Ready for Handling EyeProtection->End

Caption: PPE Donning Sequence.

2. Handling Procedures:

  • All manipulations of 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Avoid the generation of dust or aerosols.

  • Use appropriate tools and techniques to minimize the risk of spills.

  • In case of a spill, immediately follow your laboratory's established spill response procedure. Generally, this involves evacuating the area, containing the spill with an inert absorbent material, and collecting the material into a sealed container for disposal as hazardous waste.[3]

3. Doffing and Disposal of PPE:

  • The process of removing (doffing) PPE is as important as donning to prevent cross-contamination.

  • All disposable PPE should be considered contaminated and disposed of as hazardous waste.

PPE_Doffing_Sequence Start Start: Contaminated Area Gloves 1. Remove Gloves Start->Gloves EyeProtection 2. Remove Eye/Face Protection Gloves->EyeProtection LabCoat 3. Remove Lab Coat EyeProtection->LabCoat WashHands 4. Wash Hands Thoroughly LabCoat->WashHands

Sources

© Copyright 2026 BenchChem. All Rights Reserved.